Bis(4-isocyanatocyclohexyl)methane
Description
Dicyclohexylmethane-4,4'-diisocyanate is a diisocyanate consisting of dicyclohexylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as an allergen.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSJDCBLAPZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
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Related CAS |
156515-75-2, 62948-28-1 | |
| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |
| Source | CAS Common Chemistry | |
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| Record name | Dicyclohexylmethane diisocyanate homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3027588, DTXSID30891145 | |
| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
| Source | EPA DSSTox | |
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| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
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Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
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| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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Flash Point |
greater than 395 °F (NIOSH, 2023), >395 °F | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless to light-yellow liquid | |
CAS No. |
5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |
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| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |
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| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |
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| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |
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| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |
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| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |
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| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
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| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |
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Melting Point |
less than 14 °F (NIOSH, 2023), <14 °F | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
"Bis(4-isocyanatocyclohexyl)methane synthesis pathway and mechanism"
An In-Depth Technical Guide to the Synthesis of Bis(4-isocyanatocyclohexyl)methane (H₁₂MDI)
Introduction: The Significance of H₁₂MDI in Polymer Science
This compound, commonly referred to as H₁₂MDI or hydrogenated MDI, is a cycloaliphatic diisocyanate that serves as a critical building block for high-performance polyurethane materials.[1][2] Unlike its aromatic analogue, Methylene Diphenyl Diisocyanate (MDI), the hydrogenated structure of H₁₂MDI imparts exceptional resistance to ultraviolet (UV) degradation and weathering.[3] This property makes it indispensable for applications requiring long-term color stability and durability, such as light-stable coatings, adhesives, sealants, and elastomers (CASE).[1][4]
The molecule exists as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis.[5] The specific ratio of these isomers, which is a direct consequence of the synthesis pathway, significantly influences the physical properties, reactivity, and the final morphology and performance of the resulting polyurethane.[5][6] This guide provides a detailed examination of the industrial synthesis pathway for H₁₂MDI, focusing on the underlying reaction mechanisms, process parameters, and experimental protocols from the perspective of a senior application scientist.
Part 1: Synthesis of the Precursor, Bis(4-aminocyclohexyl)methane (H₁₂MDA)
The synthesis of H₁₂MDI is a multi-step process that begins with the production of its diamine precursor, bis(4-aminocyclohexyl)methane (H₁₂MDA), also known as PACM in the epoxy industry.[7][8] The quality and isomeric purity of the H₁₂MDA are paramount as they directly impact the final H₁₂MDI product's color and performance.[9]
Core Reaction: Hydrogenation of Methylene Dianiline (MDA)
The industrial production of H₁₂MDA is achieved through the catalytic hydrogenation of 4,4'-methylenedianiline (MDA).[7][8] This reaction involves the saturation of the two aromatic rings of the MDA molecule.
Reaction: CH₂(C₆H₄NH₂)₂ + 6H₂ → CH₂(C₆H₁₀NH₂)₂
The choice of catalyst is critical for achieving high yield and selectivity. While various catalysts can be used, ruthenium-based catalysts are highly effective and commonly cited in the literature for this transformation.[10]
Causality in Experimental Choices:
-
Catalyst Selection: Ruthenium catalysts are preferred due to their high activity and ability to promote hydrogenation under relatively moderate conditions, minimizing side reactions.[10]
-
Reaction Conditions (Temperature & Pressure): The temperature and pressure are carefully controlled to manage the exothermic nature of the reaction and to influence the final stereoisomer ratio of the H₁₂MDA. For instance, different conditions can favor the formation of either liquid or solid isomeric mixtures.[10] Incomplete hydrogenation at lower temperatures and pressures can lead to undesirable byproducts where only one ring is saturated.[7]
-
Purity of Starting Material: The process starts with a pure 4,4' MDA cut distilled from the crude polymeric MDI (pMDI) stream.[7] This initial purification is essential to prevent the carryover of impurities that could poison the hydrogenation catalyst or cause discoloration in the final H₁₂MDI product.
Experimental Workflow: H₁₂MDA Synthesis
Below is a conceptual workflow illustrating the key stages in the production of H₁₂MDA.
Caption: Workflow for H₁₂MDA Synthesis from MDA.
Part 2: Phosgenation of H₁₂MDA to H₁₂MDI
The conversion of the diamine (H₁₂MDA) to the diisocyanate (H₁₂MDI) is most commonly achieved through phosgenation. This process involves the reaction of H₁₂MDA with phosgene (COCl₂) and is a cornerstone of industrial isocyanate production.[6][7] The reaction is hazardous due to the extreme toxicity of phosgene and requires stringent safety protocols and specialized equipment.
Reaction Mechanism: A Two-Step Transformation
The overall reaction is: CH₂(C₆H₁₀NH₂)₂ + 2COCl₂ → CH₂(C₆H₁₀NCO)₂ + 4HCl[6]
This transformation, however, is not a single-step event. It proceeds through the formation of a carbamoyl chloride intermediate, which is then thermally decomposed to yield the final isocyanate.[7][11][12]
-
Step 1: Carbamoyl Chloride Formation: The primary amine groups of H₁₂MDA act as nucleophiles and attack the electrophilic carbon of the phosgene molecule. This addition reaction, followed by the elimination of a molecule of hydrogen chloride (HCl), forms the bis(carbamoyl chloride).[12]
-
R-NH₂ + COCl₂ → R-NHCOCl + HCl
-
-
Step 2: Thermal Dehydrochlorination: The carbamoyl chloride intermediate is unstable at elevated temperatures. Heating the reaction mixture causes the elimination of another molecule of HCl to form the stable isocyanate group (-N=C=O).[7][13]
-
R-NHCOCl → R-NCO + HCl
-
Caption: Phosgenation mechanism from amine to isocyanate.
Detailed Experimental Protocol (Liquid-Phase Phosgenation)
This protocol is a representative laboratory-scale procedure. Industrial processes are typically continuous and optimized for heat and mass transfer.
-
Reactor Preparation: An inert, solvent-resistant reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a temperature controller is charged with an inert solvent such as chlorobenzene or o-dichlorobenzene. The system must be connected to a scrubber system to neutralize excess phosgene and HCl gas.
-
Phosgene Introduction: The solvent is cooled (e.g., to 0-10 °C), and phosgene gas is introduced into the stirred solvent until a saturated solution is obtained. An excess molar ratio of phosgene to amine (e.g., 4:1 to 20:1) is crucial.[9]
-
Causality: Using excess phosgene ensures a high concentration gradient, driving the reaction to completion and minimizing the formation of urea byproducts, which can occur if a free amine group reacts with a newly formed isocyanate group. It also helps convert any amine hydrochloride salt, formed from the evolved HCl, back into the free amine.[7]
-
-
Amine Addition: A solution of purified H₁₂MDA in the same solvent is added dropwise to the phosgene solution while maintaining a low temperature.
-
Causality: Slow, controlled addition at low temperature is critical to manage the exothermicity of the initial amine-phosgene reaction and prevent localized overheating, which could lead to side reactions and byproduct formation.
-
-
Thermal Digestion: After the amine addition is complete, the reaction mixture is slowly heated. The temperature is gradually raised to the solvent's reflux temperature (e.g., 130-180 °C, depending on the solvent). This stage facilitates the dehydrochlorination of the carbamoyl chloride intermediate to the diisocyanate.[7][11]
-
Reaction Completion & Phosgene Removal: The reaction is held at reflux until the evolution of HCl gas ceases, indicating the completion of the reaction. The mixture is then sparged with an inert gas (e.g., nitrogen) while maintaining the temperature to remove all residual phosgene and HCl.
-
Purification: The crude H₁₂MDI solution is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure. The final product is purified by fractional vacuum distillation to separate the H₁₂MDI from any remaining solvent and high-boiling point impurities.[6]
Data Presentation: Process Parameters
| Parameter | Typical Range | Rationale & Impact on Outcome |
| H₁₂MDA Purity | >99.5% | High purity, especially low alcohol content (<0.2 wt%), is critical to prevent side reactions and obtain a colorless, high-quality H₁₂MDI product.[9] |
| Solvent | Chlorobenzene, o-dichlorobenzene | Must be inert to phosgene and reactants, with a boiling point suitable for the thermal dehydrochlorination step. |
| Phosgene/Amine Molar Ratio | 4:1 to 20:1 | Excess phosgene minimizes urea byproduct formation and ensures complete conversion of the amine.[7][9] |
| Initial Reaction Temp. | 0 - 20 °C | Controls the initial exothermic reaction between the amine and phosgene, preventing side reactions. |
| Dehydrochlorination Temp. | 100 - 180 °C | Provides the necessary thermal energy to convert the carbamoyl chloride intermediate to the final isocyanate.[7] |
Part 3: Alternative "Phosgene-Free" Synthesis Pathway
Given the extreme hazards associated with phosgene, significant research has been dedicated to developing phosgene-free synthesis routes. One prominent alternative involves the use of phosgene surrogates, such as bis(trichloromethyl) carbonate, also known as triphosgene.[14]
The reaction mechanism is similar to that of phosgene, where triphosgene decomposes in the presence of the amine to generate phosgene in situ. This method avoids the transport and storage of large quantities of phosgene gas, presenting a significant safety advantage.[14] However, the stoichiometry is more complex, and the cost of triphosgene is substantially higher than that of phosgene, making the traditional phosgenation route more economically viable for large-scale industrial production.[14]
Conclusion
The synthesis of this compound is a well-established, multi-step industrial process that demands precise control over reaction conditions and precursor purity. The pathway hinges on two core transformations: the catalytic hydrogenation of MDA to produce the H₁₂MDA precursor, followed by the phosgenation of H₁₂MDA to yield the final H₁₂MDI product. The mechanism of phosgenation, proceeding through a carbamoyl chloride intermediate, is fundamental to isocyanate chemistry. While alternative phosgene-free routes offer safety benefits, the traditional phosgenation process remains the dominant industrial method due to its efficiency and economic advantages. Understanding the causality behind each process step is crucial for optimizing yield, purity, and the isomeric composition of the final product, thereby tailoring its performance for advanced polyurethane applications.
References
- 1. Hydrogenated MDI - Wikipedia [en.wikipedia.org]
- 2. VESTANAT® H12MDI [evonik.com]
- 3. nbinno.com [nbinno.com]
- 4. inkworldmagazine.com [inkworldmagazine.com]
- 5. Buy this compound | 5124-30-1 [smolecule.com]
- 6. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 7. Production of Aliphatic Isocyanates [ebrary.net]
- 8. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 9. CN103319372A - Method for producing light colored dicyclohexyl methane diisocyanate - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]
- 12. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of Bis(4-isocyanatocyclohexyl)methane (HMDI)
Introduction: Beyond the Aromatic Analogue
Bis(4-isocyanatocyclohexyl)methane, commonly referred to as HMDI (Hydrogenated Methylene Diphenyl Diisocyanate), is an aliphatic diisocyanate that serves as a critical building block in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, MDI, the saturated cycloaliphatic structure of HMDI imparts unique and desirable properties to the resulting polymers, most notably exceptional resistance to UV degradation and weathering.[1] This attribute makes HMDI an indispensable component in the formulation of light-stable coatings, adhesives, sealants, and elastomers where color fidelity and long-term durability are paramount.
This technical guide provides a comprehensive exploration of the core physicochemical properties of HMDI, offering insights into the interplay between its molecular structure, isomeric composition, and functional characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize HMDI in their respective fields.
Molecular Structure and Isomerism: The Foundation of HMDI's Versatility
The chemical structure of this compound consists of two cyclohexyl rings linked by a methylene bridge, with an isocyanate (-N=C=O) group attached to the 4-position of each ring.[2] The hydrogenation of the aromatic rings in MDI to produce HMDI is the key to its UV stability.
A crucial aspect of HMDI's chemistry is the existence of stereoisomers. Due to the spatial arrangement of the cyclohexyl rings relative to the methylene bridge, HMDI is commercially available as a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The typical industrial composition is approximately 20-30% trans,trans, 65% cis,trans, and about 5% cis,cis isomer.[3] This isomeric distribution is a direct consequence of the synthesis and purification processes. The highly symmetric trans,trans isomer has a tendency to crystallize, and its concentration is often reduced to maintain the liquid state of the mixture for easier handling.[3]
The ratio of these isomers profoundly influences the physicochemical properties of HMDI and the resulting polyurethanes. For instance, a higher concentration of the trans,trans isomer leads to more ordered crystalline domains in the polymer, resulting in increased tensile strength and hardness.[4] Conversely, a lower trans,trans content promotes the formation of amorphous polymers, which are often desired for their transparency and flexibility.[3]
Key Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of commercial-grade this compound, which is typically a mixture of isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [5] |
| Molecular Weight | 262.35 g/mol | [5] |
| Appearance | Clear, colorless to light-yellow liquid | [2][5][6][7][8][9][10] |
| Density | 1.066 g/cm³ at 25°C | [2] |
| Melting Point | 19-23°C | [2] |
| Boiling Point | ~168°C at 1.5 mmHg | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2][9][10][11][12][13] |
| Flash Point | >200°C (>392°F) | [5][10] |
| Refractive Index | 1.497 at 20°C | [2][5] |
| Solubility | Soluble in acetone, toluene, and other organic solvents; reacts with water and alcohols. | [2][8][14] |
In-Depth Analysis of Physicochemical Properties and Their Implications
Physical State and Appearance
At ambient temperatures, this compound is a clear, colorless to pale yellow liquid.[2][5][6][7][8][9][10] This liquid state is advantageous for handling and processing, as it allows for easy mixing with polyols and other reactants without the need for heating. The slight yellowing that may be observed in some commercial grades is often due to the presence of minor impurities.
Density
With a density of 1.066 g/cm³ at 25°C, HMDI is slightly denser than water.[2] This property is a practical consideration in industrial settings for storage and handling, particularly in processes involving phase separation or layering.
Melting and Boiling Points: A Reflection of Intermolecular Forces and Isomerism
The melting point of HMDI is in the range of 19-23°C, which is close to room temperature.[2] This means that depending on the ambient conditions, HMDI can exist as a solid or a liquid, necessitating temperature-controlled storage to maintain its liquid state for ease of handling. The melting behavior is significantly influenced by the isomer ratio; a higher content of the symmetric trans,trans isomer will increase the melting point.[2]
The boiling point of HMDI is approximately 168°C at a reduced pressure of 1.5 mmHg.[2] The elevated boiling point is indicative of strong intermolecular forces, primarily due to the polar nature of the isocyanate groups.[2] This thermal stability is beneficial for processing at elevated temperatures without significant degradation.
Vapor Pressure and Volatility
HMDI has a very low vapor pressure of 0.001 mmHg at 25°C, indicating minimal volatility under normal conditions.[2][9][10][11][12][13] This is a significant advantage from a safety perspective, as it reduces the risk of inhalation exposure during handling.[2]
Solubility and Reactivity with Solvents
This compound is soluble in a variety of organic solvents, including acetone and toluene.[2][8][14] However, it is crucial to note that HMDI reacts with protic solvents such as water and alcohols.[2][8] This reactivity is fundamental to its application in polyurethane synthesis but also necessitates the use of dry (anhydrous) solvents and reactants to prevent unwanted side reactions.
Chemical Reactivity: The Heart of Polyurethane Chemistry
The high reactivity of the isocyanate group (-N=C=O) is the cornerstone of HMDI's utility. The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.
Reaction with Alcohols: The Urethane Linkage
The reaction of HMDI with alcohols or polyols (compounds with multiple hydroxyl groups) forms the basis of polyurethane synthesis. This reaction results in the formation of a stable urethane linkage (-NH-COO-).
The rate of this reaction is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary, and tertiary alcohols being the least reactive due to steric hindrance.[4] The reactivity of the different HMDI isomers also varies, with the cis,cis-isomer generally exhibiting higher reactivity than the trans,trans-isomer due to reduced steric hindrance around the isocyanate groups.[2]
Reaction with Water: Hydrolysis and Amine Formation
This compound reacts readily with water in a process called hydrolysis.[2] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[2]
The resulting amine can then react with another isocyanate molecule to form a urea linkage. This reaction with water is often undesirable in polyurethane synthesis as it can lead to the formation of bubbles (from CO₂) and affect the final properties of the polymer. Therefore, it is critical to control the moisture content of the reactants and the reaction environment. The half-life of HMDI in water is approximately 2 hours, indicating a relatively rapid hydrolysis.[2]
Reaction with Amines: The Urea Linkage
HMDI reacts vigorously with primary and secondary amines to form urea linkages (-NH-CO-NH-). This reaction is generally much faster than the reaction with alcohols.
Experimental Protocols for Characterization
The following section outlines the methodologies for determining key properties of this compound and the polyurethanes derived from it.
Determination of Isocyanate Content (NCO Value)
The isocyanate content, or NCO value, is a critical quality control parameter for HMDI. It is typically determined by titration according to ASTM D2572.[4][8]
Principle: A known excess of a standard solution of di-n-butylamine in toluene is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.
Step-by-Step Methodology (ASTM D2572):
-
Sample Preparation: Accurately weigh a sample of HMDI into a clean, dry flask.
-
Reaction: Add a precise volume of a standardized solution of di-n-butylamine in toluene to the flask. Swirl to mix and allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.
-
Titration: Add a suitable indicator (e.g., bromophenol blue) and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (a color change from blue to yellow).
-
Blank Determination: Perform a blank titration using the same procedure but without the HMDI sample.
-
Calculation: The %NCO is calculated using the following formula:
%NCO = [(B - V) * N * 4.202] / W
Where:
-
B = volume of HCl solution required for the blank titration (mL)
-
V = volume of HCl solution required for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 = milliequivalent weight of the NCO group
-
Characterization of HMDI-based Polyurethanes
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful technique for monitoring the progress of polyurethane synthesis and characterizing the final polymer.[6]
-
Monitoring the Reaction: The disappearance of the strong absorption band corresponding to the isocyanate group (around 2260 cm⁻¹) and the appearance of the urethane linkage bands (N-H stretching around 3330 cm⁻¹ and C=O stretching around 1700-1730 cm⁻¹) confirm the progress of the reaction.[15]
-
Hydrogen Bonding Analysis: The carbonyl (C=O) stretching region of the FTIR spectrum can be deconvoluted to analyze the extent of hydrogen bonding between the hard segments of the polyurethane, which provides insights into the degree of phase separation and the mechanical properties of the material.[15]
Differential Scanning Calorimetry (DSC):
DSC is used to determine the thermal transitions of HMDI-based polyurethanes, such as the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of any crystalline hard segments.[11] These thermal transitions provide valuable information about the morphology and the degree of phase separation in the polymer.[11]
Gel Permeation Chromatography (GPC):
GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the synthesized polyurethanes.[16][17][18] This information is crucial for understanding the relationship between the polymer's structure and its mechanical properties.
Applications in Research and Development
The unique combination of properties offered by this compound makes it a valuable tool in various research and development areas:
-
High-Performance Coatings and Adhesives: The excellent UV stability and weather resistance of HMDI-based polyurethanes make them ideal for developing durable and color-stable coatings for automotive, aerospace, and architectural applications.[1]
-
Biomedical Materials: The biocompatibility of some HMDI-based polyurethanes has led to their investigation for use in medical devices, such as catheters and implants, and in drug delivery systems.[4][19]
-
Elastomers and Foams: HMDI is used to produce a wide range of elastomers with tailored mechanical properties, from soft and flexible to hard and rigid. These materials find applications in everything from footwear to industrial rollers.
Conclusion
This compound is a versatile aliphatic diisocyanate with a unique set of physicochemical properties that are directly attributable to its cycloaliphatic structure and isomeric composition. Its exceptional UV stability, combined with its ability to form high-performance polyurethanes, makes it an indispensable material for a wide range of applications. A thorough understanding of its properties, reactivity, and the analytical techniques used for its characterization is essential for researchers and scientists seeking to leverage the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 5124-30-1 [smolecule.com]
- 3. scilit.com [scilit.com]
- 4. pages.hannainst.com [pages.hannainst.com]
- 5. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. matestlabs.com [matestlabs.com]
- 8. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]
- 11. researchgate.net [researchgate.net]
- 12. China HG/T 2409-2023 Determination of isocyanate group content in polyurethane prepolymer | chemradar [chemradar.com]
- 13. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization by Gel Permeation Chromatography of the Molecular Weight of Supramolecular Polymers Generated by Forming Polyrotaxanes through the Introduction of External Stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ukaazpublications.com [ukaazpublications.com]
- 18. jordilabs.com [jordilabs.com]
- 19. This compound | 5124-30-1 | Benchchem [benchchem.com]
A Guide to the Spectroscopic Characterization of Bis(4-isocyanatocyclohexyl)methane (HMDI)
Introduction
Bis(4-isocyanatocyclohexyl)methane, commonly known in the industry as HMDI or H₁₂MDI, is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes.[1][2] Unlike its aromatic counterparts, HMDI-based polyurethanes exhibit superior resistance to UV degradation, making them the material of choice for applications requiring excellent color stability and weatherability, such as coatings, adhesives, sealants, and elastomers.[1][2]
The chemical reactivity and final polymer properties are profoundly influenced by the molecule's stereochemistry. HMDI is typically supplied as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis, with industrial ratios often around 20%, 50%, and 30%, respectively.[1] This isomeric complexity directly impacts the material's physical properties and presents a unique challenge for spectroscopic analysis.
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of how to verify the structure, assess the purity, and monitor the reactions of this versatile diisocyanate.
Molecular Structure and Stereoisomerism
The structure of this compound consists of two cyclohexyl rings linked by a methylene bridge, with isocyanate functional groups at the 4 and 4' positions. The presence of multiple stereoisomers complicates the spectroscopic output, as chemically equivalent nuclei may reside in slightly different magnetic environments, leading to a proliferation of signals in the NMR spectrum.[3]
FTIR Spectroscopic Analysis
FTIR spectroscopy is an indispensable tool for the rapid identification of the isocyanate functional group and for monitoring its conversion during polymerization reactions.[4] The technique relies on the absorption of infrared radiation by specific molecular vibrations.
Characteristic Vibrational Modes
The most prominent feature in the FTIR spectrum of HMDI is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and serves as a definitive marker for the presence of unreacted isocyanate.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2270 - 2250 | -N=C=O Asymmetric Stretch | Strong, sharp, and characteristic. The definitive peak for the isocyanate functional group. Its disappearance indicates complete reaction.[4] |
| 2935 - 2850 | C-H Asymmetric/Symmetric Stretch | Corresponds to the C-H bonds within the cyclohexyl rings and the methylene bridge. |
| ~1450 | CH₂ Scissoring (Bending) | Relates to the bending vibration of the methylene groups in the cyclohexyl rings. |
| ~1365 | C-N Stretch | Associated with the stretching of the carbon-nitrogen single bond adjacent to the isocyanate group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for analyzing liquid samples like HMDI due to its minimal sample preparation and ease of use.
Causality: The choice of ATR is deliberate. Unlike transmission methods that require preparing a thin film between salt plates (a process complicated by HMDI's reactivity with atmospheric moisture), ATR analyzes the sample directly. An internal reflection element (crystal) is brought into contact with the liquid, and the IR beam penetrates a few microns into the sample, providing a high-quality spectrum of the bulk material with minimal risk of contamination or reaction.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: In a well-ventilated fume hood, carefully place a single drop of this compound onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the spectral scan. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a suitable solvent (e.g., dry acetone or isopropanol), followed by a final wipe with methanol. Dispose of cleaning materials in accordance with safety protocols.
NMR Spectroscopic Analysis
While FTIR confirms the presence of key functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, making it essential for definitive structural elucidation and for analyzing the isomeric composition.
¹H NMR Spectrum
The ¹H NMR spectrum of commercial HMDI is complex due to the overlapping signals from the numerous non-equivalent protons on the cyclohexyl rings and the presence of stereoisomers. However, key regions can be identified.
Causality: The proton on the carbon atom bonded to the electronegative isocyanate group (CH-NCO) is significantly deshielded. Its electrons are pulled away by the nitrogen and carbonyl groups, causing it to resonate at a lower field (higher ppm) compared to the other ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation |
| ~3.5 - 3.2 | Multiplet | CH-NCO | Protons on the carbon directly attached to the isocyanate group. Appears downfield due to deshielding effect. |
| ~2.0 - 0.8 | Multiplet | Cyclohexyl & CH₂ | A broad, complex region containing all other protons from the cyclohexyl rings and the methylene bridge. |
¹³C NMR Spectrum
The ¹³C NMR spectrum is often more informative for analyzing the isomeric mixture. The carbon of the isocyanate group has a distinct and easily identifiable chemical shift.
Causality: The carbon in the -N=C=O group is double-bonded to two highly electronegative atoms (N and O). This severe deshielding pushes its resonance far downfield, typically into the 120-125 ppm range. Because the electronic environment of this carbon is slightly different for each stereoisomer, separate peaks can often be resolved, allowing for the quantification of the isomer ratio.[3]
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~122.5 | -N=C =O | The characteristic signal for the isocyanate carbon. The peak for the trans-trans isomer is often distinct from the cis-trans and cis-cis isomers.[3] |
| ~53 - 50 | C H-NCO | Carbon atom of the cyclohexyl ring bonded to the isocyanate group. |
| ~45 - 28 | Ring & CH₂ | A cluster of peaks corresponding to the remaining carbons of the cyclohexyl rings and the central methylene bridge. |
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical to obtaining a high-quality NMR spectrum and avoiding unwanted side reactions.
Causality: HMDI is highly reactive towards compounds with active hydrogens, such as water, alcohols, and amines.[1][5] Therefore, the choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is a common and appropriate choice as it is aprotic and a good solvent for HMDI. Using solvents like D₂O or methanol-d₄ would lead to rapid reaction with the isocyanate groups, destroying the sample and yielding spectra of the resulting urea or urethane products.
Methodology:
-
Solvent Selection: Use a high-purity, dry, deuterated, and aprotic solvent such as Chloroform-d (CDCl₃).
-
Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of HMDI for ¹H NMR or 50-100 mg for ¹³C NMR into a small, dry vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[6]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure no solid particulates are transferred.[6]
-
Capping and Analysis: Cap the NMR tube securely and wipe the outside clean before inserting it into the NMR spectrometer's spinner turbine.
Critical Safety Precautions
This compound is a hazardous substance that requires strict handling protocols.
-
Respiratory Hazard: It is fatal if inhaled and may cause severe allergy or asthma symptoms, acting as a potent respiratory sensitizer.[7][8] All handling must be performed in a certified chemical fume hood.
-
Skin and Eye Contact: It causes serious skin and eye irritation and may lead to allergic skin reactions.[7][8] Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.
-
Reactivity: HMDI reacts with water, alcohols, and amines.[5] Containers must be kept tightly sealed to prevent moisture contamination, which can lead to the formation of solid urea and a dangerous pressure build-up from CO₂ evolution.[1][7]
Conclusion
FTIR and NMR spectroscopy are powerful, complementary techniques for the comprehensive analysis of this compound. FTIR provides a rapid and effective means of identifying the critical isocyanate functional group and monitoring its consumption during polymerization. NMR, particularly ¹³C NMR, offers a more detailed structural picture, enabling the confirmation of the carbon-hydrogen backbone and the characterization of the stereoisomer mixture. A thorough understanding of these spectroscopic techniques, combined with rigorous safety protocols, is essential for any scientist working with this important industrial chemical.
References
- 1. Buy this compound | 5124-30-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. mpfs.io [mpfs.io]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to Sourcing High-Purity Bis(4-isocyanatocyclohexyl)methane for Advanced Research and Pharmaceutical Applications
Abstract
Bis(4-isocyanatocyclohexyl)methane, a cycloaliphatic diisocyanate, is a critical monomer for the synthesis of high-performance polyurethanes. Its saturated structure imparts exceptional resistance to ultraviolet degradation, superior weatherability, and enhanced biocompatibility compared to its aromatic counterparts. These attributes make high-purity grades indispensable in demanding fields such as medical device manufacturing, advanced coatings, and drug delivery systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile compound, a curated list of prominent commercial suppliers, and the technical considerations essential for sourcing material that meets the stringent requirements of high-stakes applications.
Introduction to this compound (H12MDI)
This compound, commonly referred to as H12MDI or hydrogenated MDI, is an aliphatic diisocyanate with the chemical formula C15H22N2O2.[1] Its structure consists of a central methylene bridge connecting two cyclohexyl rings, each substituted with an isocyanate (-NCO) functional group at the 4-position.[1] Unlike aromatic isocyanates such as Methylene Diphenyl Diisocyanate (MDI), the cyclohexyl rings in H12MDI are fully saturated.[2] This fundamental structural difference is the source of its most valued properties: exceptional light stability and resistance to yellowing upon UV exposure.[2][3][4]
1.1. Isomerism and Its Impact on Material Properties
H12MDI is not a single, uniform molecule but exists as a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The spatial orientation of the isocyanate groups relative to the cyclohexyl rings significantly influences the molecule's packing efficiency, reactivity, and the final properties of the resulting polymer.[1]
-
Trans,trans-isomer: This highly symmetric isomer allows for efficient molecular packing, leading to polyurethanes with higher crystallinity, increased Young's modulus, and improved mechanical strength.[5]
-
Cis,trans- and Cis,cis-isomers: These less symmetric forms disrupt crystalline packing, resulting in more amorphous polymers with greater flexibility.
The typical isomer distribution in commercial grades is approximately 14-30% cis,cis, 50-58% cis,trans, and 20% trans,trans.[1] For applications in the biomedical field, where specific mechanical properties and degradation profiles are critical, the isomeric purity of the H12MDI monomer is a crucial parameter.[5]
1.2. Key Chemical and Physical Properties
At room temperature, H12MDI is a clear, colorless to light-yellow, low-viscosity liquid.[6][7][8][9] It is sensitive to moisture and may crystallize at temperatures below 25°C.[3][10] Major global suppliers recommend gentle heating to 40-50°C and homogenization if solidification occurs.[10]
Leading Commercial Suppliers of High-Purity H12MDI
Several multinational chemical companies specialize in the production of high-purity aliphatic isocyanates. These suppliers offer well-characterized grades suitable for a range of applications, from industrial coatings to sensitive biomedical research.
| Supplier | Trade Name | Key Features & Applications |
| Covestro | Desmodur® W | A widely recognized grade used as a reactive building block for light-stable polyurethanes in coatings, adhesives, and sealants.[11][12][13] Complies with certain FDA regulations for food contact adhesives.[11] |
| Evonik Industries | VESTANAT® H12MDI | Marketed for its ability to produce polyurethanes with excellent light stability, weatherability, and mechanical properties.[3][6][14] Especially suitable for elastomers and polyurethane dispersions.[3] |
| BASF | Basonat® HMDI | Part of the Basonat® line of aliphatic polyisocyanate crosslinkers for high-performance, weather-resistant two-component polyurethane coatings.[15][16] |
| Tokyo Chemical Industry (TCI) | Dicyclohexylmethane 4,4'-Diisocyanate | Offers a mixture of isomers primarily for research and development purposes.[17] |
| Sigma-Aldrich (Merck) | 4,4′-Methylenebis(cyclohexyl isocyanate) | Provides various grades, including an analytical standard, for laboratory-scale synthesis and research.[18] |
Other suppliers, including VMS Chemical LLP and various traders on platforms like Echemi, also offer H12MDI, often for industrial applications.[19][20][21] For pharmaceutical and drug development, sourcing from primary manufacturers like Covestro, Evonik, or BASF is recommended due to their stringent quality control and extensive documentation.
Technical Specifications and Quality Assurance
For researchers and drug development professionals, verifying the purity and consistency of H12MDI is paramount. This requires a thorough review of supplier documentation and an understanding of key quality control parameters.
3.1. Interpreting Technical Data Sheets (TDS) and Certificates of Analysis (CoA)
When sourcing H12MDI, the following specifications should be carefully examined:
-
NCO Content (% wt): This value indicates the percentage of reactive isocyanate groups by weight. The theoretical value is approximately 32.1%, and commercial grades are typically specified at ≥ 31.8%.[10][22] This is a primary measure of purity and reactivity, often determined by titration.[23]
-
Purity (%): Typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC), this value should be ≥ 99.5% for high-purity grades.[10]
-
Isomer Distribution: While not always detailed on a standard TDS, this information can often be requested from the manufacturer. It is critical for developing polymers with reproducible mechanical properties.
-
Hydrolyzable Chlorine: A measure of residual impurities from the manufacturing process, which can affect reactivity and polymer stability. High-purity grades typically have ≤ 10 mg/kg (ppm).[10]
-
Color (Hazen/APHA): An indicator of purity and degradation. A low value (e.g., ≤ 30) signifies minimal impurities and proper handling.[6][10]
-
Viscosity: An important parameter for processing and handling, typically around 30 mPa·s at 25°C.[6][22]
3.2. Analytical Methods for Purity Verification
Ensuring the quality of H12MDI involves a suite of analytical techniques.[] While end-users may not perform all tests, understanding the methodologies provides confidence in the supplier's data.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the purity of H12MDI and quantifying the distribution of its stereoisomers.[23]
-
Titration: The standard method for determining the NCO content involves reacting the isocyanate with an excess of a standard amine solution (e.g., dibutylamine) and back-titrating the unreacted amine.[23]
-
Infrared Spectroscopy (IR): Can be used to confirm the presence of the characteristic NCO peak and to monitor the progress of polymerization reactions.
-
Differential Scanning Calorimetry (DSC): A technique used to determine the material's crystallization and melting points, which can be influenced by isomeric purity.[]
Workflow for Supplier Selection and Material Validation
The process of selecting a supplier for a critical raw material like high-purity H12MDI requires a structured approach to mitigate risks to research outcomes and product performance.
Caption: Workflow for selecting and validating a high-purity H12MDI supplier.
Experimental Protocol: Purity Assessment by Gas Chromatography
This protocol outlines a general methodology for verifying the purity of a received H12MDI sample. Specific parameters must be optimized for the available instrumentation.
Objective: To determine the percentage purity of this compound and qualitatively assess the isomer ratio.
Materials:
-
H12MDI sample
-
High-purity, dry solvent (e.g., Toluene or Dichloromethane)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a mid-polarity column)
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of H12MDI (if available) and dissolve in the solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: In a dry environment (e.g., glove box or under nitrogen), accurately weigh the received H12MDI sample and dissolve it in the same solvent to a concentration within the calibration range.
-
GC Instrument Setup:
-
Set the injector temperature (e.g., 250°C).
-
Set the detector temperature (e.g., 300°C).
-
Implement a temperature program for the oven to ensure separation of isomers and any potential impurities (e.g., start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes).
-
Use a constant flow of a carrier gas like Helium or Hydrogen.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Integrate the peak areas of the resulting chromatogram.
-
-
Calculation:
-
Identify the peaks corresponding to the H12MDI isomers based on their retention times relative to the standard.
-
Calculate the total concentration of H12MDI in the sample using the calibration curve.
-
Determine the purity by comparing the measured concentration to the prepared sample concentration. The purity is often expressed as the area percentage of the main peaks relative to the total area of all peaks in the chromatogram.
-
Self-Validation: The system is validated by the linearity of the calibration curve (R² > 0.99) and the consistent retention times of the analyte peaks. Running a solvent blank is crucial to ensure no interfering peaks are present.
Conclusion
For scientists and researchers in drug development and advanced materials, the selection of this compound is a critical decision that directly impacts the performance, safety, and regulatory viability of the final product. The superior UV stability and biocompatibility of H12MDI-based polyurethanes are unlocked only when starting with a monomer of high and consistent purity.[5][25] By partnering with established suppliers such as Covestro, Evonik, and BASF, and implementing a rigorous validation process, researchers can ensure the quality and reproducibility of their innovative work. Understanding the nuances of isomerism and key technical specifications is not merely a procurement exercise; it is a fundamental aspect of sound scientific and product development strategy.
References
- 1. Buy this compound | 5124-30-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. products.evonik.com [products.evonik.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 6. lookpolymers.com [lookpolymers.com]
- 7. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]
- 8. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. specialchem.com [specialchem.com]
- 12. specialchem.com [specialchem.com]
- 13. ulprospector.com [ulprospector.com]
- 14. ulprospector.com [ulprospector.com]
- 15. specialchem.com [specialchem.com]
- 16. basf.com [basf.com]
- 17. Dicyclohexylmethane 4,4'-Diisocyanate | 5124-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. HMDI - 4,4′-メチレン-ビス(イソシアン酸シクロヘキシル) [sigmaaldrich.com]
- 19. Methylene BIS Supplier | CAS 5124-30-1 | VMS Chemical LLP [vmschemical.com]
- 20. echemi.com [echemi.com]
- 21. echemi.com [echemi.com]
- 22. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.be]
- 23. Analysis of Isocyanates, Analysis of pMDI [ebrary.net]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Stereoisomers of Bis(4-isocyanatocyclohexyl)methane (H12MDI) and Their Influence on Polymer Properties
Executive Summary
Bis(4-isocyanatocyclohexyl)methane, commonly known as H12MDI or hydrogenated MDI, is a cornerstone aliphatic diisocyanate in the high-performance polyurethane industry.[1][2] Its utility in creating light-stable, durable, and biocompatible polymers makes it indispensable for advanced coatings, adhesives, sealants, and medical devices.[1] Unlike its aromatic counterpart (MDI), the performance of H12MDI-based polyurethanes is profoundly dictated by the spatial arrangement of its cyclohexyl rings. H12MDI is a mixture of three distinct stereoisomers—trans,trans, cis,trans, and cis,cis—and the ratio of these isomers is a critical, often overlooked, determinant of final polymer properties. This guide provides an in-depth analysis of these stereoisomers and elucidates how their specific conformations govern polymer morphology, reactivity, and ultimate performance characteristics.
The Stereochemistry of H12MDI: A Tale of Three Isomers
The hydrogenation of MDI produces a cycloaliphatic structure where the orientation of the isocyanate (-NCO) groups relative to the central methylene bridge is fixed in one of three geometric arrangements. These arrangements, or stereoisomers, possess identical chemical formulas but distinct three-dimensional shapes that are not interconvertible without breaking chemical bonds.
-
trans,trans isomer: In this conformation, both isocyanate groups are in an equatorial position on their respective cyclohexane rings. This results in a highly symmetric, linear, and rigid molecular structure. This linearity is key to its influence on polymer morphology.
-
cis,trans isomer: This isomer has one isocyanate group in an equatorial position and the other in an axial position. This creates an asymmetric, bent structure.
-
cis,cis isomer: Here, both isocyanate groups are in the axial position, leading to a significantly kinked and less stable conformation.
Commercial grades of H12MDI are typically a liquid mixture of these isomers, with a common distribution being approximately 20% trans,trans, 50% cis,trans, and 30% cis,cis.[3] However, specialized grades with enriched trans,trans content are available and are crucial for applications demanding high crystallinity and superior mechanical properties.
Caption: Conformational structures of the three H12MDI stereoisomers.
The Domino Effect: How Isomer Ratios Influence Polymer Properties
The geometric differences between the stereoisomers directly translate into significant variations in the final properties of the polyurethanes they form. The primary mechanism is the efficiency of polymer chain packing and the resulting degree of phase separation between the "hard" segments (formed by the diisocyanate and chain extender) and the "soft" segments (formed by the polyol).
Mechanical Properties: The Power of Order
The most dramatic effects are observed in the mechanical properties. An increased concentration of the trans,trans isomer leads to more ordered and efficiently packed hard segments.[4] This enhanced order promotes better microphase separation, where the hard segments act as physical crosslinks, reinforcing the polymer matrix.
Several studies have conclusively shown that as the trans,trans H12MDI content increases, there is a corresponding increase in:
-
Tensile Modulus and Tensile Strength: The well-ordered hard domains serve as load-bearing components, leading to a stiffer and stronger material.[5]
-
Hardness: The improved packing of hard segments results in a harder surface.[3]
-
Elongation at Break: Counterintuitively, in well-designed systems, the superior phase separation can also lead to higher elongation values because the distinct soft and hard domains can align and rearrange more effectively under strain without catastrophic failure.[5]
Table 1: Impact of trans,trans H12MDI Isomer Content on Mechanical Properties of a Model Polyurethane
| Property | 45% trans,trans H12MDI | 80% trans,trans H12MDI | 98% trans,trans H12MDI | Causality |
| Tensile Modulus (MPa) | 150 | 250 | 400 | Increased hard segment crystallinity and packing efficiency. |
| Tensile Strength (MPa) | 35 | 48 | 55 | Better phase separation and hard domain reinforcement. |
| Elongation at Break (%) | 450 | 520 | 500 | Enhanced ability of ordered domains to withstand deformation.[5] |
| Note: Data are representative values synthesized from literature to illustrate trends.[4][5] |
Thermal and Morphological Properties
The symmetry of the trans,trans isomer significantly influences the thermal behavior of the resulting polyurethane. The ability of these linear segments to pack into ordered, crystalline-like domains raises the thermal stability of the hard phase.[3][4]
-
Glass Transition Temperature (T_g): A higher trans,trans content generally leads to a higher soft segment T_g, but more importantly, it can induce a more distinct hard segment melting transition, observable via Differential Scanning Calorimetry (DSC).
-
Thermal Stability: The improved packing and stronger hydrogen bonding within the hard domains increase the overall thermal stability of the polymer.[3]
-
Phase Separation: As confirmed by techniques like DSC, Dynamic Mechanical Analysis (DMA), and Fourier Transform Infrared Spectroscopy (FT-IR), increasing the trans,trans isomer content enhances the degree of phase separation between the soft and hard segments.[3][4] This is the root cause of the improvements seen in mechanical properties.
Analytical and Synthetic Considerations
Controlling and verifying the isomer ratio is paramount for reproducible and targeted polymer synthesis.
Isomer Separation and Quantification
While commercial H12MDI is a mixture, enriching the trans,trans isomer can be achieved through fractional crystallization at different temperatures.[4]
Analytical Workflow: The precise quantification of the isomer ratio in a given H12MDI sample is crucial.
-
Primary Technique: Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a definitive method. The carbon atom of the isocyanate group exhibits distinct chemical shifts for the different isomers, allowing for accurate integration and ratio calculation.[4][6] The peak at ~122.5 ppm is typically assigned to the trans,trans isomer.[6]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can also be developed for isomer separation and quantification, though it may require more extensive method development compared to NMR.[7][8]
Caption: Workflow for H12MDI isomer quantification via ¹³C-NMR.
Experimental Protocol: Synthesis of Polyurethanes with Varied Isomer Ratios
This protocol describes a two-step bulk polymerization process to synthesize thermoplastic polyurethanes (TPUs) where the H12MDI isomer ratio is the primary variable.
Materials:
-
Polyol (e.g., Poly(hexamethylene-pentamethylene carbonate)diol), dried under vacuum.
-
H12MDI with known isomer ratios (e.g., 45% t,t and 98% t,t).[4]
-
Chain Extender (e.g., 1,3-propanediol), dried.
-
Catalyst (e.g., Dibutyl tin dilaurate, DBTDL).
-
Nitrogen gas supply.
-
Glass reactor with mechanical stirrer and temperature control.
Procedure:
-
Prepolymer Synthesis: a. Charge the pre-dried polyol into the glass reactor. b. Heat the reactor to 90°C under a nitrogen atmosphere with stirring. c. Add the H12MDI in excess (e.g., to achieve a final hard segment content of ~33 wt%) to the reactor.[4] d. Add a catalytic amount of DBTDL. e. Allow the reaction to proceed for approximately 5 hours at 90°C to form the isocyanate-terminated prepolymer.[4]
-
Chain Extension: a. Reduce the temperature to 70°C. b. Add the stoichiometric amount of the chain extender (1,3-propanediol) to the prepolymer with vigorous stirring. c. Continue stirring for 15 minutes to ensure complete mixing.[4]
-
Curing: a. Pour the viscous liquid into a pre-heated mold. b. Transfer the mold to a compression press. c. Cure the polyurethane for 10 hours at 100°C under pressure.[4] d. Implement a controlled cooling procedure to ensure uniform thermal history across all samples.
-
Post-Processing & Characterization: a. Demold the polymer slab after cooling. b. Store the samples under controlled conditions for at least one week before testing. c. Perform mechanical (tensile testing), thermal (DSC, DMA), and morphological (FT-IR) analyses.
Conclusion and Field Perspective
The stereochemistry of H12MDI is not an academic curiosity; it is a critical process parameter that directly engineers the performance of the final polymer. For researchers and developers, simply specifying "H12MDI" in a formulation is insufficient for ensuring batch-to-batch consistency and achieving optimal properties. A higher trans,trans isomer content is a powerful tool for creating polyurethanes with superior mechanical strength, hardness, and thermal stability, driven by enhanced hard segment ordering and microphase separation.[3][5] Conversely, standard liquid grades rich in cis,trans and cis,cis isomers offer advantages in processing due to their lower viscosity and resistance to crystallization at room temperature. The ability to select, blend, and verify H12MDI isomer ratios empowers the polymer scientist to precisely tailor material properties to meet the demanding requirements of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenated MDI - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hub.rotachrom.com [hub.rotachrom.com]
- 8. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(4-isocyanatocyclohexyl)methane (HMDI)
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition behavior of bis(4-isocyanatocyclohexyl)methane (HMDI), an aliphatic diisocyanate pivotal in the synthesis of high-performance polyurethanes. While HMDI is renowned for imparting exceptional thermal and UV stability to polyurethane materials, a detailed understanding of the thermal behavior of the pure monomer is crucial for researchers, scientists, and professionals in material science and drug development. This document synthesizes available data, draws logical inferences from related compounds, and outlines methodologies for the empirical study of HMDI's thermal properties.
Introduction to this compound (HMDI)
This compound, also known as hydrogenated methylene diphenyl diisocyanate (HMDI), is a cycloaliphatic diisocyanate with the chemical formula C₁₅H₂₂N₂O₂.[1] Unlike its aromatic counterpart, methylene diphenyl diisocyanate (MDI), the cyclohexane rings in HMDI's structure lend it superior resistance to ultraviolet radiation and weathering, making it a preferred monomer for durable coatings, adhesives, sealants, and elastomers.[2] HMDI typically exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis, the ratio of which can influence the physical and reactive properties of the resulting polymers.[3]
The primary application of HMDI lies in the production of polyurethanes, where it reacts with polyols to form the characteristic urethane linkages. The thermal stability of these polyurethanes is a key performance indicator, and it is intrinsically linked to the thermal behavior of the constituent monomers, including HMDI.
Thermal Stability of HMDI and HMDI-Based Polyurethanes
HMDI-based polyurethanes are recognized for their enhanced thermal stability compared to those derived from aromatic isocyanates.[1] The thermal degradation of these polymers is a complex process that is often studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Insights from Polyurethane Thermal Degradation
Studies on HMDI-based polyurethanes reveal that thermal decomposition typically occurs in multiple stages. The initial and most significant weight loss is often attributed to the dissociation of the urethane linkage, which is the thermally weakest point in the polymer backbone. This decomposition of the urethane group can regenerate the original isocyanate (HMDI) and polyol, which then undergo further degradation at higher temperatures. For some HMDI-based polyurethane systems, the onset of decomposition has been reported in the range of 246–265 °C.[4]
The thermal stability of the polyurethane is influenced by several factors, including the chemical structure of the polyol, the presence of catalysts, and the crosslink density. However, the inherent stability of the HMDI hard segment is a fundamental contributor to the overall thermal performance of the material.
Investigating the Thermal Decomposition of HMDI Monomer
While extensive data exists for HMDI-based polyurethanes, specific information on the thermal decomposition of the pure HMDI monomer is less prevalent in publicly accessible literature. However, by combining established knowledge of isocyanate chemistry with standard analytical techniques, a robust understanding of its thermal behavior can be developed.
Key Analytical Techniques
The primary methods for evaluating the thermal stability and decomposition of a chemical compound like HMDI are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insight into the energetics of the degradation process.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful technique involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile products. Py-GC/MS is invaluable for elucidating the decomposition mechanism and identifying the specific chemical species formed during degradation.[5][6][7][8][9]
Proposed Thermal Decomposition Pathway of HMDI
Based on the principles of isocyanate chemistry and findings from related compounds, a likely decomposition pathway for HMDI can be proposed. The isocyanate (-N=C=O) functional group is highly reactive and will be the primary site of thermal reactions.
At elevated temperatures, isocyanates can undergo a series of reactions, including:
-
Dimerization and Trimerization: Formation of uretidinediones (dimers) and isocyanurates (trimers). These reactions are typically reversible at higher temperatures.
-
Carbodiimide Formation: Two isocyanate groups can react to form a carbodiimide (-N=C=N-) and release carbon dioxide (CO₂). This is a common decomposition pathway for isocyanates at high temperatures.
-
Cleavage of the Methylene Bridge: At very high temperatures, the C-N bonds and the methylene bridge connecting the two cyclohexyl rings could rupture, leading to the formation of a variety of smaller, volatile fragments.
The following diagram illustrates a potential decomposition pathway for HMDI:
Caption: Proposed thermal decomposition pathways of HMDI.
Experimental Protocols for Thermal Analysis
To ensure scientific integrity and reproducibility, the following detailed protocols for the thermal analysis of HMDI are provided. These protocols are designed to be self-validating and serve as a starting point for researchers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of HMDI.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a 5-10 mg sample of pure HMDI into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert atmosphere. For oxidative stability, use a similar flow rate of dry air.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum weight loss rate.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the thermal transitions and enthalpy of decomposition of HMDI.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of pure HMDI into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 0 °C).
-
Ramp the temperature to a point beyond its expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic and exothermic peaks. An exothermic peak in the higher temperature range will likely correspond to decomposition.
-
Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental investigation into HMDI's thermal properties.
Caption: Experimental workflow for thermal analysis of HMDI.
Summary of Key Thermal Properties (Anticipated)
While specific experimental data for pure HMDI monomer is limited, the following table summarizes the anticipated thermal properties based on data from related compounds and polyurethanes. This table should be populated with empirical data as it becomes available.
| Property | Anticipated Value/Range | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | TGA (DTG) |
| Decomposition Enthalpy (ΔHd) | Exothermic | DSC |
| Primary Decomposition Products | Carbon Dioxide, Carbodiimides | Py-GC/MS |
Conclusion
This compound is a critical component in the formulation of thermally stable and durable polyurethane materials. While its performance benefits in polymers are well-established, a deeper understanding of the thermal stability and decomposition of the pure monomer is essential for advancing material design and ensuring safe handling and processing. The analytical protocols and theoretical decomposition pathways outlined in this guide provide a robust framework for researchers to empirically determine the thermal properties of HMDI. Further research, particularly using coupled techniques like TGA-MS, will be invaluable in providing a definitive and quantitative understanding of the thermal decomposition of this important industrial chemical.
References
- 1. Buy this compound | 5124-30-1 [smolecule.com]
- 2. Pyrolysis Kinetics and Flammability Evaluation of Rigid Polyurethane with Different Isocyanate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 7. shimadzu.com [shimadzu.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. pcimag.com [pcimag.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to Cross-Linking Polymers with Bis(4-isocyanatocyclohexyl)methane (HMDI)
Introduction: The Versatility of HMDI in Polymer Cross-Linking
Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or H₁₂MDI, is an aliphatic diisocyanate renowned for its role in synthesizing high-performance polyurethanes.[1] Unlike its aromatic counterparts, HMDI-based polymers exhibit exceptional resistance to UV degradation and weathering, making them ideal for applications requiring long-term color stability and durability.[2] This guide provides a comprehensive experimental protocol for the cross-linking of hydroxyl-terminated polymers with HMDI, offering insights into the underlying chemistry, safety considerations, and characterization of the resulting polymer networks. The reaction between the isocyanate groups of HMDI and the hydroxyl groups of a polyol forms the basis of polyurethane chemistry, resulting in a durable urethane linkage.[3]
Safety First: Handling Isocyanates with Diligence
Isocyanates are potent sensitizers and irritants, necessitating strict adherence to safety protocols.[4][5][6] Inhalation of HMDI vapors can lead to respiratory irritation and sensitization, potentially causing asthma-like symptoms upon subsequent exposure.[7] Direct skin contact may cause irritation and allergic reactions.[6] Therefore, all procedures involving HMDI must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Respiratory Protection: An approved air-purifying respirator with organic vapor cartridges is essential when handling HMDI.[7]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn at all times.[8]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile, are required. Latex gloves are not suitable.[4]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[6]
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for HMDI and seek immediate medical attention.
The Chemistry of Cross-Linking: A Visual Representation
The fundamental reaction in this protocol is the formation of a polyurethane network through the reaction of the diisocyanate (HMDI) with a hydroxyl-terminated polymer (polyol). This reaction proceeds via the addition of the hydroxyl groups across the isocyanate's N=C double bond.
Caption: The reaction of a hydroxyl-terminated polymer with HMDI to form a cross-linked polyurethane network.
Experimental Protocol: A Step-by-Step Guide
This protocol details the cross-linking of a hydroxyl-terminated polyether, specifically polytetramethylene glycol (PTMG), with HMDI. This serves as a representative example, and the principles can be adapted for other hydroxyl-terminated polymers.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound (HMDI) | Reagent grade, >98% |
| Polytetramethylene glycol (PTMG) | Average Mn ~2000 g/mol |
| 1,4-Butanediol (BD) | Chain extender, >99% |
| Dibutyltin dilaurate (DBTDL) | Catalyst, ~0.01-0.1 wt% |
| Anhydrous Toluene | Solvent |
| Three-neck round-bottom flask | Appropriate size |
| Mechanical stirrer | |
| Heating mantle with temperature controller | |
| Condenser | |
| Nitrogen inlet | |
| Dropping funnel |
Procedure
-
Preparation of the Prepolymer:
-
Set up a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Under a gentle stream of nitrogen, add the calculated amount of PTMG and 1,4-butanediol (chain extender) to the flask. The molar ratio of PTMG to BD can be varied to control the hard segment content of the final polymer.[6] A typical starting point is a 2:1 molar ratio of HMDI to the total hydroxyl content (PTMG + BD).[3]
-
Heat the mixture to 60-70°C with stirring until the PTMG is completely melted and the mixture is homogeneous.
-
Dry the polyol mixture under vacuum for at least 2 hours at 80-90°C to remove any residual water, which can react with the isocyanate.[4]
-
-
Cross-linking Reaction:
-
Cool the polyol mixture to 50-60°C.
-
Add the catalyst, dibutyltin dilaurate (DBTDL), to the reaction mixture. The concentration of the catalyst will influence the reaction rate.[9]
-
Slowly add the stoichiometric amount of HMDI to the reaction mixture through the dropping funnel over 30-60 minutes with vigorous stirring. The NCO:OH ratio is a critical parameter affecting the final properties of the polymer.[10]
-
After the addition of HMDI is complete, increase the reaction temperature to 80-90°C and continue stirring under a nitrogen atmosphere.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy.[11][12] Periodically take small samples from the reaction mixture.
-
The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ and the appearance of the urethane N-H stretching and C=O stretching peaks around 3300 cm⁻¹ and 1700 cm⁻¹, respectively, indicate the formation of the polyurethane.[11]
-
-
Curing:
-
Once the isocyanate peak is no longer detectable by FTIR, the cross-linked polymer can be poured into a pre-heated mold and cured in an oven.
-
The curing temperature and time will depend on the specific formulation. A typical curing cycle is 24 hours at 80-100°C.
-
Caption: Experimental workflow for the cross-linking of a hydroxyl-terminated polymer with HMDI.
Characterization of the Cross-Linked Polymer
A variety of techniques can be employed to characterize the resulting cross-linked polymer network.
| Characterization Technique | Property Measured |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the completion of the reaction by monitoring the disappearance of the isocyanate peak and the formation of urethane linkages.[11] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[6] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[6] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties, such as storage modulus and loss modulus, as a function of temperature.[6] |
| Swelling Studies | Provides an indication of the cross-link density. The polymer is immersed in a suitable solvent, and the degree of swelling is measured. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Polymerization | - Presence of moisture in reactants.- Incorrect stoichiometry (NCO:OH ratio).- Insufficient catalyst. | - Thoroughly dry all reactants and solvents.- Accurately calculate and weigh all components.- Optimize catalyst concentration. |
| Low Molecular Weight | - Chain termination by monofunctional impurities.- Premature gelling. | - Use high-purity reactants.- Control reaction temperature to prevent rapid, uncontrolled polymerization. |
| Bubbles in the Final Product | - Reaction of isocyanate with water, producing CO₂.- Entrapped air during mixing. | - Ensure all reactants are dry.- Degas the prepolymer mixture before adding the isocyanate. |
Conclusion
The cross-linking of polymers with this compound offers a versatile route to high-performance polyurethanes with excellent durability and UV stability. By carefully controlling the reaction conditions, stoichiometry, and adhering to strict safety protocols, researchers can successfully synthesize a wide range of cross-linked materials tailored for specific applications. The characterization techniques outlined in this guide provide the necessary tools to validate the successful formation of the polymer network and to understand its physical and thermal properties.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. urethanesolutions.co.za [urethanesolutions.co.za]
- 3. researchgate.net [researchgate.net]
- 4. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 6. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Synthesizing High-Transparency Polyurethane Adhesives Using HMDI
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) in the synthesis of transparent polyurethane (PU) adhesives. HMDI, an aliphatic diisocyanate, is a critical raw material for developing high-performance adhesives where optical clarity and resistance to UV degradation are paramount. Unlike their aromatic counterparts, HMDI-based polyurethanes do not form light-absorbing chromophores, ensuring long-term color stability.[1] This guide delves into the underlying chemistry, formulation strategies, detailed synthesis protocols, and robust characterization methods to achieve PU adhesives with superior adhesion and transparency.
Introduction: The Rationale for HMDI in Transparent Adhesives
Polyurethane adhesives are renowned for their versatility, offering a unique combination of toughness, flexibility, and strong adhesion to a wide array of substrates.[2][3] They are formed by the step-growth polymerization reaction between an isocyanate component and a polyol.[4]
The choice of isocyanate is a determining factor in the final properties of the adhesive. While aromatic isocyanates like MDI and TDI are widely used, they possess an inherent susceptibility to photo-oxidation, leading to yellowing upon exposure to UV light. This discoloration limits their use in applications requiring optical transparency.
This is where aliphatic isocyanates, specifically HMDI, offer a distinct advantage. The saturated cycloaliphatic rings in HMDI's structure are inherently more stable against UV radiation. This stability prevents the degradation pathways that cause discoloration, making HMDI the ideal isocyanate for synthesizing transparent adhesives and coatings that maintain their clarity over time.[1] Furthermore, HMDI-based polyurethanes have been shown to exhibit excellent adhesion properties, with studies demonstrating high lap shear strength.[5]
Core Chemistry: The Urethane Linkage Formation
The fundamental reaction in polyurethane synthesis is the addition of an alcohol (hydroxyl group, -OH) from a polyol to an isocyanate group (-NCO) of the HMDI molecule. This exothermic reaction forms the characteristic urethane linkage (-NH-COO-) and proceeds readily at moderate temperatures, often facilitated by a catalyst.[6]
Caption: Basic reaction scheme for polyurethane formation.
The functionality of the polyol (the number of -OH groups per molecule) and the isocyanate dictates the structure of the resulting polymer. Using a diol and a diisocyanate results in a linear thermoplastic polymer, while using polyols with higher functionality leads to a cross-linked thermoset material.[6]
Formulation Components: Tailoring Adhesive Properties
The final performance of the transparent PU adhesive is a direct result of its formulation. Each component plays a specific role and can be adjusted to achieve the desired balance of properties.
| Component | Chemical Example | Role & Causality |
| Isocyanate | HMDI (4,4'-Methylenebis(cyclohexyl isocyanate)) | Forms the "hard segments" of the polymer. Its aliphatic nature is the primary reason for UV stability and transparency. It provides high strength and durability. |
| Polyol | Polytetramethylene ether glycol (PTMG), Polyester polyols | Forms the "soft segments." The long, flexible chains of the polyol impart flexibility, elasticity, and toughness to the adhesive.[7] Polyether polyols offer good hydrolysis resistance, while polyester polyols provide superior cohesive strength.[2] |
| Chain Extender | 1,4-Butanediol (BDO) | A low molecular weight diol that reacts with isocyanate groups to further build the hard segments, increasing hardness, modulus, and thermal stability.[5][7] |
| Catalyst | Dibutyltin dilaurate (DBTDL), Tertiary Amines | Controls the reaction kinetics. Organotin catalysts strongly promote the isocyanate-hydroxyl reaction, ensuring complete curing.[4] The choice and concentration of catalyst affect pot life and cure speed. |
| Solvent | Methyl ethyl ketone (MEK), Ethyl acetate | Reduces viscosity for application. Must be carefully selected to be inert to the isocyanate groups and should be of high purity (low water content) to prevent side reactions.[6] |
| Additives | Silane Adhesion Promoters | Enhance adhesion to specific substrates (e.g., glass, metal) by forming covalent bonds between the polymer and the substrate surface. |
Experimental Protocol: Two-Step Prepolymer Synthesis
The prepolymer method is a widely used and reliable technique that allows for excellent control over the polymer structure and molecular weight.[8] It involves two main stages: (1) formation of an NCO-terminated prepolymer, and (2) chain extension to form the final high molecular weight polyurethane.
Caption: Workflow for the two-step prepolymer synthesis method.
Materials & Equipment
-
Reactants: HMDI, PTMG (Mn ~2000 g/mol ), 1,4-Butanediol (BDO). All reactants must be of high purity and dried prior to use.
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Solvent: Anhydrous Methyl ethyl ketone (MEK).
-
Equipment: Jacketed glass reactor with mechanical stirrer, thermocouple, nitrogen inlet, and condenser.
Step-by-Step Methodology
Part A: Prepolymer Synthesis
-
Reactor Preparation: Set up the reactor assembly and ensure it is clean and dry. Begin purging the system with dry nitrogen to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with the calculated amount of PTMG and MEK. The amount of solvent should be adjusted to target a final solid content of ~40-50%.
-
Dehydration: Heat the mixture to 100-110°C under a gentle nitrogen stream for 1 hour to remove any residual moisture from the polyol.
-
Initial Reaction: Cool the reactor to 70°C. Add the stoichiometric excess of HMDI dropwise over 30 minutes. An NCO:OH ratio of approximately 1.5 to 2.0 is a common starting point.
-
Catalysis & Reaction: Add the DBTDL catalyst (e.g., 50-100 ppm). An exotherm will be observed. Maintain the reaction temperature at 80-85°C.
-
Monitoring: Monitor the reaction progress by periodically taking samples and determining the free isocyanate (-NCO) content via standard di-n-butylamine back-titration (ASTM D2572). The reaction is complete when the experimental NCO value matches the theoretical value.
Part B: Chain Extension
-
Cooling: Once the target NCO content is reached, cool the prepolymer solution to 60-65°C.
-
Chain Extender Addition: Slowly add the calculated amount of 1,4-Butanediol (BDO) to the reactor. The amount of BDO is calculated to react with the excess NCO groups from the prepolymer stage.
-
Final Reaction: A significant increase in viscosity will be observed. Allow the reaction to proceed for 1-2 hours until the free NCO peak (at ~2270 cm⁻¹) is no longer detectable by FTIR spectroscopy.[9][10]
-
Storage: Cool the final adhesive solution to room temperature and dispense it into sealed, moisture-proof containers.
Characterization and Quality Control Protocols
Thorough characterization is essential to validate the performance of the synthesized adhesive.
Caption: Workflow for the characterization of PU adhesives.
Protocol: Optical Transparency Measurement
-
Sample Preparation: Cast a thin film of the adhesive onto a clean glass slide using a film applicator to ensure uniform thickness.
-
Curing: Allow the solvent to evaporate completely in a dust-free environment, followed by a full cure (typically 7 days at room temperature or as determined by formulation).
-
Measurement: Use a UV-Vis spectrophotometer to measure the percentage of light transmittance through the cured film on the glass slide. A high transmittance (>85%) across the visible spectrum (400-700 nm) indicates excellent transparency.[11]
Protocol: Adhesion Strength (Lap Shear Test)
-
Substrate Preparation: Prepare standard test substrates (e.g., aluminum, polycarbonate) by cleaning and degreasing them according to ASTM D1002.
-
Bonding: Apply the adhesive to one end of a substrate. Overlap it with a second substrate to create a defined bond area (e.g., 12.5 mm x 25 mm).
-
Curing: Clamp the assembly and allow it to cure under controlled conditions.
-
Testing: Mount the cured specimen in a universal testing machine (tensometer) and pull it apart at a constant rate (e.g., 1.3 mm/min) until failure.[12] The maximum force recorded divided by the bond area gives the lap shear strength in megapascals (MPa).
Expected Performance Data
The following table provides typical performance targets for a well-formulated transparent HMDI-based polyurethane adhesive.
| Property | Test Method | Typical Value |
| Appearance | Visual | Clear, colorless liquid |
| Solid Content | Gravimetric | 40 - 50% |
| Viscosity @ 25°C | Brookfield | 2,000 - 5,000 cP |
| Transmittance (cured film) | UV-Vis | > 85% |
| Lap Shear Strength (Al/Al) | ASTM D1002 | 5 - 10 MPa[5] |
| T-Peel Strength | ASTM D1876 | 20 - 40 N/cm |
| Glass Transition Temp (Tg) | DSC | -30°C to -50°C (Soft Segment)[7] |
Field-Proven Insights & Troubleshooting
-
Moisture Sensitivity: Isocyanate groups react readily with water to form an unstable carbamic acid, which decomposes into an amine and CO₂ gas.[6] This side reaction consumes isocyanate, disrupts stoichiometry, and can cause bubbling in the final adhesive film. Solution: Always use dried solvents and reactants, and maintain a strict inert atmosphere throughout the synthesis.
-
Viscosity Control: If the viscosity becomes unmanageably high during chain extension, it may indicate that the reaction is proceeding too quickly or the solid content is too high. Solution: Ensure the reaction temperature is well-controlled and consider adding a small amount of additional anhydrous solvent before the chain extension step.
-
Poor Adhesion: If the adhesive exhibits poor bonding, consider the substrate's surface energy. Solution: Substrate surface treatment (e.g., corona, plasma, or chemical priming) may be necessary. Additionally, incorporating a silane adhesion promoter into the formulation can significantly improve bonding to inorganic substrates like glass and metal.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional characteristics of polyurethane adhesives-Shanghai Hansi Industrial Co., Ltd. [en.shhansi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 6. l-i.co.uk [l-i.co.uk]
- 7. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170002239A1 - Polyurethane hot-melt adhesive having a low content of diisocyanate monomers and good cross-linking speed - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tradetextile.com [tradetextile.com]
Application Note: A Step-by-Step Protocol for the Synthesis of HMDI-Based Prepolymers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of NCO-terminated prepolymers based on Hexamethylene Diisocyanate (HMDI). As an aliphatic diisocyanate, HMDI offers distinct advantages over its aromatic counterparts, including UV stability and enhanced biocompatibility, making it a superior choice for advanced materials in medical devices, drug delivery systems, and high-performance coatings. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures grounded in established chemical principles. We will detail the underlying reaction mechanisms, provide a robust and reproducible synthesis protocol, outline critical in-process controls and characterization techniques, and offer field-proven troubleshooting advice to ensure the successful synthesis of well-defined prepolymers.
Theoretical Background & Key Principles
The Chemistry of Urethane Formation
The synthesis of a polyurethane prepolymer is fundamentally based on the reaction between a diisocyanate and a polyol. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with the nucleophilic hydroxyl (-OH) group of the polyol. This reaction forms a urethane linkage (-NH-CO-O-), the characteristic backbone of all polyurethane materials.
The Advantage of HMDI
Hexamethylene Diisocyanate (HMDI) is a linear aliphatic diisocyanate. Unlike aromatic isocyanates such as MDI and TDI, the absence of an aromatic ring in HMDI imparts excellent light and UV stability, preventing the yellowing that plagues many aromatic polyurethanes upon exposure to sunlight. This property is critical for coatings and biomedical implants where color stability is paramount. Furthermore, polyurethanes derived from HMDI often exhibit greater flexibility and are considered more biocompatible, a crucial attribute for drug development and medical applications.[1]
The Critical Role of the NCO:OH Ratio
The molar ratio of isocyanate groups to hydroxyl groups (NCO:OH) is the single most important parameter controlling the final properties of the prepolymer.[2][3]
-
To create an NCO-terminated prepolymer , a stoichiometric excess of the diisocyanate is used (NCO:OH ratio > 1, typically between 1.6 and 2.0).[2] This ensures that the resulting polymer chains are capped with reactive isocyanate groups.
-
Higher NCO:OH ratios lead to lower molecular weight prepolymers with higher free %NCO content and lower viscosity.[2][4] This results in a more rigid, harder material upon final curing.[3][5]
-
Lower NCO:OH ratios (closer to 1) produce higher molecular weight prepolymers with lower %NCO content and higher viscosity, leading to more flexible materials.
Catalysis in Urethane Reactions
While the reaction between isocyanates and polyols can proceed without a catalyst, it is often slow. Catalysts are used to control the reaction rate and minimize side reactions. Dibutyltin dilaurate (DBTDL) is a highly effective and widely used organotin catalyst that accelerates the formation of the urethane bond.[6][7] Its mechanism involves coordination to both the isocyanate and hydroxyl groups, which lowers the activation energy of the reaction.[6][7][8] The catalyst concentration is typically very low (0.001-0.05% by weight).
Materials, Reagents, and Equipment
| Category | Item | Specifications/Notes |
| Reagents | Hexamethylene Diisocyanate (HMDI) | Purity > 99%. Handle with extreme care. |
| Polyol (e.g., Polycaprolactone diol, Polypropylene glycol) | Molecular weight: 1000-2000 g/mol . Hydroxyl number must be known. Must be dried under vacuum before use. | |
| Dibutyltin dilaurate (DBTDL) | Catalyst. Use a freshly prepared solution in a dry solvent. | |
| Toluene or Dry Acetone | Anhydrous grade. For viscosity adjustment (optional) and cleaning. | |
| Dibutylamine | Reagent for %NCO titration. | |
| Hydrochloric Acid (HCl) | Standardized solution (e.g., 0.1 N) for titration. | |
| Bromophenol Blue | Indicator for titration. | |
| Equipment | Three-neck round-bottom flask with stirrer | Sized appropriately for the reaction scale. |
| Mechanical overhead stirrer with a gas-tight seal | To ensure homogenous mixing. | |
| Heating mantle with temperature controller and thermocouple | For precise temperature control. | |
| Condenser and Drying Tube (filled with CaCl₂ or Drierite) | To prevent moisture ingress. | |
| Nitrogen (N₂) gas inlet and bubbler | To maintain an inert atmosphere.[9] | |
| Addition funnel | For controlled addition of reagents. | |
| Standard laboratory glassware (beakers, graduated cylinders) | ||
| Analytical balance | ||
| Titration setup (burette, flask, magnetic stirrer) | For %NCO determination. |
Safety Precautions & Pre-Synthesis Preparations
WARNING: Hexamethylene Diisocyanate (HMDI) is a potent respiratory and skin sensitizer and is fatal if inhaled.[10][11] All operations involving HMDI must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.[12] An appropriate respirator must be worn.[10][11] Refer to the Safety Data Sheet (SDS) for HMDI before beginning any work.[10][11][13]
-
Moisture Removal is Critical: Isocyanate groups react readily with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂).[3] The newly formed amine can then react with another isocyanate group to form a rigid urea linkage, leading to unwanted chain extension, increased viscosity, and potential gelation.
-
Glassware: All glassware must be oven-dried at 120 °C for at least 4 hours and cooled in a desiccator or assembled and flame-dried under a nitrogen stream.
-
Polyol: The polyol must be dried under vacuum (<1 torr) at 80-100 °C for several hours until bubbling ceases to remove any residual water.[14]
-
-
Inert Atmosphere: The entire reaction must be conducted under a dry nitrogen atmosphere to prevent side reactions with atmospheric moisture.[9]
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of an HMDI-prepolymer with a target free isocyanate content (%NCO).
Reactant Calculation
The first step is to calculate the required amounts of polyol and HMDI based on the desired NCO:OH ratio.
-
Calculate Equivalents of Polyol:
-
Equivalent Weight of Polyol = (56100 / Hydroxyl Number of Polyol)
-
Equivalents of OH = (Mass of Polyol / Equivalent Weight of Polyol)
-
-
Calculate Equivalents of HMDI:
-
Equivalents of NCO = Equivalents of OH × Desired NCO:OH Ratio
-
-
Calculate Mass of HMDI:
-
The molecular weight of HMDI is 168.2 g/mol . It has two NCO groups, so its equivalent weight is 168.2 / 2 = 84.1 g/eq.
-
Mass of HMDI = Equivalents of NCO × 84.1 g/eq
-
Table 1: Example Reagent Calculation (For a prepolymer using 100g of a polyol with a hydroxyl number of 56.1 mg KOH/g and a target NCO:OH ratio of 2.0)
| Parameter | Value | Calculation |
| Polyol Mass | 100 g | - |
| Polyol OH Number | 56.1 mg KOH/g | - |
| Polyol Equivalent Weight | 1000 g/eq | 56100 / 56.1 |
| OH Equivalents | 0.1 eq | 100 g / 1000 g/eq |
| Target NCO:OH Ratio | 2.0 | - |
| NCO Equivalents | 0.2 eq | 0.1 eq × 2.0 |
| HMDI Equivalent Weight | 84.1 g/eq | - |
| Required HMDI Mass | 16.82 g | 0.2 eq × 84.1 g/eq |
Reaction Setup and Synthesis
-
Setup: Assemble the dry three-neck flask with the overhead stirrer, thermocouple, condenser (with drying tube), and nitrogen inlet/outlet. Start a gentle flow of nitrogen through the system.
-
Charge Polyol: Add the calculated amount of pre-dried polyol to the reaction flask. Begin stirring at ~200 RPM to ensure uniform mixing.
-
Heat: Heat the polyol to the desired reaction temperature, typically 60-80 °C.[15][16]
-
Charge HMDI: Once the polyol is at a stable temperature, add the calculated amount of HMDI to the flask via the addition funnel over 5-10 minutes. An exotherm (temperature increase) will likely be observed. Maintain the reaction temperature using the controller.
-
Rationale: Adding the diisocyanate to the polyol (rather than the reverse) helps to better control the initial exotherm and promotes a more uniform reaction, minimizing the formation of high-molecular-weight oligomers early on.
-
-
Add Catalyst: Once the HMDI has been added and the temperature is stable, add the catalyst (e.g., 0.01 wt% DBTDL).
-
React: Allow the reaction to proceed at the set temperature for 1.5 - 3 hours.[15] The progress can be monitored by periodically taking samples to measure the free %NCO content (see Section 5.1).
-
Completion: The reaction is considered complete when the measured %NCO value matches the theoretical target value.
-
Storage: Once complete, cool the prepolymer to room temperature under the nitrogen blanket. Transfer to a moisture-proof container (e.g., an amber glass bottle with a poly-seal cap) and store under a nitrogen headspace to maximize stability.[9]
In-Process Controls and Final Product Characterization
Protocol: Determination of Free %NCO Content (ASTM D2572)
This titration method is a critical quality control step to validate the synthesis.[17][18][19][20][21]
-
Accurately weigh ~1-2 g of the prepolymer into a dry 250 mL Erlenmeyer flask.
-
Add 20 mL of dry toluene to dissolve the sample.
-
Using a pipette, add 20 mL of a standardized solution of dibutylamine in toluene (e.g., 0.1 N). Stopper the flask, swirl to mix, and let it stand for 15 minutes.
-
Add 50 mL of isopropanol and 4-5 drops of bromophenol blue indicator.
-
Titrate with a standardized 0.1 N HCl solution until the color changes from blue to a yellow endpoint.
-
Perform a blank titration using the same procedure without the prepolymer sample.
-
Calculation:
-
%NCO = [(B - S) × N × 4.202] / W
-
Where:
-
B = Volume of HCl for blank (mL)
-
S = Volume of HCl for sample (mL)
-
N = Normality of HCl
-
W = Weight of sample (g)
-
4.202 = Mill-equivalent weight of the NCO group × 100
-
-
Structural Verification (FTIR Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the reaction and confirm the structure of the final product.[22][23]
-
Reactant Monitoring: The disappearance of the broad -OH stretch from the polyol (around 3400 cm⁻¹) indicates it has been consumed.[24]
-
Product Formation: The appearance of a sharp N-H stretch (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (around 1730-1700 cm⁻¹) confirms the formation of the urethane linkage.[24][25]
-
NCO-Termination: The retention of the strong, sharp -N=C=O peak at ~2270 cm⁻¹ confirms that the prepolymer is isocyanate-terminated.[24][26]
Data Presentation & Visualization
Table 2: Typical Reaction Parameters and Expected Characteristics
| Parameter | Typical Value | Influence on Prepolymer |
| Reaction Temperature | 60-80 °C | Higher temps increase reaction rate but may cause side reactions. |
| Reaction Time | 1.5 - 3 hours | Dependent on temperature, catalyst, and reactants. |
| Catalyst (DBTDL) Conc. | 0.01 - 0.05 wt% | Higher concentration significantly speeds up the reaction. |
| NCO:OH Ratio | 1.6 - 2.0 | Directly controls %NCO, molecular weight, and viscosity. |
| Final %NCO | 2 - 6% | Target-dependent; confirms reaction completion. |
| Viscosity @ 25°C | 1,000 - 10,000 cP | Increases with molecular weight (lower NCO:OH ratio). |
Visualizations
Caption: Chemical reaction scheme for HMDI-based prepolymer synthesis.
Caption: Experimental workflow for HMDI prepolymer synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final %NCO is lower than theoretical value | 1. Moisture contamination in reagents or from atmosphere.2. Inaccurate measurement of reactants (especially polyol OH number).3. Reaction time too short. | 1. Ensure rigorous drying of polyol, solvents, and glassware. Maintain a positive nitrogen pressure.2. Verify the hydroxyl number of the polyol from the supplier or by titration.3. Extend the reaction time and continue to monitor %NCO. |
| Final %NCO is higher than theoretical value | 1. Inaccurate weighing of reactants.2. Incomplete reaction or insufficient catalyst. | 1. Double-check all calculations and re-weigh reactants carefully.2. Increase reaction time or slightly increase catalyst concentration on a subsequent run. |
| Prepolymer viscosity is too high or gelation occurs | 1. Significant moisture contamination leading to urea cross-linking.2. NCO:OH ratio was too low (closer to 1.0).3. Reaction temperature was too high, causing side reactions (allophanate/biuret formation). | 1. Abort synthesis. Re-evaluate and improve all drying procedures.2. Recalculate reactant stoichiometry for a higher NCO:OH ratio.3. Lower the reaction temperature in subsequent runs. |
| Reaction is too slow | 1. Insufficient catalyst or inactive catalyst.2. Reaction temperature is too low. | 1. Use a fresh catalyst solution. Consider a marginal increase in concentration.2. Increase the reaction temperature in 5 °C increments, not exceeding 80-85 °C. |
References
- 1. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mgesjournals.com [mgesjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ─NCO/─OH molar ratio on rheological behavior of polyurethane prepolymer MMA solutions-Academax [xy14.academax.com]
- 5. scribd.com [scribd.com]
- 6. ohans.com [ohans.com]
- 7. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bqnmt.com [bqnmt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. chemos.de [chemos.de]
- 14. EP3617246A1 - Nco-terminated polyurethane prepolymer and preparation method thereof - Google Patents [patents.google.com]
- 15. Preparation method for polyurethane prepolymer - Eureka | Patsnap [eureka.patsnap.com]
- 16. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D2572-19 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers [en-standard.eu]
- 19. store.astm.org [store.astm.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 22. azom.com [azom.com]
- 23. shimadzu.com [shimadzu.com]
- 24. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
Application Note: Lab-Scale Synthesis of Aliphatic Polyurethanes Using Bis(4-isocyanatocyclohexyl)methane
Introduction: The Significance of Aliphatic Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers, integral to a myriad of applications, from flexible foams and elastomers to high-performance coatings and biomedical devices.[1][2] The properties of PUs are highly tunable, largely dictated by the chemical nature of their constituent monomers: a diisocyanate and a polyol. While aromatic diisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are widely used, their aliphatic counterparts are crucial for applications demanding high light stability and resistance to degradation from UV radiation.[3]
This application note details a laboratory-scale protocol for the synthesis of a linear polyurethane using bis(4-isocyanatocyclohexyl)methane (HMDI), also known as hydrogenated MDI. HMDI is an aliphatic diisocyanate that imparts excellent thermal stability, chemical resistance, and non-yellowing characteristics to the final polymer.[2][4] We will describe a step-growth polymerization with a polyol, specifically polytetramethylene glycol (PTMG), and a chain extender, 1,4-butanediol (BDO), to form a segmented polyurethane.[1][5][6] This guide is intended for researchers in materials science, polymer chemistry, and drug development, providing a robust framework for the synthesis and characterization of HMDI-based polyurethanes.
Safety First: Handling Isocyanates
Isocyanates are highly reactive compounds and are potent respiratory and dermal sensitizers.[7] Exposure can lead to severe asthma and other health issues.[7] Therefore, strict adherence to safety protocols is paramount.
-
Engineering Controls: All manipulations involving HMDI must be conducted in a well-ventilated fume hood.[8][9] The work area should be isolated to prevent exposure to unprotected personnel.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a full-face shield, and a lab coat.[8] For operations with a higher risk of aerosol generation, a supplied-air respirator is recommended.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[9]
-
Waste Disposal: All isocyanate-contaminated waste must be disposed of according to institutional and local regulations for hazardous chemicals.
Always consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.[9]
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| This compound (HMDI) | ≥98% | e.g., Sigma-Aldrich, Acros Organics | A mixture of isomers is common. |
| Polytetramethylene glycol (PTMG) | Mn ~1000 g/mol | e.g., Sigma-Aldrich | Must be dried under vacuum before use. |
| 1,4-Butanediol (BDO) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Must be dried before use. |
| Dibutyltin dilaurate (DBTDL) | 95% | e.g., Sigma-Aldrich | Catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Reaction solvent.[10] |
| Methanol | Anhydrous | e.g., Fisher Scientific | For quenching the reaction. |
| Equipment | Specifications |
| Three-neck round-bottom flask | 250 mL, with appropriate stoppers and septa |
| Mechanical stirrer | With a paddle stirrer and a gas-tight seal |
| Heating mantle with a temperature controller | Capable of maintaining ±1°C |
| Condenser | With a drying tube (e.g., filled with CaCl2) |
| Nitrogen gas inlet | For maintaining an inert atmosphere |
| Syringes and needles | For reagent transfer |
| Vacuum oven | For drying reagents and the final polymer |
| Glass petri dish or Teflon-coated mold | For casting the polymer film |
| Analytical balance | 4 decimal places |
Experimental Protocol: A Two-Step Polymerization
This protocol employs a two-step "prepolymer" method. This approach allows for better control over the polymer's segmented structure, which is crucial for its final mechanical properties.
Step 1: Reagent Preparation (The Foundation of Success)
The isocyanate group (-NCO) is highly reactive towards water. Any moisture present in the reaction will react with HMDI to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, disrupting the desired polyurethane structure and affecting the final molecular weight. Therefore, all glassware must be oven-dried and cooled under a stream of dry nitrogen, and all reagents must be anhydrous.
-
Drying the Polyol and Chain Extender:
-
Place the required amounts of PTMG and BDO in separate round-bottom flasks.
-
Heat them in a vacuum oven at 70-80°C for at least 4 hours to remove any residual water.
-
Allow them to cool to room temperature under vacuum or in a desiccator before use.
-
Step 2: Prepolymer Synthesis
In this step, an excess of HMDI is reacted with the long-chain polyol (PTMG) to form an isocyanate-terminated prepolymer. This creates the "soft segments" of the final polyurethane, which impart flexibility and elastomeric properties.
-
Reaction Setup:
-
Assemble the three-neck flask with the mechanical stirrer, condenser (with a drying tube), and a rubber septum for reagent addition.
-
Purge the entire system with dry nitrogen for at least 15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Charging the Reactor:
-
Using a syringe, transfer the dried PTMG (e.g., 10 g, ~0.01 mol) into the reaction flask.
-
Add anhydrous DMF (e.g., 50 mL) to dissolve the PTMG. Stir until a homogeneous solution is formed.
-
Add the catalyst, DBTDL (e.g., 1-2 drops), to the solution.
-
-
HMDI Addition:
-
Calculate the amount of HMDI needed for a 2:1 molar ratio of NCO:OH groups. For 0.01 mol of PTMG (which has two OH groups), you will need 0.02 mol of HMDI.
-
Carefully and slowly add the HMDI to the stirring PTMG solution at room temperature using a syringe. The reaction is exothermic, so slow addition is important to control the temperature.
-
-
Reaction:
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the OH peak (~3400 cm⁻¹) and the appearance of the N-H peak (~3300 cm⁻¹) and urethane C=O peak (~1730 cm⁻¹).
-
Step 3: Chain Extension
The prepolymer is now reacted with a short-chain diol, 1,4-butanediol (BDO), which acts as a chain extender. This forms the "hard segments" of the polyurethane, which contribute to the material's strength and stiffness through hydrogen bonding.
-
BDO Addition:
-
Calculate the amount of BDO needed to react with the remaining isocyanate groups. The molar amount of BDO should be approximately equal to the initial molar excess of HMDI (in our example, ~0.01 mol).
-
Dissolve the required amount of dried BDO in a small amount of anhydrous DMF.
-
Slowly add the BDO solution to the hot prepolymer solution under vigorous stirring.
-
-
Final Polymerization:
-
A noticeable increase in viscosity should be observed upon addition of the chain extender.
-
Continue stirring at 80°C for another 2-4 hours to ensure complete polymerization. The reaction is complete when the characteristic -NCO peak in the FTIR spectrum (around 2270 cm⁻¹) has disappeared.
-
-
Reaction Termination and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Add a small amount of anhydrous methanol to quench any remaining unreacted isocyanate groups.
-
Pour the viscous polymer solution into a Teflon-coated mold or a glass petri dish.
-
Place the mold in a vacuum oven at 60-70°C for 24 hours to remove the solvent and obtain the final polyurethane film.
-
Polymerization Workflow Diagram
Caption: Workflow for the two-step synthesis of HMDI-based polyurethane.
Characterization of the Synthesized Polyurethane
A suite of analytical techniques is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.[5][11]
| Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and monitor the reaction progress.[12][13] | Disappearance of the -NCO peak (~2270 cm⁻¹). Disappearance of the -OH peak (~3400 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and urethane C=O stretching (~1730 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer.[5][13] | ¹H and ¹³C NMR spectra will show characteristic peaks for the HMDI, PTMG, and BDO units within the polymer chain. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13][14] | Successful polymerization should yield a high molecular weight polymer with a PDI typically in the range of 2-3 for step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions, such as the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the hard segments.[12][15] | A low Tg (e.g., below 0°C) indicates flexible soft segments. A higher Tm indicates well-ordered hard segments. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer.[11][15] | HMDI-based PUs typically exhibit good thermal stability, with decomposition temperatures often above 300°C. |
Conclusion
This application note provides a detailed, reliable protocol for the lab-scale synthesis of a polyurethane based on this compound. By carefully controlling the stoichiometry and ensuring anhydrous conditions, researchers can successfully synthesize high-quality aliphatic polyurethanes. The described methodology, rooted in the principles of step-growth polymerization, offers a solid foundation for further research into the structure-property relationships of these versatile materials and their application in advanced technologies. The emphasis on safety protocols ensures that this powerful chemistry can be harnessed responsibly in a research environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 5124-30-1 [smolecule.com]
- 3. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 4. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 5. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 8. lakeland.com [lakeland.com]
- 9. safework.nsw.gov.au [safework.nsw.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. primescholars.com [primescholars.com]
- 12. tandfonline.com [tandfonline.com]
- 13. What analytical techniques are commonly used to analyze the composition of polyurethane materials? [deesev.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Reactive Extrusion for the Polymerization of Bis(4-isocyanatocyclohexyl)methane (H12MDI)
Introduction: The Intersection of Aliphatic Isocyanates and Continuous Processing
The synthesis of high-performance thermoplastic polyurethanes (TPUs) is a cornerstone of modern polymer science, with applications spanning medical devices, coatings, and advanced textiles. Bis(4-isocyanatocyclohexyl)methane, also known as H12MDI or hydrogenated MDI, is an aliphatic diisocyanate prized for producing TPUs with superior light stability, biocompatibility, and resistance to weathering compared to their aromatic counterparts.[1][2] However, the polymerization kinetics and processing of H12MDI-based systems require precise control.
Reactive extrusion (REX) emerges as a highly efficient and scalable platform for this purpose. REX utilizes a co-rotating twin-screw extruder as a continuous chemical reactor, combining polymerization, compounding, and shaping into a single, solvent-free operation.[3][4] This integrated approach offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, shorter reaction times, and improved product consistency.[4][5]
This guide provides a detailed framework for the synthesis of H12MDI-based TPUs using reactive extrusion. It elucidates the underlying chemistry, outlines a comprehensive step-by-step protocol, and details the necessary characterization techniques to validate the final product, empowering researchers to leverage this advanced manufacturing technology.
Foundational Principles: The Chemistry of H12MDI Polyurethane Synthesis
The synthesis of TPU is a polyaddition reaction. It involves the reaction of a diisocyanate with a long-chain diol (a polyol, forming the soft segment) and a short-chain diol (a chain extender, forming the hard segment).[6][7] The resulting polymer is a block copolymer, whose phase-separated morphology of hard and soft domains dictates its elastomeric properties.[1][7]
The isocyanate groups (-NCO) of H12MDI readily react with the hydroxyl groups (-OH) of the polyol and chain extender to form urethane linkages (-NH-COO-).[8] The stoichiometry of the reaction, defined by the isocyanate index (the molar ratio of NCO to OH groups), is a critical parameter that dictates the molecular weight and, consequently, the final properties of the polymer.[3][9]
Figure 1: Conceptual diagram of H12MDI-based TPU synthesis via polyaddition.
Pre-Extrusion Protocol: Foundational Steps for Success
Meticulous preparation of raw materials is paramount for a successful and reproducible reactive extrusion process. Isocyanate groups are highly reactive towards water, which can lead to undesirable side reactions (e.g., formation of urea linkages and CO2 gas), causing process instabilities and affecting the final polymer properties.
3.1. Materials and Equipment
| Component | Function | Recommended Specifications |
| Diisocyanate | Monomer (Hard Segment) | This compound (H12MDI) |
| Polyol | Monomer (Soft Segment) | Polycarbonate diol (PCD) or Polyether diol (e.g., PTMEG), Mn = 1000-2000 g/mol |
| Chain Extender | Monomer (Hard Segment) | 1,4-Butanediol (BDO) or 1,6-Hexanediol (HDO)[6] |
| Catalyst (Optional) | Reaction Rate Accelerator | Tin-based (e.g., Dibutyltin dilaurate) or Bismuth-based catalysts[2] |
| Extruder | Reactor & Processor | Co-rotating, intermeshing twin-screw extruder (L/D ratio ≥ 40)[3] |
| Feeding System | Reactant Dosing | High-precision liquid dosing pumps (gear pumps) for all components |
| Downstream | Pelletizing | Underwater pelletizer or strand pelletizer |
3.2. Raw Material Preparation
-
Drying: The polyol and chain extender must be rigorously dried to a moisture content below 200 ppm (0.02%).
-
Method: Dry under vacuum at 80-100°C for at least 4 hours.
-
Rationale: This prevents the reaction of H12MDI with water, which consumes the isocyanate, disrupts stoichiometry, and generates CO2 gas that can cause foaming and process instability.[10]
-
-
Material Heating & Transfer:
-
H12MDI is a liquid at room temperature but can have a higher viscosity.[11] It is advisable to handle it at a slightly elevated temperature (e.g., 40-60°C) to ensure consistent pumping.
-
The dried polyol and chain extender should be maintained at a temperature (e.g., 60-80°C) sufficient to keep them well above their melting points and at a low viscosity for accurate pumping.
-
Use heated transfer lines from the material reservoirs to the extruder feed pumps.
-
3.3. Safety Considerations Isocyanates are sensitizers and require careful handling. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for H12MDI before handling.
Experimental Protocol: Reactive Extrusion of H12MDI-based TPU
This protocol details the continuous synthesis of an H12MDI/Polycarbonate Diol/1,4-BDO based TPU. The process parameters provided are a robust starting point and may require optimization based on the specific extruder geometry and desired material properties.
Figure 2: Step-by-step workflow for the reactive extrusion of H12MDI-based TPU.
4.1. Step-by-Step Methodology
-
Extruder Setup:
-
Configure the twin screws with a combination of conveying elements, kneading blocks (for distributive and dispersive mixing), and reverse-conveying elements.[3]
-
Rationale: The initial zones should ensure rapid and homogeneous mixing of the reactants. Kneading blocks placed after the injection point are critical for this.[9] Reverse elements can be used before the degassing zone to create a melt seal and increase the filling degree, enhancing residence time and reaction completion.[3]
-
-
System Pre-heating: Set the extruder barrel and die temperatures according to the defined profile (see Table 2). Allow the system to equilibrate for at least 30 minutes.
-
Initiate Dosing:
-
Start the extruder screws at the target speed (e.g., 200 RPM).
-
Simultaneously begin pumping all three liquid streams (H12MDI, Polyol, Chain Extender) into the first barrel zone of the extruder.
-
Rationale: The raw materials are fed together at the beginning of the extruder to maximize the residence time for reaction.[9] The high accuracy of the dosing pumps is crucial for maintaining the desired stoichiometric ratio.[3][9]
-
-
Process Stabilization:
-
Monitor the extruder torque and die pressure. Initially, fluctuations may occur as the reaction starts and viscosity builds.[9]
-
The process is considered stable when the torque, die pressure, and barrel temperatures remain constant (typically within ±5% of the setpoint). This may take 10-15 minutes.
-
-
Degassing: Apply a vacuum (e.g., 100-600 mbar) to the degassing port located in the latter third of the extruder.[12]
-
Rationale: This removes any entrapped air, residual moisture, or volatile by-products, ensuring a void-free and high-quality final product.
-
-
Pelletization:
-
Once a stable extrudate strand emerges from the die, feed it into the pelletizer (e.g., an underwater pelletizing system).
-
Collect the resulting TPU pellets.
-
-
Post-Drying: Dry the manufactured pellets at 80°C for 2-4 hours to remove surface moisture from the pelletizing water.
4.2. Recommended Process Parameters
The following table provides a validated starting point for process parameters.
| Parameter | Value / Range | Rationale & Key Considerations |
| Isocyanate Index | 1.00 - 1.03 | A slight excess of NCO ensures complete reaction of all OH groups and maximizes molecular weight.[3][9] |
| Screw Speed | 150 - 350 RPM | Balances mixing efficiency and residence time. Higher speeds improve mixing but reduce reaction time.[9] |
| Throughput | 5 - 15 kg/hr (Pilot Scale) | Dependent on extruder size. Must be set to ensure sufficient residence time for complete polymerization. |
| Temperature Profile | The profile is designed to control viscosity and reaction rate throughout the process.[9][10] | |
| Feed Zone (1-2) | 60 - 100°C | Low temperature to ensure efficient conveying of liquid reactants. |
| Mixing Zone (3-4) | 140 - 180°C | Temperature is increased to initiate the reaction and reduce viscosity for effective mixing. |
| Reaction Zone (5-8) | 180 - 220°C | Main polymerization zone. Temperature is maximized to drive the reaction to completion without causing degradation.[9] |
| Degassing Zone (9) | 190 - 210°C | Temperature is maintained to keep the polymer melt at a low viscosity for efficient degassing. |
| Die Zone (10) | 180 - 200°C | Temperature is slightly reduced to build melt strength for stable extrusion and pelletizing. |
Post-Extrusion Analysis: A Self-Validating Protocol
Characterization of the final TPU is essential to confirm the success of the polymerization and to ensure the material meets the required specifications.
5.1. Confirmation of Polymerization
-
FTIR Spectroscopy: This is the primary tool to confirm the reaction's completion.
-
Procedure: Analyze a thin film of the produced TPU.
-
Expected Result: The characteristic isocyanate (-NCO) peak at ~2270 cm⁻¹ should be completely absent, indicating that all NCO groups have reacted. The appearance of the urethane -NH peak (~3320 cm⁻¹) and carbonyl C=O peak (~1700 cm⁻¹) confirms the formation of the polyurethane structure.[6][7][9]
-
5.2. Molecular Weight and Thermal Properties
| Analysis Technique | Parameter Measured | Typical Expected Results for H12MDI-TPU |
| Gel Permeation Chromatography (GPC) | Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), Polydispersity Index (PDI) | Mw > 80,000 g/mol ; PDI ≈ 2.0-2.5 for continuous polymerization.[9][13] |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg), Melting Temperature (Tm) | A Tg for the soft segment below room temperature (e.g., -30 to 0°C) and potential melting endotherms for the hard segments at higher temperatures.[1][13] |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High thermal stability with onset of degradation typically > 300°C. |
5.3. Mechanical Performance
-
Tensile Testing (ASTM D638): The mechanical properties are a direct reflection of the polymer's molecular weight and morphology.
Troubleshooting Common REX Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High/Unstable Torque | 1. Premature polymerization in the feed zone.2. Reaction is too fast, causing high viscosity.3. Insufficient temperature in reaction zones. | 1. Lower the temperature in the initial barrel zones.2. Reduce catalyst concentration or lower the temperature profile.3. Increase the temperature profile along the barrel.[9] |
| Surging at the Die | 1. Inconsistent feeding.2. Fluctuations in reaction conversion and viscosity.3. Improper screw design. | 1. Check dosing pumps for accuracy and ensure no air bubbles are in the lines.2. Optimize temperature profile and screw speed to stabilize the reaction front.[9]3. Add mixing or reverse elements to homogenize the melt. |
| Bubbles in Extrudate | 1. Inadequate drying of raw materials.2. Insufficient vacuum at the degassing port. | 1. Re-dry polyol and chain extender as per the protocol.2. Check vacuum pump and ensure a proper melt seal before the vent. |
| Low Molecular Weight | 1. Incorrect stoichiometry (NCO/OH ratio).2. Insufficient residence time.3. Presence of monofunctional impurities or water. | 1. Verify the calibration and accuracy of all dosing pumps.2. Decrease the overall throughput or screw speed.3. Ensure high purity of raw materials and meticulous drying. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 3. ict.fraunhofer.de [ict.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Impact of Macrodiols on the Morphological Behavior of H12MDI/HDO-Based Polyurethane Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 5124-30-1 [smolecule.com]
- 9. en.kunststoffe.de [en.kunststoffe.de]
- 10. Why Reactive Extrusion Is the Future of TPU Extrusion - CHUANGBO [cbextrusion.com]
- 11. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP3838533A1 - Reactive extrusion of tpu with degassing - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"How to prevent yellowing in bis(4-isocyanatocyclohexyl)methane-based polymers"
Technical Support Center: H12MDI-Based Polymers
Welcome to the technical support center for bis(4-isocyanatocyclohexyl)methane (H12MDI)-based polymers. This guide is designed for researchers, scientists, and formulation experts who are leveraging the superior UV stability of H12MDI, a cycloaliphatic diisocyanate, yet encounter challenges with discoloration or yellowing. While H12MDI provides a significant advantage over aromatic isocyanates like MDI and TDI, yellowing can still manifest under specific conditions due to complex degradation pathways.[1][2]
This document provides in-depth, field-proven insights into the causative mechanisms of yellowing and offers robust troubleshooting strategies and preventative protocols to maintain the color fidelity and long-term performance of your polymers.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Yellowing
This section addresses the most common questions our team receives regarding discoloration in H12MDI-based systems.
Q1: I selected an H12MDI-based system specifically for its non-yellowing properties. Why am I still observing discoloration in my final product?
A: This is a crucial and common question. The term "non-yellowing" for aliphatic isocyanates like H12MDI is relative to their aromatic counterparts, which contain chromophores that discolor rapidly upon UV exposure.[1][3] H12MDI-based polyurethanes lack these inherent chromophores and thus exhibit excellent initial color and superior resistance to light-induced yellowing.[2][4]
However, yellowing can still be initiated through several alternative degradation pathways that are not directly related to the isocyanate's aromaticity:
-
Thermo-oxidative Degradation: High temperatures during polymerization, curing, or post-processing (e.g., injection molding) can initiate oxidation, especially in the presence of oxygen.[5][6] This process can create chromophoric species within the polymer backbone.
-
Photo-Oxidation: While the urethane linkage from H12MDI is stable, other components of the polymer, particularly polyether polyols, can be susceptible to UV-induced degradation, leading to the formation of free radicals.[7][8]
-
Additive Degradation: The very additives used to protect the polymer, such as certain phenolic antioxidants, can form colored by-products upon reaction with environmental factors like nitrogen oxides (NOx).[5][9]
-
Catalyst-Induced Side Reactions: The choice of catalyst can influence side reactions during polymerization, potentially leading to the formation of color bodies.[10][11] Tertiary amine catalysts, for instance, can sometimes contribute to initial color or later degradation.[12][13]
Therefore, achieving true color stability requires a holistic approach that considers the entire formulation and the full lifecycle of the material, from synthesis to end-use environment.
Q2: What are the primary chemical mechanisms that cause yellowing in H12MDI-based polymers?
A: The yellowing in these systems is almost always a result of oxidation, which can be triggered by heat (thermo-oxidation) or UV light (photo-oxidation). Both pathways proceed via a free-radical chain reaction.[7]
-
Initiation: Heat or UV energy abstracts a hydrogen atom from the polymer backbone (often from a susceptible site on the polyol), creating a polymer free radical (P•).
-
Propagation: This radical rapidly reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.
-
Formation of Chromophores: The unstable hydroperoxides (POOH) decompose, especially under heat or UV exposure, into a variety of species, including aldehydes and ketones. When these carbonyl groups are conjugated (forming alternating double and single bonds), they absorb light in the blue-violet region of the spectrum, causing the material to appear yellow.[7][8]
The diagram below illustrates this oxidative cascade. Your goal as a formulator is to interrupt this cycle.
Caption: The free-radical cascade leading to polymer yellowing.
Q3: How can my choice of catalyst impact the color stability of the final polymer?
A: Catalysts are essential for controlling the reaction rate between the isocyanate (H12MDI) and the polyol.[11][13] However, their selection is critical for color stability.
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient for the urethane reaction but can promote thermal degradation at high processing temperatures, leading to discoloration. Newer organometallic catalysts, such as those based on bismuth or zirconium, may offer better thermal stability.[10][14]
-
Tertiary Amine Catalysts: While effective, especially in foam applications, some amine catalysts can cause initial yellowing, particularly if they are susceptible to oxidation themselves.[12] Sterically hindered amines are often preferred to reduce this effect.
-
Catalyst Synergy: Often, a combination of metal and amine catalysts is used. An improper balance can accelerate side reactions or contribute to degradation, impacting color. It is crucial to select a catalyst system that provides the desired reaction profile without compromising the long-term thermal stability of the polymer.[14]
Section 2: Troubleshooting and Prevention Guide
This section provides actionable strategies to mitigate yellowing in your experiments and formulations.
Guide 1: Implementing a Robust Stabilization Package
The most effective defense against yellowing is a well-designed additive package that interrupts the oxidative cascade. This typically involves a synergistic combination of antioxidants and UV stabilizers.[15][16]
| Stabilizer Class | Sub-Type | Mechanism of Action | Primary Function | Typical Examples |
| Antioxidants | Primary (Radical Scavengers) | Donate a hydrogen atom to neutralize peroxy (ROO•) and alkyl (R•) radicals, stopping the propagation cycle.[17] | Prevent thermal degradation during high-temperature processing ("scorch protection").[6][18] | Sterically Hindered Phenols (e.g., BHT derivatives, Irganox® 1010) |
| Secondary (Hydroperoxide Decomposers) | Decompose hydroperoxides (ROOH) into non-radical, stable products before they can generate more radicals.[17] | Provide long-term heat stability and protect primary antioxidants. | Phosphites (e.g., Irgafos® 168), Thioesters | |
| UV Stabilizers | UV Absorbers | Absorb harmful UV radiation and dissipate it as harmless thermal energy, acting as a sunscreen for the polymer.[19] | Prevent UV light from initiating radical formation in the first place. | Benzotriazoles, Benzophenones |
| Hindered Amine Light Stabilizers (HALS) | Do not absorb UV light. They are highly efficient, regenerative radical scavengers that trap free radicals formed by photo-oxidation.[20][21][22] | Provide exceptional long-term protection against UV-induced degradation and yellowing.[23] | Tetramethylpiperidine derivatives (e.g., Tinuvin® 770) |
Scientist's Note: A combination of a primary antioxidant (for processing stability), a secondary antioxidant (for long-term heat stability), and a HALS (for UV protection) is often the most effective strategy for H12MDI-based systems. The HALS mechanism, known as the Denisov Cycle, is particularly powerful because the stabilizer molecule is regenerated, allowing a small amount to provide protection over the polymer's entire lifespan.[20][21][23]
The diagram below shows where these stabilizers intervene.
Caption: How different stabilizers interrupt the degradation cycle.
Guide 2: Optimizing Processing and Curing Conditions
Controlling the manufacturing environment is a critical, yet often overlooked, factor in preventing yellowing.
-
Temperature Control: Avoid excessive temperatures during all processing steps. For thermoplastic polyurethanes (TPUs), minimize the melt temperature and residence time in the extruder barrel. For cast elastomers, avoid overly aggressive post-curing temperatures.
-
Inert Atmosphere: Whenever possible, process the polymer under a nitrogen or argon blanket. This is especially critical during polymerization and high-temperature curing or molding. By minimizing oxygen exposure, you starve the propagation step of the oxidative cycle.
-
Moisture Control: Ensure all raw materials (especially polyols) are thoroughly dried before use. Water can react with the isocyanate to form an unstable carbamic acid, which can lead to urea formation and potential side reactions that affect color.[10]
Section 3: Experimental Protocols
This section provides standardized methods for evaluating color stability.
Protocol 1: Screening a Stabilization Package via Accelerated Aging
Objective: To compare the effectiveness of different stabilizer packages in preventing yellowing under simulated environmental stress.
Methodology:
-
Sample Preparation: Prepare several batches of your H12MDI-based polymer. Designate one as a control (no stabilizers) and add different stabilizer packages (e.g., Package A: 0.2% Phenolic AO + 0.2% HALS; Package B: 0.2% Phenolic AO + 0.2% Phosphite AO + 0.3% HALS) to the others. Ensure homogenous dispersion.
-
Casting: Cast thin films (e.g., 200-300 microns) of each formulation onto a release liner or glass plates. Ensure consistent thickness. Cure according to your standard procedure.
-
Initial Measurement: Before aging, measure the initial color of each film using a spectrophotometer or colorimeter to determine the Yellowness Index (YI) according to ASTM E313.
-
Accelerated Aging: Place the samples in a QUV accelerated weathering tester (equipped with UVA-340 lamps to simulate sunlight) or a Xenon Arc chamber. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Periodic Measurement: Remove the samples at regular intervals (e.g., 250, 500, 750, 1000 hours) and measure their YI.
-
Analysis: Plot the change in Yellowness Index (ΔYI) versus exposure time for each formulation. The package that results in the lowest ΔYI is the most effective.
Protocol 2: Quantifying Yellowing Using UV-Visible Spectroscopy
Objective: To quantitatively measure the increase in absorption in the yellow region of the spectrum as a function of degradation.
Methodology:
-
Sample Preparation: Use the same films prepared for the accelerated aging study. Dissolve a precise weight of the polymer in a suitable solvent (e.g., THF or DMAc) to a known concentration. Alternatively, for solid samples, use a spectrophotometer with a film holder.
-
Baseline Spectrum: Run a UV-Vis spectrum on an un-aged (control) sample from 700 nm down to 300 nm.
-
Post-Aging Spectrum: Run spectra on samples after various periods of accelerated aging.
-
Data Analysis: Yellowing is characterized by an increase in absorbance between 400 nm and 450 nm. Calculate the area under the curve in this region or monitor the change in absorbance at a specific wavelength (e.g., 420 nm). A larger increase indicates more severe yellowing. This technique is excellent for tracking the formation of chromophoric species.[24][25]
References
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. bjorn-thorsen.com [bjorn-thorsen.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chempoint.com [chempoint.com]
- 7. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. partinchem.com [partinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. l-i.co.uk [l-i.co.uk]
- 11. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 12. newtopchem.com [newtopchem.com]
- 13. capitalresin.com [capitalresin.com]
- 14. paint.org [paint.org]
- 15. P.A.T. Products - UV STABILISER - UV Light Stabilizer - UV Resistance [patproducts.store]
- 16. hienox.com [hienox.com]
- 17. Antioxidants | Polyurethane and Polyurea| Request Samples or Quotes [tri-iso.com]
- 18. discover.univarsolutions.com [discover.univarsolutions.com]
- 19. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 20. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 21. welltchemicals.com [welltchemicals.com]
- 22. bdmaee.net [bdmaee.net]
- 23. 3vsigmausa.com [3vsigmausa.com]
- 24. api.pageplace.de [api.pageplace.de]
- 25. resolvemass.ca [resolvemass.ca]
"Troubleshooting common side reactions of bis(4-isocyanatocyclohexyl)methane with amines"
Technical Support Center: Bis(4-isocyanatocyclohexyl)methane (HMDI) Applications
Welcome to the technical support center for researchers and professionals working with this compound (HMDI). This guide is designed to provide expert-level insights and practical solutions for troubleshooting common side reactions encountered when reacting HMDI with amines. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory settings.
Introduction: The Reactivity of HMDI
This compound, also known as HMDI or H₁₂MDI, is an aliphatic diisocyanate valued for producing light-stable, weather-resistant polyurethanes and polyureas.[1] Unlike its aromatic counterparts (e.g., MDI), the absence of aromatic rings in HMDI imparts superior resistance to UV degradation, making it ideal for high-performance coatings, elastomers, and biomedical materials.[2]
The core reaction involves the nucleophilic addition of an amine's nitrogen atom to the electrophilic carbon of the isocyanate group (-N=C=O), forming a urea linkage. While this reaction is typically rapid and efficient, the high reactivity of the isocyanate group also makes it susceptible to several competing side reactions.[3] These undesired pathways can lead to issues such as premature gelling, inconsistent material properties, and low product yields. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My reaction mixture is gelling prematurely or its viscosity is increasing uncontrollably. What is happening and how can I prevent it?
This is one of the most common issues and is almost always due to unintended cross-linking. The primary culprits are the formation of biuret and isocyanurate structures.
Underlying Causes:
-
Biuret Formation: This is the most probable cause in an amine-isocyanate system. A urea linkage, formed from the primary reaction, can act as a nucleophile. Its N-H group can attack another isocyanate molecule, creating a branched point known as a biuret linkage. This reaction is accelerated at elevated temperatures.[2]
-
Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other to form a highly stable, six-membered isocyanurate ring. This side reaction is particularly favored at high temperatures (typically above 122°F or 50°C) and in the presence of certain catalysts, such as tertiary amines or specific organometallic compounds.[2][4]
-
Excessive Reactant Concentration: High concentrations of both HMDI and amine can increase the probability of these higher-order side reactions occurring before the linear chain extension is complete.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature gelling.
Experimental Protocol: Optimizing Reaction Temperature
-
Setup: Prepare identical small-scale reactions in parallel reactors or a multi-well plate with magnetic stirring and temperature control.
-
Temperature Gradient: Set a range of reaction temperatures (e.g., 25°C, 40°C, 55°C, 70°C).
-
Execution: Charge the amine and solvent first, then add the HMDI simultaneously to all reactors.
-
Monitoring: Monitor the viscosity of each reaction over time. This can be done qualitatively (e.g., stir bar speed) or quantitatively with a viscometer. Note the time-to-gelation for each temperature.
-
Analysis: Identify the highest temperature that allows for controlled polymerization without premature gelling. Use this as the upper limit for your process.
Question 2: My final product has bubbles, shows poor mechanical properties, and the molecular weight is lower than expected. What's the likely cause?
The presence of bubbles (often CO₂) and compromised material properties strongly points to water contamination in your reaction system.
Underlying Cause: Reaction with Water
Isocyanates react readily with water in a multi-step process:
-
HMDI reacts with water to form an unstable carbamic acid.
-
The carbamic acid immediately decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.
-
This newly formed amine is highly reactive and will consume another HMDI molecule to form a urea linkage.
This side reaction has two major detrimental effects:
-
Stoichiometric Imbalance: For every molecule of water, two isocyanate groups are consumed. This disrupts the carefully calculated NCO:NH₂ ratio, leading to incomplete polymerization and lower molecular weight.
-
Structural Defects: The CO₂ gas creates voids and bubbles within the polymer matrix, severely compromising its mechanical integrity (e.g., tensile strength, elongation).
Key Side Reactions of HMDI
Caption: Desired vs. common side reaction pathways for HMDI.
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Solvents | Use anhydrous grade solvents. If not possible, dry solvents using molecular sieves (3Å or 4Å) for at least 24 hours before use. | Solvents are a primary source of water contamination. |
| Reagents | Dry liquid amines over KOH or CaH₂ followed by distillation. Ensure HMDI is stored under an inert atmosphere (N₂ or Argon). | Reagents can absorb atmospheric moisture. HMDI itself will react with moisture over time.[3] |
| Glassware | Oven-dry all glassware at >120°C for several hours and cool in a desiccator or under a stream of inert gas just before use. | Surface-adsorbed water on glassware is a common and often overlooked source of contamination. |
| Atmosphere | Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. | Prevents atmospheric moisture from entering the reaction vessel during the experiment.[5] |
Question 3: I am using a secondary amine and observing incomplete conversion or the formation of unexpected byproducts. Why is this happening?
While primary amines are common, secondary amines are also used to create specific polymer structures. Their reactivity and potential for side reactions differ slightly.
Underlying Causes:
-
Steric Hindrance: Secondary amines are bulkier than primary amines. This steric hindrance can slow down the reaction rate with the isocyanate group. The different isomers of HMDI also exhibit varying reactivity, with the cis,cis-isomer typically reacting faster than the trans,trans-isomer due to reduced steric hindrance.[1] If the reaction is not given sufficient time or temperature, conversion may be incomplete.
-
Allophanate Formation (if alcohols are present): If your system contains any hydroxyl groups (e.g., from a polyol in a polyurethane-urea hybrid), the initially formed urethane linkage can react with HMDI to form an allophanate cross-link.[2] This is analogous to biuret formation but starts from a urethane.
-
Amine Alkylation: While less common with isocyanates, if other electrophilic species (e.g., alkyl halides) are present as impurities or in subsequent reaction steps, the secondary amine can be further alkylated to a tertiary amine, which is unreactive toward isocyanates.[6][7]
Troubleshooting Strategies:
-
Reaction Kinetics: Monitor the reaction progress using an analytical technique like FTIR. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) is a reliable indicator of reaction completion.[8] If the reaction stalls, a moderate increase in temperature or the addition of a suitable catalyst (e.g., dibutyltin dilaurate) may be necessary.[1]
-
Purity of Reagents: Ensure your secondary amine is pure and free from primary amine or other nucleophilic contaminants. Use techniques like NMR or titration to verify purity.[9][10]
-
Catalyst Selection: For sterically hindered amines, a catalyst may be required to achieve a reasonable reaction rate. Organotin compounds are highly effective, but tertiary amine catalysts can also be used, though they may also promote isocyanurate formation.[11] Careful screening is essential.
Analytical Protocols for Side Product Identification
Protocol 1: Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is an excellent first-line tool for monitoring the reaction and identifying functional groups associated with side products.
-
Procedure: Withdraw a small aliquot from the reaction mixture at various time points. If using a solvent, cast a thin film on a salt plate (NaCl or KBr) and evaporate the solvent. Analyze the film.
-
Data Interpretation:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Isocyanate (-NCO) | ~2270 (strong, sharp) | Disappearance indicates consumption of HMDI. |
| Urea (C=O) | ~1640-1690 | Formation of the desired product. |
| Biuret (C=O) | ~1710 and ~1680 | Indicates cross-linking. |
| Isocyanurate (C=O) | ~1700-1715 (strong) | Indicates trimerization. |
| Urethane (C=O) | ~1700-1730 | Present if hydroxyls are in the system. |
| Amine (N-H) | ~3300-3500 | Disappearance of starting amine. |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed structural information to confirm the presence of side products.
-
¹H NMR: Protons adjacent to the nitrogen in urea, biuret, and isocyanurate structures will have distinct chemical shifts.
-
¹³C NMR: The carbonyl carbons (C=O) of urea, biuret, and isocyanurate are highly sensitive to their chemical environment and will appear at different chemical shifts, allowing for unambiguous identification.[10]
References
- 1. Buy this compound | 5124-30-1 [smolecule.com]
- 2. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 3. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"Optimizing reaction conditions for HMDI and diol step-growth polymerization"
Welcome to the technical support center for optimizing reaction conditions for 1,6-hexamethylene diisocyanate (HMDI) and diol step-growth polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polyurethane synthesis. As Senior Application Scientists, we have structured this resource to provide not only procedural guidance but also a deep understanding of the underlying chemical principles that govern success.
Section 1: Foundational Principles of HMDI-Diol Polymerization
Successful polymerization hinges on controlling a few key parameters. Understanding these principles is the first step to effective troubleshooting.
-
The Reaction: The core reaction is the nucleophilic addition of a hydroxyl group (-OH) from the diol to the electrophilic carbon of the isocyanate group (-NCO) of HMDI. This forms a urethane linkage, the repeating unit of the polyurethane backbone.
-
Step-Growth Mechanism: This is not a chain reaction. Monomers react to form dimers, which then react with other monomers or dimers to form trimers and oligomers. High molecular weight polymer is only achieved at very high conversion rates (typically >99%).[1][2] This makes the reaction exquisitely sensitive to any factor that halts chain growth.
-
Stoichiometry: The ratio of isocyanate groups to hydroxyl groups ([NCO]/[OH]) is the single most critical factor determining the final molecular weight.[3][4] A perfect 1:1 stoichiometry is theoretically required to achieve infinite molecular weight. An excess of either monomer will result in chain ends of the same functional group, preventing further polymerization and limiting the molecular weight.[2][3]
-
Kinetics & Catalysis: The reaction between an aliphatic isocyanate like HMDI and an alcohol is notoriously slow without a catalyst.[5] Catalysts are used to accelerate the urethane formation reaction, but they can also catalyze undesirable side reactions if not chosen or used correctly.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during HMDI-diol polymerization in a direct question-and-answer format.
Q1: Why is the molecular weight of my polyurethane low?
This is the most frequent challenge in step-growth polymerization. A low number-average molecular weight (Mn) or a broad polydispersity index (PDI) points to premature termination of chain growth.
Primary Causes & Troubleshooting Steps:
-
Stoichiometric Imbalance: This is the most likely culprit. Even a small deviation from a 1:1 molar ratio of functional groups ([NCO] vs. [OH]) will severely limit the degree of polymerization.[4]
-
Action: Use a high-precision analytical balance (4-5 decimal places) for weighing monomers. Titrate the HMDI to determine its precise %NCO content before the reaction, as it can change during storage. Ensure your diol is thoroughly dried and its purity is known.
-
-
Monomer & Solvent Impurities: Water is the most significant impurity. It reacts with two isocyanate groups to form an unstable carbamic acid, which decomposes into an amine and CO₂. The resulting amine can then react with another isocyanate to form a urea linkage, disrupting the stoichiometry and polymer structure.[8]
-
Action: Dry the diol under vacuum at an elevated temperature until a constant weight is achieved. Use anhydrous, freshly opened, or distilled solvents. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before and during the reaction.
-
-
Incomplete Reaction: Step-growth polymerization requires extremely high conversion (>99%) to achieve high molecular weight.[9] Insufficient reaction time or suboptimal temperature will result in a mixture of oligomers.
-
Action: Monitor the reaction's progress. The disappearance of the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum is a reliable indicator of completion.[10] Allow sufficient reaction time (can be several hours to days depending on conditions).
-
-
Side Reactions: At elevated temperatures, isocyanates can undergo side reactions like allophanate and biuret formation, which can lead to branching or cross-linking and affect molecular weight control.
-
Action: Maintain a controlled reaction temperature. Avoid excessive heat, especially if high catalyst concentrations are used. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Q2: My reaction mixture gelled prematurely. What happened?
Uncontrolled gelation indicates the formation of a cross-linked polymer network, which is undesirable when aiming for a linear, soluble thermoplastic polyurethane.
Primary Causes & Troubleshooting Steps:
-
Multifunctional Monomers: The most direct cause is the presence of monomers with a functionality greater than two.
-
Action: Verify the purity of your HMDI and diol. Ensure there are no tri-functional impurities (e.g., triols in your diol source, or isocyanurates in your HMDI source).
-
-
Side Reactions Leading to Cross-linking: High temperatures and certain catalysts can promote side reactions that increase the effective functionality of the monomers.
-
Allophanate Formation: An isocyanate group can react with a urethane linkage.
-
Biuret Formation: An isocyanate group can react with a urea linkage (formed from water contamination).
-
Action: Lower the reaction temperature. Reduce the catalyst concentration. Ensure stringent anhydrous conditions to prevent urea formation, which is a precursor to biuret cross-links.
-
Q3: The final polymer is yellow or discolored. How can I prevent this?
Discoloration is often a sign of thermal degradation or oxidative side reactions.
Primary Causes & Troubleshooting Steps:
-
High Reaction Temperature: Prolonged exposure to high temperatures can cause degradation of the polymer backbone, especially in the presence of oxygen.
-
Action: Conduct the polymerization under a strict inert atmosphere (Nitrogen or Argon). Reduce the reaction temperature and compensate with a longer reaction time or a more efficient catalyst.
-
-
Catalyst-Induced Degradation: Some catalysts, particularly certain tin compounds at high concentrations, can promote degradation at elevated temperatures.
-
Action: Optimize the catalyst concentration. Use the minimum amount necessary to achieve a reasonable reaction rate. Consider alternative catalysts like bismuth or zirconium compounds, which can be less prone to causing discoloration.[8]
-
-
Oxidation of Monomers or Solvents: Impurities in the starting materials or solvent can oxidize during the reaction, leading to colored byproducts.
-
Action: Use high-purity monomers. If using a solvent like THF, ensure it is free of peroxides.
-
Q4: How do I choose the right solvent for my polymerization?
The solvent plays a critical role by solubilizing monomers and the growing polymer chain, and it can significantly influence the reaction rate.[11][12][13]
Key Considerations:
-
Inertness: The solvent must be inert to isocyanates. Avoid protic solvents like alcohols or water. Amide solvents like DMF and NMP can react with isocyanates at higher temperatures.[8]
-
Solubility: The solvent must effectively dissolve the diol, HMDI, and the final polyurethane to prevent premature precipitation of the polymer, which would halt chain growth.[12]
-
Polarity & Boiling Point: Apolar solvents can slow the reaction, while polar aprotic solvents can accelerate it.[11][14] The boiling point should be appropriate for the desired reaction temperature, allowing for effective heat control.
| Solvent Selection Guide | |||
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good choice for solubility, but must be anhydrous and peroxide-free.[8] |
| Toluene | 111 | 2.4 | Lower polarity, may result in slower reactions. Good for moisture removal via azeotropic distillation. |
| Methyl Ethyl Ketone (MEK) | 80 | 18.5 | Good general-purpose solvent. Ensure high purity.[8] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent solvating power but can react with NCOs at high temperatures (>100 °C).[13] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | High boiling point and excellent solvating power. Potential for side reactions at high temperatures.[8] |
Q5: What is the optimal catalyst and concentration to use?
For the reaction between aliphatic isocyanates (HMDI) and diols, a catalyst is almost always necessary to achieve a practical reaction rate.[5][6]
Key Considerations:
-
Catalyst Type: Organotin compounds, especially Dibutyltin Dilaurate (DBTDL), are highly effective but can be sensitive to hydrolysis and may have regulatory restrictions.[8] Bismuth and Zirconium carboxylates are common, less toxic alternatives. Tertiary amines can also be used but are generally less active for the alcohol-isocyanate reaction compared to the water-isocyanate reaction.
-
Concentration: Catalyst concentration is typically in the parts-per-million (ppm) range relative to the total reactants. Too little catalyst results in a slow reaction; too much can promote side reactions and polymer degradation.[8][15] The optimal concentration should be determined empirically.
| Catalyst Selection Guide | ||||
| Catalyst Type | Common Example | Typical Conc. (ppm) | Operating Temp. (°C) | Notes |
| Organotin | Dibutyltin Dilaurate (DBTDL) | 20 - 1000 | 60 - 80 | Highly active for urethane formation. Can catalyze hydrolysis/degradation at high temps.[8] |
| Bismuth | Bismuth Neodecanoate | 1000 - 5000 | 60 - 90 | Less sensitive to water than tin catalysts. Good alternative to DBTDL.[8] |
| Tertiary Amine | Diazabicyclooctane (DABCO) | 1000 - 10000 | 50 - 80 | Strong catalyst for the water-isocyanate reaction; moderate for alcohol-isocyanate. |
Section 3: Standard Operating Protocols & Visualization
Protocol 1: General Procedure for HMDI-Diol Polymerization (Solution Method)
This protocol provides a self-validating workflow for synthesizing a linear polyurethane.
-
Monomer & Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Dry the diol monomer under vacuum at an appropriate temperature (e.g., 80 °C) until a constant weight is achieved.
-
Accurately determine the NCO content of the HMDI via titration (e.g., ASTM D2572).
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge the dried diol and anhydrous solvent (e.g., THF, ~25% w/w concentration).[8]
-
Begin stirring and purge the system with dry nitrogen for 15-20 minutes.
-
Heat the mixture to the desired reaction temperature (e.g., 60-70 °C).
-
-
Polymerization:
-
Using a gas-tight syringe, add the catalyst (e.g., a dilute solution of DBTDL in THF) to the flask.
-
Accurately weigh the HMDI in a separate, dry container and add it to the reaction flask via syringe. Ensure the [NCO]/[OH] ratio is as close to 1.00 as possible.
-
Allow the reaction to proceed under a positive pressure of nitrogen.
-
-
Monitoring & Completion:
-
Periodically take small aliquots of the reaction mixture and analyze via FTIR. The reaction is complete when the NCO peak at ~2270 cm⁻¹ has completely disappeared.[10]
-
An increase in the solution viscosity is also an indicator of polymerization progress.
-
-
Isolation & Characterization:
-
Once complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash with fresh non-solvent.
-
Dry the final polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine Mn, Mw, and PDI, and FTIR/NMR to confirm the structure.[10][16]
-
Visualization: Troubleshooting Workflow for Low Molecular Weight
The following diagram outlines the logical steps for diagnosing and solving the common issue of low molecular weight polymer.
Caption: Troubleshooting workflow for low molecular weight polyurethane.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 10. What analytical techniques are commonly used to analyze the composition of polyurethane materials? [deesev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling new mechanisms for polyurethane formation : complex formation and solvent effects [biblio.ugent.be]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
"Managing viscosity during the synthesis of bis(4-isocyanatocyclohexyl)methane prepolymers"
Welcome to the technical support center for the synthesis of bis(4-isocyanatocyclohexyl)methane (H12MDI) prepolymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity control during their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of your H12MDI-based materials.
Troubleshooting Guide: Common Viscosity Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of H12MDI prepolymers. Each issue is presented in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: Why is the viscosity of my H12MDI prepolymer unexpectedly high?
An abnormally high viscosity can lead to difficulties in processing and can negatively impact the final properties of your material.[1] Several factors can contribute to this issue:
-
Excessive Reaction Temperature: Overheating the prepolymer can cause side reactions, such as the formation of allophanate and biuret linkages. These side reactions lead to chain branching and a rapid increase in molecular weight, and consequently, viscosity.[1][2] In severe cases, this can even lead to gelation.[1]
-
Incorrect NCO/OH Ratio: A lower-than-intended NCO/OH ratio means more polyol is available to react, leading to a higher molecular weight prepolymer and thus higher viscosity. Conversely, a significantly high NCO/OH ratio can also increase viscosity due to the increased concentration of rigid isocyanate groups.[3]
-
Moisture Contamination: Water contamination in your polyols or solvents is a critical issue. Water readily reacts with isocyanate groups to form unstable carbamic acids, which then decompose to form amines and carbon dioxide. The amines can then react with more isocyanates to form urea linkages. These urea groups can form strong hydrogen bonds, leading to a significant increase in viscosity and potentially a cloudy appearance.[4] A polyol with 0.1% water can significantly impact the final isocyanate content and viscosity compared to a polyol with a typical 0.03% water content.[4]
-
Choice of Polyol: The structure of the polyol has a profound effect on viscosity. Polyols with higher functionality will lead to more branching and a faster viscosity increase. Similarly, polyester polyols generally result in higher viscosity prepolymers compared to polyether polyols of similar molecular weight due to stronger intermolecular hydrogen bonding.[1][5]
-
Extended Reaction Time: As the reaction progresses, the molecular weight of the prepolymer increases, and so does the viscosity.[6][7] If the reaction is allowed to proceed for too long, the viscosity can exceed the desired range.
Solutions:
-
Temperature Control: Maintain a strict temperature protocol. For H12MDI prepolymer synthesis, a temperature range of 60-80°C is generally recommended.[8] Avoid localized overheating by using appropriate heating equipment and ensuring good agitation.[1]
-
Accurate Stoichiometry: Precisely measure and control the NCO/OH ratio. Ensure accurate determination of the hydroxyl value of your polyol and the isocyanate content of your H12MDI.
-
Moisture Management: Dry all reactants and solvents thoroughly before use. Polyols should be dried under vacuum at an elevated temperature to a moisture content of less than 0.05%. Handle raw materials under a dry nitrogen atmosphere to prevent moisture absorption.[9]
-
Careful Polyol Selection: Choose a polyol that aligns with your target viscosity. For lower viscosity, consider using a low-functionality polyether polyol.[1]
-
Reaction Monitoring: Monitor the reaction progress by regularly measuring the %NCO content. Stop the reaction by cooling it down once the target %NCO is reached to prevent excessive viscosity buildup.[6]
Question 2: My prepolymer gelled during synthesis. What went wrong and how can I prevent it?
Gelation is an irreversible process that renders your material unusable. It is crucial to understand its causes to prevent it.
-
Causes of Gelation:
-
Excessive Reaction Temperature or Time: This is a primary cause, leading to extensive side reactions (allophanate, biuret formation) and crosslinking.[1]
-
High Functionality Reactants: Using polyols with a functionality significantly greater than 2 can lead to a rapid build-up of a crosslinked network.
-
Catalyst Issues: An overly active catalyst or an incorrect catalyst concentration can accelerate the reaction uncontrollably, leading to gelation.
-
Impurities: Certain impurities in the reactants can act as catalysts or crosslinkers.
-
Prevention Strategies:
-
Strict Process Control: Adhere to validated protocols for reaction temperature, time, and agitation speed.
-
Reactant Characterization: Ensure the functionality of your polyols is as specified.
-
Catalyst Optimization: Carefully select the catalyst and its concentration. For H12MDI systems, organotin catalysts like dibutyltin dilaurate (DBTDL) are common, but their concentration needs to be optimized for controlled reactivity.[10] Bismuth-based catalysts can be a less toxic alternative with higher selectivity for the NCO/OH reaction over the NCO/H2O reaction.[11]
-
Use of Inhibitors: In some cases, small amounts of an inhibitor can be added to temper the reaction rate and provide a larger processing window.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of H12MDI prepolymers.
What is the ideal temperature range for H12MDI prepolymer synthesis?
The optimal temperature range for H12MDI prepolymer synthesis is typically between 60°C and 80°C.[8] Operating within this range promotes the urethane reaction while minimizing side reactions like allophanate and biuret formation that can lead to excessive viscosity and gelation.[2]
How does the NCO/OH ratio affect the viscosity of the final prepolymer?
The NCO/OH molar ratio is a critical parameter for controlling the molecular weight and, consequently, the viscosity of the prepolymer.[3]
-
Higher NCO/OH Ratio (e.g., > 2:1): Results in a lower molecular weight prepolymer with a higher percentage of free NCO groups. This generally leads to a lower viscosity.
-
Lower NCO/OH Ratio (e.g., < 2:1): Leads to a higher molecular weight prepolymer as more polyol molecules are incorporated into the polymer chains. This results in a higher viscosity.[12]
Which type of polyol is better for achieving a lower viscosity prepolymer: polyether or polyester?
For applications requiring lower viscosity, polyether polyols are generally preferred over polyester polyols.[1] This is because polyether polyols have a more flexible polymer backbone and exhibit weaker intermolecular forces (hydrogen bonding) compared to the ester groups in polyester polyols.
What is the role of a catalyst in H12MDI prepolymer synthesis, and how does it impact viscosity?
Catalysts are used to increase the rate of the reaction between the isocyanate (H12MDI) and the polyol.[10] Common catalysts include organotin compounds (e.g., dibutyltin dilaurate) and tertiary amines. While catalysts can reduce reaction times, their use must be carefully controlled. An overly active catalyst can lead to a rapid and uncontrolled increase in viscosity and may promote side reactions.[13] The choice and concentration of the catalyst should be optimized to achieve the desired reaction rate without compromising viscosity control.
How can I monitor the progress of the reaction to ensure the target viscosity is achieved?
The most common method for monitoring the reaction progress is by measuring the percentage of unreacted isocyanate groups (%NCO) at regular intervals.[6] The reaction is considered complete when the theoretical %NCO value is reached. A relationship between %NCO and viscosity can be established experimentally to predict the final viscosity.[6] Online monitoring tools, such as in-situ NIR spectroscopy and process viscometers, can provide real-time data on monomer conversion and molecular weight build-up for more precise control.[14]
Experimental Protocols and Data
Standard Protocol for H12MDI Prepolymer Synthesis with Viscosity Monitoring
-
Reactant Preparation: Dry the polyol under vacuum at 100-110°C for at least 2 hours to a moisture content of <0.05%. Ensure the H12MDI is stored under a dry nitrogen blanket.
-
Reaction Setup: Charge the dried polyol into a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Initial Heating: Heat the polyol to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Isocyanate Addition: Slowly add the pre-weighed H12MDI to the reactor under a nitrogen blanket while maintaining the reaction temperature.
-
Reaction and Monitoring:
-
Maintain the reaction at the set temperature with continuous stirring.
-
Take samples at regular intervals (e.g., every 30 minutes) to determine the %NCO content via titration.
-
Measure the viscosity of the samples at a controlled temperature using a viscometer.
-
-
Endpoint Determination: Continue the reaction until the target %NCO value is reached.
-
Cooling and Storage: Once the target %NCO is achieved, cool the prepolymer to room temperature and store it in a sealed, moisture-proof container under a nitrogen blanket.
Table 1: Influence of Key Parameters on H12MDI Prepolymer Viscosity
| Parameter | Effect on Viscosity | Rationale |
| Temperature | Increases with excessive temperature | Promotes side reactions (allophanate/biuret) leading to branching.[1][2] |
| NCO/OH Ratio | Decreases with increasing ratio | Higher ratio leads to lower molecular weight prepolymers. |
| Polyol Type | Polyester > Polyether | Stronger hydrogen bonding in polyesters increases viscosity.[1] |
| Polyol Functionality | Increases with higher functionality | Higher functionality leads to more branching and crosslinking. |
| Moisture Content | Increases significantly | Forms urea linkages, leading to strong hydrogen bonding.[4] |
| Catalyst Concentration | Increases with higher concentration | Accelerates reaction rate and molecular weight build-up. |
Visualizing Reaction Control
Diagram 1: Troubleshooting High Viscosity in H12MDI Prepolymer Synthesis
Caption: A workflow diagram for troubleshooting high viscosity issues.
Diagram 2: Factors Influencing H12MDI Prepolymer Viscosity
Caption: Key factors that influence the viscosity of H12MDI prepolymers.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. researchgate.net [researchgate.net]
- 6. bqnmt.com [bqnmt.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2701487A1 - Nco-functional prepolymer formed from dicyclohexylmethane diisocyanate and polyether polyols, with reduced crystallization tendency - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. products.evonik.com [products.evonik.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method | MDPI [mdpi.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Viscosity in Polyurethane Polymer [process-insights.com]
"Methods to minimize moisture contamination in isocyanate reactions"
Technical Support Center: Isocyanate Reaction Troubleshooting
Welcome to the technical support center for isocyanate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling moisture-sensitive isocyanate reactions. Here, we move beyond simple instructions to provide a deep, mechanistic understanding of why moisture contamination occurs and how to systematically prevent and troubleshoot it.
Frequently Asked Questions (FAQs): The Chemistry of Water Contamination
This section addresses the fundamental principles governing the high reactivity of isocyanates with water. Understanding these core concepts is the first step toward mastering their use in your experiments.
Q1: Why are isocyanate reactions so acutely sensitive to moisture?
A1: The isocyanate functional group (-NCO) is highly electrophilic. This makes it extremely reactive toward nucleophiles, particularly compounds with active hydrogen atoms like alcohols, amines, and, most critically, water[1]. The reaction with water proceeds via a multi-step pathway that is often detrimental to the desired reaction outcome[2][3][4][5]:
-
Carbamic Acid Formation: An isocyanate molecule reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: This carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine[1][5].
-
Urea Formation: The newly formed primary amine is a potent nucleophile and readily attacks a second isocyanate molecule. This second reaction forms a highly stable, and often insoluble, disubstituted urea[1].
This parasitic reaction pathway has severe consequences: for every single mole of water contamination, two moles of your valuable isocyanate starting material are consumed, and an insoluble byproduct is generated[1].
Caption: Isocyanate reaction with water, leading to urea formation and gas evolution.
Q2: What are the common signs of water contamination in my isocyanate reaction?
A2: Identifying moisture contamination early can save significant time and resources. The primary indicators include:
-
Formation of a White Precipitate: This is the most common sign and is typically the insoluble urea byproduct being formed[1].
-
Unexpected Gas Evolution (Foaming): The release of carbon dioxide during the breakdown of the carbamic acid intermediate can cause the reaction mixture to bubble or foam, potentially leading to a dangerous pressure buildup in a sealed vessel[1][6].
-
Lower than Expected Yield: The isocyanate is consumed by the side reaction with water instead of the desired reaction with your intended nucleophile, leading to a significant reduction in product yield[1].
-
Cloudy Appearance of Reagents: Moisture-contaminated isocyanates may appear cloudy or contain solid material, sometimes as a layer on the surface or settled at the bottom of the container[6][7].
Troubleshooting Guide: Addressing In-Experiment Issues
This section is designed to help you diagnose and resolve problems as they occur during an experiment.
Issue 1: A white, insoluble solid has formed in my reaction vessel.
-
Probable Cause: You are almost certainly observing the formation of a disubstituted urea, a classic sign of water contamination[1].
-
Troubleshooting Steps:
-
Verify Solvent Purity: The first and most common culprit is residual water in the reaction solvent. Before your next attempt, you must quantify the water content. The gold standard for this is Karl Fischer titration[1].
-
Check Reagents: If the solvent is confirmed to be dry, assess the moisture content of your other starting materials. Polyols, in particular, are often hygroscopic and can absorb significant amounts of water from the atmosphere[1][7].
-
Review Glassware Preparation: Ensure all glassware was rigorously dried immediately before use. Standard practice is either oven-drying at >120 °C overnight or flame-drying under a vacuum or inert gas flow[1].
-
Confirm Inert Atmosphere: Verify that your reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon. An inadequate or leaky setup will allow atmospheric moisture to enter the flask[1][8].
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: Carbon dioxide is being generated from the reaction of isocyanate with water[1][6]. This is a strong indicator of significant water contamination.
-
Troubleshooting Steps:
-
Immediate Action: Do NOT run this reaction in a sealed vessel. Ensure the reaction is properly vented to a fume hood to prevent a dangerous buildup of pressure[1][9].
-
Investigate Moisture Source: Follow all the steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments. The magnitude of foaming is often proportional to the level of water contamination.
-
Consider Catalysis: Be aware that some catalysts can also promote the isocyanate-water reaction[1][10]. Review your catalyst choice to ensure it is selective for the desired reaction (e.g., isocyanate-alcohol).
-
Issue 3: The final product yield is very low, and analysis shows my isocyanate starting material is gone.
-
Probable Cause: The isocyanate has been stoichiometrically consumed by the side reaction with water. Remember, for every one mole of water, two moles of isocyanate are destroyed[1].
-
Troubleshooting Steps:
-
Quantify Water Content: A post-reaction analysis is not useful for recovery, but it confirms the problem. The most effective approach is preventative. Before your next attempt, rigorously quantify and minimize the water content in all solvents and reagents using the protocols below.
-
Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Do not assume a solvent from a supplier is anhydrous, even if it is sold as such. Always verify with a Karl Fischer titrator or re-dry the solvent using an appropriate method.
-
Preventative Protocols & Methodologies
Proactive moisture exclusion is the only reliable path to success in isocyanate chemistry. This involves meticulous preparation of glassware, solvents, and the reaction atmosphere.
Protocol 1: Rigorous Glassware Preparation
All glassware must be scrupulously dried to remove adsorbed surface water.
-
Objective: To prepare reaction vessels free of physisorbed water.
-
Method 1: Oven Drying
-
Clean and assemble all necessary glassware (flask, condenser, dropping funnel, etc.).
-
Place the glassware in a laboratory oven set to >120 °C for a minimum of 4 hours, though overnight is preferable.
-
Immediately before use, remove the hot glassware and assemble it quickly while flushing with a stream of dry inert gas (Nitrogen or Argon). Allow it to cool to room temperature under a positive pressure of the inert gas[11].
-
-
Method 2: Flame Drying
-
Assemble the clean glassware and clamp it securely in a fume hood.
-
Attach a source of inert gas via a septum. Insert an exit needle to allow gas to escape[12].
-
Using a heat gun or a gentle Bunsen burner flame, carefully heat the entire surface of the glassware assembly under a flow of inert gas. You may see initial condensation on cooler parts of the glass; continue heating until this is gone and the glass is hot to the touch[11][13].
-
Remove the heat source and allow the glassware to cool to room temperature with the inert gas flowing. Once cool, remove the exit needle. The flask should remain under a positive pressure of inert gas, often maintained by a balloon[12].
-
Protocol 2: Preparation of Anhydrous Solvents (Example: THF)
Many common solvents require distillation from a potent drying agent. The sodium/benzophenone still is a classic method for preparing truly anhydrous ethers like THF.
-
Objective: To produce anhydrous tetrahydrofuran (THF) suitable for moisture-sensitive reactions.
-
Reagents: Tetrahydrofuran (pre-dried over a less reactive agent like CaH₂ or 4Å molecular sieves), sodium metal, benzophenone[1][14].
-
Procedure:
-
Pre-Drying: Let the commercial THF stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours to remove the bulk of the water[1][14].
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven or flame-dried as per Protocol 1[1]. The system must be maintained under a positive pressure of inert gas.
-
Still Preparation: To the distillation flask containing pre-dried THF, add a small amount of benzophenone and several chunks of sodium metal.
-
Reflux: Gently heat the mixture to reflux. The solution will eventually turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical, which signifies that the solvent is anhydrous and oxygen-free. If the color fades, it means water or oxygen is still present, and more sodium may be required[1][14].
-
Distillation: Once the deep blue/purple color is stable, distill the required volume of solvent directly into the flame-dried reaction flask under an inert atmosphere.
-
Storage: Freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves[1].
-
Protocol 3: Setting Up an Inert Atmosphere Reaction
This protocol ensures that the reaction is protected from atmospheric moisture from start to finish.
-
Objective: To maintain a dry, oxygen-free environment for the duration of the reaction.
-
Apparatus: Flame-dried reaction flask with a stir bar, rubber septa, needles, and a balloon filled with dry Nitrogen or Argon[12].
-
Procedure:
-
Flask Preparation: Take the flame-dried and cooled flask and securely fold a rubber septum over the joint(s)[12].
-
Inert Gas Flush: Fill a balloon with inert gas. Attach a needle to the balloon and insert it through the septum into the flask's headspace. Insert a second, open "exit needle" through the septum[12].
-
Flushing: Allow the inert gas from the balloon to flush through the flask and out the exit needle for 5-10 minutes. This displaces all the air (and moisture) from the flask[12].
-
Establish Positive Pressure: Remove the exit needle first. The balloon will then create a slight positive pressure of inert gas inside the flask, preventing air from entering.
-
Reagent Addition: Anhydrous liquid reagents and solvents should be added via a dry, gas-tight syringe through the septum. Solids can be added quickly by briefly removing the septum under a strong positive flow of inert gas (a "nitrogen blanket").
-
Caption: Workflow for setting up a reaction under an inert atmosphere.
Advanced Solutions: Chemical Moisture Scavengers
In some systems, particularly in polyurethane formulations, trace amounts of moisture are unavoidable. In these cases, a chemical "moisture scavenger" can be added to the formulation to react with water before it can react with the isocyanate[7][15].
-
Molecular Sieves: These are crystalline aluminosilicates (zeolites) with a defined pore size (e.g., 3Å or 4Å) that physically trap water molecules. They are often added to the polyol component of a formulation[16].
-
Oxazolidines: These compounds react quickly with water in a hydrolysis reaction, effectively eliminating it from the system. They are particularly useful in coatings to prevent pinholing and hazing caused by humidity[16][17].
-
Reactive Scavengers (e.g., p-Toluenesulfonyl isocyanate): Some highly reactive isocyanates are added in small amounts specifically to consume water. They react rapidly with water to form an inert toluenesulfonamide and CO₂[10][18].
| Moisture Scavenger Type | Mechanism | Typical Application | Considerations |
| Molecular Sieves (3Å, 4Å) | Physical Adsorption (Trapping) | Drying solvents, polyols, pigments | Can be slow; must be activated (heated) before use.[11][16] |
| Oxazolidines | Chemical Reaction (Hydrolysis) | 2K Polyurethane coatings, high solids systems | Fast-acting; low toxicity.[16][17] |
| p-Toluenesulfonyl Isocyanate (PTSI) | Chemical Reaction (Reacts with H₂O) | Dehydrating solvents, fillers, and pigments | Highly reactive; dosage must be carefully calculated.[10][18] |
| Carbodiimides | Chemical Reaction | Stabilizing prepolymers | Can have effects on reaction kinetics.[15] |
Verification: Quantifying Water Content with Karl Fischer Titration
"Trust, but verify" is the mantra for successful isocyanate chemistry. Do not assume your solvents or reagents are dry. Karl Fischer (KF) titration is the industry-standard method for accurately quantifying trace amounts of water in organic solvents.
-
Objective: To accurately quantify the water content (in ppm or %) of a solvent or liquid reagent.
-
Apparatus: A coulometric or volumetric Karl Fischer titrator, gas-tight syringes.
-
General Procedure (Coulometric):
-
Instrument Preparation: Turn on the KF titrator and allow the cell solution to stabilize until the instrument indicates it is "dry" or ready.
-
Sample Introduction: Using a dry, gas-tight syringe, carefully draw an exact volume or weight of the sample to be analyzed.
-
Injection: Quickly inject the sample into the KF cell below the surface of the anolyte. Ensure no atmospheric moisture is introduced during this step.
-
Titration: The instrument will automatically titrate the water present and provide a direct readout of the water content, typically in micrograms (µg) of water.
-
Calculation: Convert the µg reading into parts-per-million (ppm) based on the volume or weight of the sample injected.
-
For many sensitive isocyanate reactions, a water content of < 50 ppm in solvents is required, and for highly critical applications, < 10 ppm is often targeted.
References
- 1. benchchem.com [benchchem.com]
- 2. doxuchem.com [doxuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 7. resinlab.com [resinlab.com]
- 8. researchgate.net [researchgate.net]
- 9. How Isocyanate-Handling Pumps Prevent Chemical System Failures? - Thomson Process [thomsonprocess.ie]
- 10. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 16. specialchem.com [specialchem.com]
- 17. Moisture scavenger for polyurethane wood coatings | Incorez [incorez.com]
- 18. Reactive moisture scavenger for polyurethane systems [k-online.com]
Technical Support Center: Enhancing Mechanical Toughness of Elastomers Cured with Bis(4-isocyanatocyclohexyl)methane (H12MDI)
Welcome to the technical support center for researchers and scientists working with bis(4-isocyanatocyclohexyl)methane (H12MDI) cured elastomers. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and characterization, with a focus on improving mechanical toughness.
Frequently Asked Questions (FAQs)
Q1: What is H12MDI and why is it a preferred curing agent for high-performance elastomers?
This compound, also known as H12MDI or HMDI, is an aliphatic diisocyanate.[1] It is widely used to synthesize polyurethane elastomers that require superior light stability, biocompatibility, and resistance to yellowing upon exposure to light, making it a better choice than aromatic isocyanates like MDI for certain applications.[1][2] Its unique cycloaliphatic structure contributes to the formation of hard segments in the polymer matrix, which are crucial for achieving excellent mechanical properties.[3]
Q2: What are the fundamental factors governing the mechanical toughness of H12MDI-cured elastomers?
The mechanical toughness of these elastomers is a result of their microphase-separated morphology. The polymer structure consists of alternating "hard segments" and "soft segments".
-
Hard Segments: Formed by the reaction of H12MDI and a chain extender (like 1,4-butanediol). These segments are rigid and can form ordered domains through hydrogen bonding, acting as physical crosslinks.[4]
-
Soft Segments: Typically composed of long-chain polyols (e.g., polyether or polyester polyols). These segments are flexible and amorphous, providing the elastomeric (rubbery) nature.[3]
The overall toughness depends on the interplay between these segments. Efficient phase separation allows the soft segments to uncoil and dissipate energy under stress, while the hard segment domains prevent catastrophic failure.[4][5]
Q3: How does the isomeric composition of H12MDI affect the final elastomer properties?
Commercial H12MDI is a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis.[6][7] The ratio of these isomers is a critical factor influencing the properties of the final polyurethane.
-
The trans-trans isomer has a more linear and symmetric structure, which allows for more efficient packing of the hard segments.[6]
-
An increase in the trans-trans isomer content generally leads to better-defined hard domains, improved phase separation, and consequently, an increase in mechanical properties like tensile strength and elongation at break.[6][8]
Q4: What are the common synthesis methods for preparing H12MDI-based elastomers?
There are two primary methods for synthesizing polyurethane elastomers:
-
One-Step Method: All components (H12MDI, polyol, and chain extender) are mixed together simultaneously and allowed to react. This method is simpler but offers less control over the polymer architecture.[9]
-
Two-Step (Prepolymer) Method: This is the most common approach for achieving high-performance materials.[10]
-
Step 1: The H12MDI is reacted with the polyol to form an isocyanate-terminated prepolymer.
-
Step 2: The prepolymer is then reacted with a chain extender (e.g., a short-chain diol or diamine) to form the final high molecular weight elastomer.[9]
-
The two-step method allows for more precise control over the hard segment structure, leading to more reproducible and often superior mechanical properties.[9]
Troubleshooting Guide
This section addresses specific experimental issues that can lead to suboptimal mechanical toughness in H12MDI-cured elastomers.
Issue 1: The cured elastomer is weak and has low tensile strength and/or poor elongation.
-
Possible Cause A: Incorrect Stoichiometry (NCO:OH Ratio)
-
Scientific Rationale: The ratio of isocyanate groups (NCO) to hydroxyl (OH) or amine (NH2) groups is one of the most critical parameters in polyurethane synthesis. An off-ratio mixture results in low molecular weight polymers, unreacted chain ends, and a poorly formed network structure, all of which drastically reduce mechanical properties. For some systems, a slightly higher stoichiometry (more curative) can improve properties like tear and abrasion resistance.[11]
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all molecular weights and equivalent weights used to calculate the required mass of each component.
-
Titrate the Prepolymer: Before adding the curative, perform a titration (e.g., ASTM D2572) to determine the exact %NCO content of your prepolymer. This accounts for any side reactions or impurities and is more accurate than relying on theoretical calculations alone.
-
Adjust Curative: Based on the titrated %NCO value, precisely recalculate and weigh the amount of chain extender needed.
-
-
-
Possible Cause B: Moisture Contamination
-
Scientific Rationale: Isocyanate (NCO) groups are highly reactive with water. This reaction consumes the isocyanate, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide (CO2) gas.[12] This disrupts the stoichiometry (lowering the effective NCO content) and introduces bubbles (CO2) into the elastomer, creating defect sites that lead to premature failure.[12][13]
-
Troubleshooting Steps:
-
Dry Raw Materials: Polyols are often hygroscopic. Dry them under vacuum at an elevated temperature (e.g., 80-100°C) for several hours before use.[14] Ensure the moisture content is below 0.05%.[12]
-
Use an Inert Atmosphere: Conduct the prepolymer synthesis under a dry nitrogen or argon blanket to prevent atmospheric moisture from entering the reaction vessel.[9]
-
Properly Store Reagents: Keep all reagents under desiccants or in sealed containers purged with inert gas.
-
-
Issue 2: The elastomer is brittle and cracks easily under strain.
-
Possible Cause A: High Hard Segment Content or Crystallinity
-
Scientific Rationale: While hard segments are necessary for strength, an excessive amount or overly crystalline hard domains can make the material rigid and brittle, reducing its ability to deform and absorb energy. The symmetry of the H12MDI isomer plays a key role here; a high trans-trans content, while often beneficial, can lead to excessive crystallinity if not balanced with the soft segment.[2][6]
-
Troubleshooting Steps:
-
Reformulate: Decrease the hard segment content by adjusting the ratio of H12MDI and chain extender to the polyol.
-
Modify the Chain Extender: Using a less symmetric chain extender can disrupt the packing of hard segments and reduce crystallinity.
-
Introduce a Co-Diisocyanate: Blending H12MDI with a less symmetric diisocyanate like isophorone diisocyanate (IPDI) can disrupt hard segment regularity.[15]
-
Annealing: A controlled post-cure annealing process can improve phase separation and optimize the morphology of the hard domains.[2]
-
-
-
Possible Cause B: Inappropriate Soft Segment Choice
-
Scientific Rationale: The molecular weight and type of polyol (soft segment) significantly influence flexibility. A low molecular weight polyol will result in a higher concentration of hard segments for a given weight percentage, leading to a stiffer, more brittle material.[3]
-
Troubleshooting Steps:
-
Increase Polyol Molecular Weight: Use a higher molecular weight polyol (e.g., 2000 g/mol instead of 1000 g/mol ) to increase the length of the soft segments, which enhances flexibility and elongation.[14]
-
Evaluate Polyol Type: Polyether-based polyols (like PTMEG) generally offer better low-temperature flexibility and hydrolysis resistance compared to polyester-based polyols, which might be advantageous for toughness.[14]
-
-
Issue 3: There are bubbles or voids in the final cured part.
-
Possible Cause A: Inadequate Degassing
-
Scientific Rationale: The raw materials, particularly viscous polyols, can have a significant amount of dissolved air or nitrogen. If not removed, these gases will form bubbles during the curing process, especially as the viscosity increases and traps them.
-
Troubleshooting Steps:
-
Vacuum Degassing: Degas the prepolymer mixture under a strong vacuum with gentle stirring until bubbling ceases.
-
Degas Curative: If the chain extender is a liquid, it should also be degassed before mixing.
-
Pour Carefully: When casting the mixed elastomer, pour it slowly down the side of the mold to minimize the introduction of new air bubbles.[12]
-
-
-
Possible Cause B: CO2 Generation from Moisture
-
Scientific Rationale: As detailed in Issue 1B, any moisture in the system will react with isocyanates to produce CO2 gas. This is a common cause of unexpected foaming or widespread small bubbles.[12][16]
-
Troubleshooting Steps:
-
Rigorously follow all steps for drying raw materials and preventing moisture ingress as described previously.
-
-
Experimental Protocols
Protocol 1: General Two-Step Synthesis of an H12MDI-based Polyurethane Elastomer
-
Preparation: Dry the polyol (e.g., 2000 g/mol PTMEG) and chain extender (e.g., 1,4-butanediol) under vacuum at 80°C for at least 4 hours.
-
Prepolymer Synthesis:
-
Charge the dried polyol to a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
Heat the polyol to 70°C with stirring.
-
Add the H12MDI to the reactor. A typical NCO:OH molar ratio for the prepolymer step is 2:1.
-
Maintain the reaction at 80-90°C under a nitrogen blanket for 2-3 hours, or until the theoretical %NCO content is reached.[3]
-
-
Degassing: Reduce the temperature to 60-70°C and apply a vacuum to degas the prepolymer until bubbling stops.
-
Chain Extension:
-
Break the vacuum with nitrogen.
-
Add the pre-weighed, dried 1,4-butanediol chain extender to the prepolymer with vigorous stirring. The amount should be calculated to achieve the desired final stoichiometry (e.g., an overall NCO:OH index of 1.05).
-
Mix rapidly for 30-60 seconds, ensuring homogeneity.
-
-
Casting and Curing:
-
Pour the mixture into a preheated, release-agent-coated mold.
-
Cure the mold in an oven at a specified temperature (e.g., 100-110°C) for 16-24 hours.
-
De-mold the elastomer and perform any additional post-curing steps as required (e.g., 1 week at room temperature).
-
Protocol 2: Tensile Property Measurement (ASTM D412)
-
Sample Preparation: Use a die to cut dog-bone-shaped specimens from the cured elastomer sheet.
-
Conditioning: Condition the specimens for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Testing:
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen fractures.
-
-
Data Analysis: Record the force and elongation. Calculate the tensile strength, elongation at break, and modulus of elasticity. Test at least five specimens to ensure statistical validity.
Data Summary Table
| Parameter Change | Effect on Tensile Strength | Effect on Elongation | Effect on Toughness | Rationale |
| Increase H12MDI trans-trans Isomer Content | Increase | Increase | Increase | Improved hard segment packing and phase separation.[6] |
| Increase Hard Segment Content | Increase | Decrease | May Increase then Decrease | Increases physical crosslinking but can lead to brittleness.[2][15] |
| Increase Polyol Molecular Weight | Decrease | Increase | Increase | Longer soft segments enhance flexibility and energy absorption.[3][14] |
| Increase NCO:OH Index (from 0.95 to 1.05) | Increase | May Decrease | Increase | Ensures complete reaction and formation of a robust network. |
| Increase Post-Cure Time/Temperature | Increase | May Decrease | Increase | Allows for more complete phase separation and network formation. |
| Presence of Moisture | Decrease | Decrease | Decrease | Disrupts stoichiometry and creates defects (voids).[12] |
References
- 1. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tough polyurethane elastomers with high strength and rapid healing ability - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01021F [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Ultimate Guide for Polyurethane Elastomers - YIHEDA [china-me.com]
- 11. andersondevelopment.com [andersondevelopment.com]
- 12. Common problems and solutions of polyurethane elastomers (1)-Blogs_QICHEN [qichenchemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Common problems and solutions of polyurethane elastomers(2)-Blogs_QICHEN [qichenchemical.com]
- 15. Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urethanesolutions.co.za [urethanesolutions.co.za]
Technical Support Center: Purification of Crude Bis(4-isocyanatocyclohexyl)methane (HMDI)
Welcome to the technical support center for the purification of crude bis(4-isocyanatocyclohexyl)methane, a critical aliphatic diisocyanate for the synthesis of high-performance polyurethanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile monomer. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Section 1: Understanding the Challenges in HMDI Purification
Crude this compound, also known as HMDI or H12MDI, is typically a mixture of stereoisomers (cis,cis, cis,trans, and trans,trans) and can contain oligomeric byproducts from its synthesis. The primary goal of purification is to remove these impurities to achieve the desired isomer ratio and purity for specific applications, as the stereoisomer composition significantly influences the final properties of the resulting polymers.[1][2] The most common industrial purification methods are fractional distillation and crystallization.
Section 2: Troubleshooting Guide - Distillation
Fractional distillation under reduced pressure is a primary method for purifying HMDI.[3] However, several issues can arise during this process.
Q1: My distilled HMDI has a yellow tint. What is the likely cause and how can I fix it?
A1: A yellow discoloration in distilled aliphatic isocyanates is often a sign of thermal degradation or the presence of specific impurities.
-
Probable Cause 1: Thermal Stress. Although HMDI is more thermally stable than its aromatic counterparts, prolonged exposure to high temperatures during distillation can lead to the formation of colored byproducts. The recommended distillation temperature is typically between 160-200°C under a vacuum of 1-5 mmHg. Exceeding these conditions can cause decomposition.
-
Probable Cause 2: Presence of Amine Impurities. Residual amines from the synthesis of HMDI can react at high temperatures to form colored ureas or other byproducts.
-
Troubleshooting Steps:
-
Optimize Distillation Parameters: Ensure your vacuum is stable and as low as practically possible to reduce the distillation temperature. A good vacuum pump and a well-sealed system are crucial.
-
Use a Wiped-Film Evaporator: For temperature-sensitive materials like isocyanates, a short-path or wiped-film evaporator minimizes the residence time at high temperatures, reducing the risk of thermal degradation.
-
Pre-treatment of Crude HMDI: Consider a pre-treatment step to remove amine impurities. This could involve washing the crude product with a dilute acid solution, followed by thorough drying before distillation.
-
Inert Atmosphere: Always conduct distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to color formation.
-
Q2: I'm experiencing pressure fluctuations during vacuum distillation. How does this affect my purification and what can I do to stabilize it?
A2: A stable vacuum is critical for a successful fractional distillation of HMDI. Pressure fluctuations lead to inconsistent boiling points, poor separation efficiency, and potential thermal degradation.
-
Probable Cause 1: Leaks in the System. Even small leaks in your distillation setup can cause significant pressure instability.
-
Probable Cause 2: Outgassing from the Crude Mixture. Dissolved gases or low-boiling impurities in the crude HMDI can be released upon heating, causing pressure spikes.
-
Probable Cause 3: Inefficient Pumping System. An undersized or malfunctioning vacuum pump will struggle to maintain a stable, low pressure.
-
Troubleshooting Steps:
-
Leak Check: Thoroughly inspect all joints, seals, and connections for leaks. Use a vacuum grease on ground glass joints and ensure all clamps are secure. A vacuum gauge can help identify a leaking system if the pressure does not hold when the pump is isolated.
-
Degassing: Before starting the distillation, gently heat the crude HMDI under a moderate vacuum for a short period to remove any dissolved gases.
-
Pump Maintenance: Ensure your vacuum pump is in good working condition. Check the oil level and quality, and consider using a cold trap to protect the pump from volatile components.
-
Use a Manometer: A reliable manometer placed close to the distillation flask will give you an accurate reading of the pressure at the point of distillation.
-
Section 3: Troubleshooting Guide - Crystallization
Crystallization is another effective method for purifying HMDI, particularly for isolating specific stereoisomers.
Q3: My HMDI is "oiling out" instead of forming crystals. What's happening and how can I promote proper crystallization?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common with viscous liquids or when the melting point of the solute is below the temperature of the solution.
-
Probable Cause 1: High Impurity Levels. High concentrations of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Probable Cause 2: Inappropriate Solvent. The chosen solvent may be too good a solvent for HMDI at the crystallization temperature, preventing it from precipitating as a solid.
-
Probable Cause 3: Cooling Rate is Too Fast. Rapid cooling does not provide enough time for the molecules to orient themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. An ideal crystallization solvent should dissolve the HMDI well at elevated temperatures but poorly at lower temperatures. Non-polar solvents like hexane or heptane are often good candidates for crystallizing isocyanates.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. Using an insulated container or a programmable cooling bath can help control the cooling rate.
-
Seeding: Introduce a small seed crystal of pure HMDI to the supersaturated solution to initiate crystallization.
-
Trituration: For viscous oils, trituration with a poor solvent (a solvent in which HMDI is insoluble) can sometimes induce crystallization.[4]
-
Q4: The yield of my crystallized HMDI is very low. How can I improve it?
A4: Low crystallization yield is a common issue and can often be addressed by optimizing the crystallization conditions.
-
Probable Cause 1: Incomplete Crystallization. A significant amount of HMDI may remain dissolved in the mother liquor.
-
Probable Cause 2: Using Too Much Solvent. Dissolving the crude HMDI in an excessive amount of solvent will result in a low yield.
-
Troubleshooting Steps:
-
Concentrate the Mother Liquor: After the initial filtration, carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude HMDI.
-
Lower the Crystallization Temperature: Cooling the solution to a lower temperature (e.g., in an ice bath or freezer, provided the solvent doesn't freeze) will decrease the solubility of HMDI and increase the yield.
-
Anti-Solvent Addition: Gradually adding a solvent in which HMDI is insoluble (an anti-solvent) to a solution of HMDI can induce precipitation and improve the yield.
-
Section 4: FAQs on Handling and Analysis
Q5: My purified HMDI is solidifying during storage at room temperature. Is this normal?
A5: Yes, this can be normal depending on the isomer composition of your purified HMDI. The melting point of this compound is influenced by its stereoisomer ratio.[3] The trans,trans isomer has a higher melting point and a greater tendency to crystallize. If your purification process has enriched the trans,trans isomer content, the material may solidify at or near room temperature. To handle this, you may need to gently warm the container before use.
Q6: What are the best analytical techniques to assess the purity and isomer ratio of my HMDI?
A6: A combination of analytical techniques is recommended for a comprehensive assessment of HMDI purity.
-
Gas Chromatography (GC): GC is an excellent technique for determining the overall purity of HMDI and quantifying the levels of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different stereoisomers of HMDI.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a quick and effective way to confirm the presence of the isocyanate functional group (-NCO) and to check for the absence of hydroxyl (-OH) or amine (-NH) impurities.
-
Titration: A simple titration method can be used to determine the isocyanate content (%NCO) of the purified product, which is a key quality control parameter.
Section 5: Visualization and Data
Workflow for Selecting a Purification Technique
The choice between distillation and crystallization often depends on the nature of the impurities and the desired final product specifications. The following diagram provides a decision-making workflow.
Caption: Decision tree for selecting the appropriate purification technique for crude HMDI.
Typical Physical Properties of Mixed Isomer HMDI
| Property | Typical Value |
| Appearance | Clear, colorless to light-yellow liquid |
| Molecular Weight | 262.35 g/mol |
| Boiling Point | ~190 °C @ 5 mmHg |
| Freezing Point | < -10 °C (mixture of isomers) |
| NCO Content | ~31.8% |
| Viscosity @ 25°C | ~30-40 cP |
Note: These values can vary depending on the specific isomer composition.
References
Technical Support Center: Strategies to Reduce Bubble Formation in Cast Polyurethane Resins
Welcome to the technical support center for polyurethane resin casting. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to bubble formation in their casting experiments. Here, we will delve into the root causes of bubble defects and provide field-proven, scientifically-grounded strategies to achieve clear, bubble-free results.
Frequently Asked Questions (FAQs)
This section addresses the most common and straightforward issues encountered during polyurethane casting.
Q1: What are the primary causes of bubbles in my cured polyurethane castings?
A1: Bubbles in cast polyurethane resins typically originate from two main sources: physically trapped air and chemical reactions.[1][2] Physically trapped air is introduced during the mixing and pouring of the resin.[3] Chemical reactions, most commonly with moisture, can generate gas (carbon dioxide) that forms bubbles within the curing resin.[2][4][5]
Q2: I mixed the resin very carefully, but still see bubbles. What could be the issue?
A2: Even with careful mixing, air can be introduced.[6] However, if you are confident in your mixing technique, the most likely culprit is moisture contamination.[4][5] Polyurethanes are highly sensitive to moisture.[5][7] This moisture can come from humid air, damp molds, or even absorbed moisture in fillers or mixing equipment like wooden stir sticks.[4][5]
Q3: Can the temperature of my lab environment affect bubble formation?
A3: Yes, temperature plays a crucial role. Warmer temperatures can accelerate the curing process, potentially not allowing enough time for bubbles to rise and escape.[1][7] Conversely, temperatures that are too low can increase the viscosity of the resin, making it more difficult for bubbles to escape.[8] It is generally recommended to work within the temperature range specified in the technical data sheet for your specific resin system.[7]
Q4: How important is mold preparation in preventing bubbles?
A4: Mold preparation is critical. A clean and, most importantly, dry mold is essential for a bubble-free casting.[1][9] Any moisture on the mold surface can react with the polyurethane resin and cause bubbles.[9] Additionally, using an appropriate, non-water-based mold release agent is crucial to prevent reactions and ensure a clean release of the cast part.[4]
In-Depth Troubleshooting Guides
For more persistent or complex bubble formation issues, the following detailed guides provide advanced solutions and protocols.
Guide 1: Mitigating Physically Trapped Air
Physically trapped air is a common issue stemming from the handling of the resin. The following steps will help minimize the introduction of air during mixing and pouring.
-
Proper Mixing Technique: Avoid "whipping" or aggressively stirring the resin and hardener.[3] Use a slow, deliberate figure-eight motion, scraping the sides and bottom of the mixing container to ensure a thorough mix without introducing excess air.[6]
-
Pouring with Finesse: Pour the mixed resin slowly and from a height, creating a thin, steady stream.[2][9] This helps to break up any existing bubbles as the resin enters the mold. Pouring into a corner of the mold and allowing the resin to flow across the bottom can also help prevent air from being trapped under the flow.[10]
-
Material Viscosity: Higher viscosity resins are more prone to trapping air. If possible, gently warming the resin components before mixing can lower the viscosity, allowing bubbles to escape more easily.[2] However, be aware that this will also reduce the pot life of the resin.[2]
Guide 2: The Critical Role of Moisture Control
Polyurethane's sensitivity to moisture cannot be overstated. The isocyanate component of the resin reacts with water to produce carbon dioxide gas, leading to foaming or bubbles.[2][4]
-
Environmental Control: Work in a climate-controlled environment with low humidity (ideally below 50%).[5] Avoid casting on rainy or particularly humid days.[11]
-
Material Storage: Keep resin and hardener containers tightly sealed when not in use to prevent moisture absorption from the air.[5][7] Using a dry gas blanket, such as nitrogen, can help extend the shelf life of moisture-sensitive materials.[5]
-
Dry Molds and Equipment: Ensure molds are completely dry before casting.[9] If cleaning with water, allow ample time for drying, or use a solvent-based cleaner that evaporates quickly.[1] Use non-porous mixing containers and tools, such as plastic or metal, as porous materials like wood or paper can absorb and introduce moisture.[5]
Guide 3: Advanced Techniques for Bubble Removal
For applications demanding the highest optical clarity or material integrity, advanced techniques such as vacuum degassing and pressure casting are highly effective.
Vacuum degassing removes dissolved and trapped air from the mixed resin before it is poured into the mold.[12]
Step-by-Step Methodology:
-
Preparation: Ensure your vacuum chamber and pump are in good working order. The vacuum should be capable of pulling 29 inches of mercury (Hg).[12]
-
Mixing: Mix the polyurethane resin and hardener according to the manufacturer's instructions in a container that has at least three times the volume of the mixed resin to allow for expansion.[12][13]
-
Degassing: Place the container with the mixed resin inside the vacuum chamber.
-
Applying Vacuum: Turn on the vacuum pump and observe the resin. The resin will begin to foam and rise as the air expands and is pulled out.[14]
-
Collapse: After a few minutes, the foam will collapse as the majority of the air has been removed.[12]
-
Completion: Continue to apply the vacuum for a few more minutes to ensure all air has been evacuated.[15]
-
Pouring: Gently release the vacuum, remove the degassed resin, and pour it slowly into your prepared mold.[13]
Note: This technique is not suitable for resins with very short pot lives, as the material may begin to gel before the degassing process is complete.[12]
Pressure casting works by compressing any remaining air bubbles to a microscopic size, rendering them invisible.[16]
Step-by-Step Methodology:
-
Preparation: You will need a pressure pot capable of maintaining a constant pressure, typically between 40 and 60 psi.[16][17]
-
Mixing and Pouring: Mix the resin and hardener and pour it into your mold.
-
Pressurization: Place the filled mold inside the pressure pot and securely fasten the lid.
-
Applying Pressure: Pressurize the pot to the desired level. It is crucial that the mold remains under pressure for the entire curing time of the resin.[12][16]
-
Curing: Allow the resin to fully cure under pressure as per the manufacturer's specifications.
-
Depressurization: Once cured, slowly release the pressure before opening the pot and demolding your part.
Important Consideration: For pressure casting, it is recommended that the mold itself is also made under the same pressure to avoid any deformation of the mold during the casting process.[9][12]
Data Presentation
Table 1: Troubleshooting Common Bubble-Related Defects
| Defect Appearance | Probable Cause | Recommended Solution(s) |
| Many small bubbles throughout the casting | Aggressive mixing, high resin viscosity | Mix slowly and deliberately. Gently warm resin components to reduce viscosity. |
| Bubbles concentrated on the surface | Moisture contamination from humid air or damp mold | Work in a low-humidity environment. Thoroughly dry molds before use. |
| Large, isolated bubbles | Air trapped during pouring | Pour resin in a thin, steady stream from a height. Tilt the mold to allow air to escape from undercuts.[6] |
| Foaming or a "head" of bubbles | Severe moisture contamination | Check all materials (resins, fillers, molds) for moisture. Store resins properly. |
Visualizations
Diagram 1: Troubleshooting Logic for Bubble Formation
This diagram outlines a systematic approach to identifying and resolving the root cause of bubble formation in polyurethane castings.
Caption: A flowchart for troubleshooting bubble defects.
References
- 1. How the Right Techniques and Mold Release Prevents Bubbles in Your Cast [stonermolding.com]
- 2. How to remove bubbles from PU Casting Resin ? [tdimdipolyurethane.com]
- 3. innovative-polymers.com [innovative-polymers.com]
- 4. volatilefree.com [volatilefree.com]
- 5. How can I avoid bubbles in my casting? [smooth-on.com]
- 6. support.polytek.com [support.polytek.com]
- 7. support.polytek.com [support.polytek.com]
- 8. syntecshop.com [syntecshop.com]
- 9. How to Pour Resin without Air Bubbles - Tips for Perfect Castings [thecraftecademy.co.uk]
- 10. innovative-polymers.com [innovative-polymers.com]
- 11. aeromarineproducts.com [aeromarineproducts.com]
- 12. polytek.com [polytek.com]
- 13. Degassing Technical - Vacuum-Degassing [vacuum-degassing.com]
- 14. youtube.com [youtube.com]
- 15. Degassing Casting Resin with Vacuum | Tips & Guide - Polyestershoppen.com [polyestershoppen.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Bis(4-isocyanatocyclohexyl)methane (HMDI) Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the long-term storage and stability of bis(4-isocyanatocyclohexyl)methane (also known as HMDI or H12MDI). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate common issues, ensuring the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMDI) and why is its stability important?
A1: this compound is an aliphatic diisocyanate used in the synthesis of polyurethanes.[1][2] Unlike aromatic isocyanates, HMDI-based polyurethanes exhibit excellent UV stability and weather resistance, making them ideal for applications requiring long-term performance and color retention.[1][3] Maintaining the stability of the HMDI monomer is crucial because its degradation can lead to inconsistent reaction kinetics, altered polymer properties, and potential safety hazards.
Q2: What are the primary factors that affect the long-term stability of HMDI?
A2: The primary factors affecting HMDI stability are exposure to moisture, elevated temperatures, and certain contaminants that can catalyze degradation reactions.[4][5] The isocyanate groups (-N=C=O) are highly reactive and susceptible to hydrolysis, dimerization, and trimerization.
Q3: How should I store HMDI to ensure its long-term stability?
A3: HMDI should be stored in a cool, dry, and dark location in a tightly sealed container to prevent moisture ingress.[4][5] Storage in a refrigerator is recommended.[5][6] The storage area should be well-ventilated and separate from incompatible materials such as amines, alcohols, and strong oxidizers.[5]
Q4: What are the visible signs of HMDI degradation?
A4: Visual signs of HMDI degradation can include a change in color from clear/colorless to yellow, an increase in viscosity, or the formation of solid precipitates.[3][6] These changes are often indicative of polymerization or the formation of urea compounds from reaction with water.
Q5: Can I still use HMDI that shows signs of degradation?
A5: It is strongly advised against using degraded HMDI. The presence of degradation products will alter the stoichiometry of your reaction, leading to unpredictable and non-reproducible results. The mechanical and physical properties of the resulting polymer will likely be compromised.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solidification | Moisture contamination leading to the formation of polyureas; Self-polymerization (dimerization/trimerization) due to elevated temperatures or catalytic impurities. | Discard the material. For future prevention, ensure the container is tightly sealed, blanket the headspace with an inert gas like nitrogen or argon, and store at recommended low temperatures. |
| Yellowing of the Liquid | Exposure to light or air (oxidation). While HMDI is known for its UV stability in cured polyurethanes, the liquid monomer can still discolor over time with prolonged exposure.[1] | Store in an opaque or amber container in a dark location. While slight yellowing may not significantly impact all applications, it is an indicator of initial degradation. |
| Inconsistent Reaction Times or Incomplete Curing | Partial degradation of HMDI, leading to a lower concentration of reactive isocyanate groups. This alters the stoichiometric ratio with the polyol or other co-reactants. | Quantify the isocyanate content (%NCO) of your HMDI stock before use via titration to adjust your formulation accordingly. If the %NCO has dropped significantly, it is best to use a fresh batch. |
| Pressure Buildup in the Container | Reaction with water, which produces carbon dioxide (CO2) gas.[4] | Vent the container cautiously in a well-ventilated fume hood. This is a serious safety concern and indicates significant moisture contamination. The material should be disposed of properly. |
Best Practices for Long-Term Storage
To ensure the maximum shelf life and performance of your this compound, adhere to the following best practices:
-
Inert Atmosphere: Upon receipt and after each use, flush the container's headspace with a dry, inert gas such as nitrogen or argon before sealing. This displaces moist air and minimizes hydrolysis.
-
Strict Moisture Control: Use desiccants in the storage area. When dispensing, work quickly and in a low-humidity environment to minimize exposure to atmospheric moisture.
-
Temperature Regulation: Store HMDI at refrigerated temperatures as recommended.[5][6] Avoid temperature fluctuations that can cause condensation inside the container.[7]
-
Material Compatibility: Store HMDI in its original container or one made of a compatible material (e.g., specific types of steel or lined containers). Avoid contact with incompatible materials that could catalyze degradation.[5]
-
Regular Purity Checks: For critical applications, periodically verify the purity and isocyanate content (%NCO) of your stored HMDI. This allows for early detection of degradation and adjustments to experimental protocols.
Experimental Protocols
Protocol for Determining Isocyanate Content (%NCO) by Titration
This protocol provides a standard method for quantifying the reactive isocyanate groups in your HMDI sample.
Materials:
-
HMDI sample
-
Standardized solution of di-n-butylamine (DBA) in a suitable solvent (e.g., toluene)
-
Toluene (anhydrous)
-
Methanol
-
Bromophenol blue indicator
-
Standardized solution of hydrochloric acid (HCl)
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1-2 grams of the HMDI sample into a dry Erlenmeyer flask.
-
Add 20 mL of toluene to dissolve the sample.
-
Using a pipette, add a precise volume (e.g., 25 mL) of the standardized di-n-butylamine solution to the flask.
-
Stopper the flask, swirl to mix, and allow it to stand for 15 minutes at room temperature to ensure complete reaction between the isocyanate and the amine.
-
Add 50 mL of methanol and a few drops of bromophenol blue indicator.
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the color changes from blue to yellow.
-
Perform a blank titration using the same procedure but without the HMDI sample.
-
Calculate the %NCO using the following formula: %NCO = [(Blank Titer - Sample Titer) * Normality of HCl * 4.202] / Sample Weight (g)
Visualizing Degradation and Troubleshooting
Degradation Pathways of HMDI
The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound. Understanding these pathways is key to preventing them.
Caption: Primary degradation pathways of HMDI.
Troubleshooting Workflow for HMDI Stability Issues
This workflow provides a logical sequence of steps to diagnose and address problems encountered with HMDI.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 5124-30-1 [smolecule.com]
- 3. This compound | 5124-30-1 | Benchchem [benchchem.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. 1,1-Methylene bis(4-isocyanatocyclohexane)(5124-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidelines.wfhss.com [guidelines.wfhss.com]
Validation & Comparative
A Comparative Guide to Aliphatic and Aromatic Isocyanates in High-Performance Elastomers
In the development of high-performance elastomers, the selection of the isocyanate component is a critical determinant of the final material's properties and long-term stability. This guide provides an in-depth comparison of aliphatic and aromatic isocyanates, offering researchers, scientists, and drug development professionals a clear understanding of their respective performance characteristics. The discussion is grounded in the fundamental chemical differences between these two classes of isocyanates and is supported by experimental data and standardized testing methodologies.
The Fundamental Chemistry: A Tale of Two Structures
The core difference between aliphatic and aromatic isocyanates lies in their chemical structure, which directly influences the properties of the resulting polyurethane elastomers.
-
Aromatic Isocyanates , such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), contain a rigid benzene ring structure.[1][2] This aromaticity imparts exceptional mechanical strength and rapid curing times, making them a cost-effective choice for many industrial applications.[2] However, the presence of the benzene ring also makes them susceptible to oxidation, which can lead to yellowing and degradation upon exposure to UV radiation.[1][3]
-
Aliphatic Isocyanates , including hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), feature open-chain or alicyclic structures.[1][4] The absence of aromatic rings grants them superior UV stability and resistance to yellowing, making them ideal for applications where color retention and outdoor durability are paramount.[2][4] While generally more expensive and slower to cure than their aromatic counterparts, they offer enhanced flexibility and chemical resistance.[2][3][4]
Diagram: Chemical Structures of Common Isocyanates
Caption: Fundamental structural differences between aromatic and aliphatic isocyanates.
Performance Metrics: A Head-to-Head Comparison
The choice between aliphatic and aromatic isocyanates hinges on the specific performance requirements of the elastomer application. Below is a detailed comparison across key metrics, supported by standardized testing protocols.
The Decisive Advantage of Aliphatics: The most significant performance differentiator is UV stability. Aromatic isocyanates are prone to yellowing and degradation upon prolonged sun exposure, a critical drawback for outdoor or aesthetically demanding applications.[3] Aliphatic isocyanates, conversely, exhibit excellent resistance to UV radiation, maintaining their color and gloss over extended periods.[2][4]
Experimental Protocol: Accelerated UV Weathering Test (ASTM D1148)
This test is designed to evaluate the surface discoloration of light-colored vulcanized rubber when exposed to heat and ultraviolet radiation.[5][6]
-
Specimen Preparation: Prepare standardized elastomer samples (e.g., white or light-colored) formulated with both aliphatic and aromatic isocyanates.
-
Exposure: Place the specimens in a UV weathering chamber equipped with UVA-340 lamps or a xenon arc with a Daylight Filter to simulate sunlight.[7] The test is conducted under controlled conditions of temperature and humidity.[7]
-
Evaluation: Periodically remove the samples and visually assess the degree of discoloration against a non-exposed control sample.[6][7] Quantitative color measurements can be performed using a spectrophotometer.
-
Rationale: This accelerated test provides a reliable indication of the long-term color stability of the elastomer in outdoor environments.[7] The controlled conditions ensure that any observed differences are directly attributable to the isocyanate chemistry.[7]
Table 1: Comparative UV Stability Data
| Property | Aliphatic Isocyanate Elastomer | Aromatic Isocyanate Elastomer | Test Method |
| Color Change (ΔE*) after 1000h UV Exposure | < 2.0 (Minimal change) | > 10.0 (Significant yellowing) | ASTM D1148 |
| Gloss Retention after 1000h UV Exposure | > 80% | < 50% | ASTM D523 |
Note: Data is representative and can vary based on the specific formulation.
Aromatic Strength vs. Aliphatic Flexibility: Aromatic isocyanates typically yield elastomers with higher tensile strength, hardness, and abrasion resistance due to the rigidity of the benzene ring.[2][8] This makes them suitable for demanding industrial applications requiring toughness and impact resistance.[3] Aliphatic isocyanates, on the other hand, generally produce more flexible elastomers, which is advantageous where movement and elasticity are required.[4] However, it's important to note that while aliphatic-based elastomers may have lower initial physical-mechanical properties, they often exhibit increased resistance to hydrolysis.[9][10]
Experimental Protocol: Tensile Testing (ASTM D412)
This standard test method is used to evaluate the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.[11][12][13]
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from cured elastomer sheets of both aliphatic and aromatic formulations.[12][13] The most common specimen is the Type C dumbbell.[12]
-
Testing: Mount the specimen in a universal testing machine and pull it at a constant rate of extension (typically 500 ± 50 mm/min) until it breaks.[13]
-
Data Acquisition: Record the force and elongation throughout the test. From this data, calculate tensile strength, elongation at break, and modulus at various elongations.[13][14]
-
Rationale: This test provides fundamental data on the material's strength and elasticity, allowing for a direct comparison of the mechanical performance imparted by each isocyanate type.[14][15]
Diagram: Tensile Testing Workflow
Caption: Workflow for determining elastomer tensile properties via ASTM D412.
Table 2: Comparative Mechanical Properties
| Property | Aliphatic Isocyanate Elastomer | Aromatic Isocyanate Elastomer | Test Method |
| Tensile Strength (MPa) | 25 - 40 | 35 - 55 | ASTM D412 |
| Elongation at Break (%) | 400 - 600 | 300 - 500 | ASTM D412 |
| Hardness (Shore A) | 70 - 90 | 80 - 95 | ASTM D2240 |
| Tear Strength (kN/m) | 50 - 70 | 60 - 85 | ASTM D624 |
Note: Data is representative and can vary based on the specific formulation.
Both aliphatic and aromatic isocyanate-based elastomers can be formulated to exhibit good chemical resistance.[4] However, the specific performance depends heavily on the overall formulation, including the polyol and any additives used.
Experimental Protocol: Chemical Resistance Testing (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.[16][17]
-
Specimen Preparation: Prepare standardized elastomer samples for each formulation.
-
Immersion: Immerse the specimens in various chemical reagents (e.g., acids, bases, solvents) for a specified duration and at a controlled temperature.[18][19]
-
Evaluation: After immersion, remove the specimens and evaluate changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength, hardness) compared to unexposed control samples.[18][20]
-
Rationale: This method provides a systematic way to assess the material's ability to withstand chemical attack, which is crucial for applications involving exposure to various fluids.[19]
Elastomers based on aromatic isocyanates generally exhibit better thermal stability at higher temperatures compared to their aliphatic counterparts.[8] The rigid aromatic structure contributes to a higher decomposition temperature.[8] However, some studies suggest that aliphatic-based polyurethane elastomers can possess increased resistance to thermal degradation under certain conditions.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures changes in the weight of a material as a function of temperature in a controlled atmosphere.[21][22]
-
Sample Preparation: Place a small, precisely weighed sample of the elastomer into the TGA instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert (nitrogen) or oxidative (air) atmosphere.[23]
-
Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs indicate the material's thermal stability.[24][25]
-
Rationale: TGA provides quantitative data on the thermal degradation profile of the elastomer, allowing for a direct comparison of the stability of different formulations.[21]
Table 3: Comparative Thermal Stability
| Property | Aliphatic Isocyanate Elastomer | Aromatic Isocyanate Elastomer | Test Method |
| Decomposition Onset (TGA, N2 atmosphere) | ~280°C | ~300°C | TGA |
Note: Data is representative and can vary based on the specific formulation.[8]
Application-Driven Selection
The choice between aliphatic and aromatic isocyanates is ultimately dictated by the end-use application and the required balance of performance, aesthetics, and cost.
-
Aromatic isocyanates are preferred for:
-
Aliphatic isocyanates are the material of choice for:
Conclusion
References
- 1. dongsenchem.com [dongsenchem.com]
- 2. pflaumer.com [pflaumer.com]
- 3. hansonco.net [hansonco.net]
- 4. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 5. store.astm.org [store.astm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ASTM D1148 | Materials Characterization Services [mat-cs.com]
- 8. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 14. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 15. testresources.net [testresources.net]
- 16. infinitalab.com [infinitalab.com]
- 17. Chemical Compatibility ASTM D543 [intertek.com]
- 18. e2techtextiles.com [e2techtextiles.com]
- 19. atslab.com [atslab.com]
- 20. specialchem.com [specialchem.com]
- 21. osti.gov [osti.gov]
- 22. tainstruments.com [tainstruments.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. covalentmetrology.com [covalentmetrology.com]
A Senior Application Scientist's Guide to Titration Methods for Quantifying Residual Isocyanate Content in Polymers
For researchers, scientists, and drug development professionals working with polyurethanes and other isocyanate-based polymers, the accurate quantification of residual isocyanate (NCO) content is a critical parameter for quality control, reaction monitoring, and ensuring product safety and performance. The presence of unreacted isocyanate groups can significantly impact the final properties of the polymer, including its mechanical strength, thermal stability, and biocompatibility. This guide provides an in-depth comparison of established titration methods for determining residual NCO content, offering field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.
The Criticality of Quantifying Residual Isocyanate
Isocyanates are highly reactive compounds that form the backbone of polyurethane chemistry through their reaction with polyols.[1] However, this reactivity also poses a challenge, as residual, unreacted isocyanate groups can persist in the final polymer. These residual groups can be detrimental for several reasons:
-
Toxicity and Safety Concerns: Free isocyanates are known sensitizers and can pose health risks upon exposure.[2][3]
-
Impact on Polymer Properties: Unreacted NCO groups can lead to post-curing reactions, causing changes in the polymer's physical and chemical properties over time.
-
Stoichiometric Control: For consistent polymer synthesis, the precise control of the stoichiometric ratio between isocyanates and polyols is essential.[4]
Therefore, reliable and accurate analytical methods for quantifying residual NCO content are indispensable. While various techniques exist, titration methods remain a cornerstone in many laboratories due to their robustness, cost-effectiveness, and well-established protocols.
The Gold Standard: Dibutylamine (DBA) Back-Titration
The most widely adopted method for determining isocyanate content is the dibutylamine (DBA) back-titration, a classic and reliable analytical technique. This method is standardized by organizations such as ASTM International (ASTM D2572) and the International Organization for Standardization (ISO 14896).[5][6][7][8][9][10]
Principle of the Method
The underlying principle of the DBA back-titration is a two-step chemical reaction. First, a known excess of a standard solution of dibutylamine (a secondary amine) is reacted with the polymer sample. The isocyanate groups in the polymer readily react with the dibutylamine to form stable urea derivatives.
Reaction 1: Derivatization of Isocyanate with Dibutylamine R-NCO + (CH₃CH₂CH₂CH₂)₂NH → R-NH-CO-N(CH₂CH₂CH₂CH₃)₂
In the second step, the unreacted (excess) dibutylamine is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl). The endpoint of this titration, where all the excess amine has been neutralized, can be determined using a colorimetric indicator or, more commonly and accurately, by potentiometric titration.[11][12]
Reaction 2: Neutralization of Excess Dibutylamine (CH₃CH₂CH₂CH₂)₂NH + HCl → (CH₃CH₂CH₂CH₂)₂NH₂⁺Cl⁻
By knowing the initial amount of dibutylamine added and the amount that remained unreacted (determined by the acid titration), the amount of dibutylamine that reacted with the isocyanate groups can be calculated. This, in turn, allows for the precise determination of the residual NCO content in the polymer sample.
Experimental Protocol: Dibutylamine Back-Titration (Potentiometric Endpoint)
This protocol is based on established standards such as ASTM D2572 and provides a self-validating system for accurate NCO determination.
Materials and Reagents:
-
Toluene (anhydrous): A dry solvent is crucial as isocyanates react with water.[9][13][14]
-
Dibutylamine (DBA) solution (e.g., 1 M in anhydrous toluene): The exact concentration should be accurately known.
-
Hydrochloric acid (HCl) standard solution (e.g., 0.5 M or 1 M): Standardized against a primary standard.
-
Isopropyl alcohol (2-Propanol): Used to quench the reaction and as a solvent for titration.
-
Polymer sample
-
Automatic titrator with a pH electrode or a combination glass electrode.
-
Magnetic stirrer and stir bars
-
Erlenmeyer flasks with stoppers
-
Volumetric pipettes and burettes
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh an appropriate amount of the polymer sample into a dry Erlenmeyer flask. The sample size should be chosen to consume a reasonable volume of the titrant.
-
Dissolution: Add a measured volume of anhydrous toluene to the flask to dissolve the polymer sample completely. Gentle stirring may be required.
-
Derivatization Reaction: Using a volumetric pipette, add a precise and known excess of the dibutylamine solution to the flask. Stopper the flask immediately to prevent reaction with atmospheric moisture.
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 15-20 minutes) with gentle stirring.[9] This ensures the complete reaction between the isocyanate groups and the dibutylamine.
-
Quenching and Dilution: Add a sufficient volume of isopropyl alcohol to the flask. This step serves to stop the primary reaction and provide a suitable medium for the subsequent titration.[9]
-
Titration: Immerse the pH electrode of the automatic titrator into the solution and begin titrating with the standardized hydrochloric acid solution. The titrator will record the volume of HCl added versus the measured potential (or pH).
-
Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the excess dibutylamine. Modern automatic titrators can automatically detect this endpoint.
-
Blank Determination: It is imperative to perform a blank titration under the exact same conditions but without the polymer sample.[10][13] This accounts for any reactive impurities in the reagents and the exact concentration of the DBA solution.
-
Calculation: The percentage of NCO is calculated using the following formula:
% NCO = [(V_blank - V_sample) * N_HCl * 42.02] / W_sample * 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the polymer sample (g)
-
Visualizing the Workflow: Dibutylamine Back-Titration
The following diagram illustrates the key steps and chemical transformations in the DBA back-titration method.
Caption: Workflow of the Dibutylamine (DBA) Back-Titration Method.
Comparison of Titration Methods for NCO Quantification
While DBA back-titration is the most common, other methods and variations exist. The following table provides a comparative overview.
| Feature | Dibutylamine (DBA) Back-Titration (Potentiometric) | Dibutylamine (DBA) Back-Titration (Colorimetric) | In-situ Mid-IR Spectroscopy |
| Principle | Chemical reaction with excess amine, followed by potentiometric titration of the excess. | Chemical reaction with excess amine, followed by titration with a color indicator to determine the endpoint. | Real-time monitoring of the characteristic NCO absorbance band (~2275-2250 cm⁻¹).[2][3] |
| Accuracy | High | Moderate to High | High |
| Precision | High (RSD typically < 1%)[9] | Moderate | High |
| Limit of Detection | Low | Moderate | Low |
| Speed | Moderate (requires reaction time and titration) | Moderate | Fast (real-time data) |
| Cost | Low to Moderate (requires titrator) | Low | High (requires spectrometer and probe) |
| Automation | Easily automated with modern titrators.[1][11] | Manual or semi-automated | Fully automated for process monitoring. |
| Advantages | Robust, well-established, and standardized method.[5][8] High accuracy and precision. | Low cost, simple equipment. | Provides real-time kinetic data, non-destructive, no sample preparation needed.[2][3] |
| Disadvantages | Requires handling of hazardous chemicals. Time-consuming compared to spectroscopic methods. | Endpoint determination can be subjective. Less precise than potentiometric detection. | High initial instrument cost. Matrix effects can interfere with measurements. Requires calibration. |
| Key References | ASTM D2572, ISO 14896[5][9] | - | - |
Alternative Approaches and Future Outlook
While titration methods are reliable, they are inherently offline techniques.[2] For real-time reaction monitoring and process control, in-situ spectroscopic methods, particularly mid-infrared (mid-IR) spectroscopy, have gained significant traction.[2][3] These techniques allow for the continuous measurement of NCO concentration directly within the reaction vessel, providing valuable kinetic data and enabling precise endpoint determination.[2]
The choice of analytical method ultimately depends on the specific application, required level of accuracy, sample throughput, and available resources. For routine quality control of finished products, the DBA back-titration remains a highly practical and cost-effective solution. For process development and optimization, the real-time insights offered by in-situ spectroscopy are invaluable.
Visualizing the Potentiometric Titration Process
The following diagram illustrates the setup and data output of a typical potentiometric titration for NCO analysis.
Caption: Setup and Data Output for Potentiometric Titration.
By understanding the principles and practical considerations of these titration methods, researchers can confidently and accurately quantify residual isocyanate content, ensuring the quality, safety, and performance of their polymer-based materials and products.
References
- 1. lcms.cz [lcms.cz]
- 2. manufacturing.net [manufacturing.net]
- 3. mt.com [mt.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ASTM D2572-19 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers [en-standard.eu]
- 8. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 9. researchgate.net [researchgate.net]
- 10. metrohm.com [metrohm.com]
- 11. scribd.com [scribd.com]
- 12. azom.com [azom.com]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Cross-Link Density in HMDI-Cured Polymer Networks
For researchers, scientists, and drug development professionals working with polymer networks, particularly those cured with 1,6-Hexamethylene diisocyanate (HMDI), a precise understanding of cross-link density is paramount. This critical parameter dictates the material's mechanical properties, swelling behavior, thermal stability, and ultimately, its performance in demanding applications such as controlled-release drug delivery systems and medical implants. This guide provides an in-depth comparison of established methodologies for validating the cross-link density of HMDI-cured polymer networks, offering both theoretical underpinnings and practical, field-proven insights.
The Significance of Cross-Link Density in HMDI-Cured Networks
HMDI is an aliphatic diisocyanate widely used in the synthesis of polyurethanes. The reaction of its isocyanate groups with polyols results in the formation of urethane linkages, creating a three-dimensional polymer network. The cross-link density, defined as the number of cross-links per unit volume, is a direct measure of the network's structural integrity. A higher cross-link density generally leads to a stiffer, more durable material with lower elasticity and reduced solvent uptake.[1] Conversely, a lower cross-link density results in a softer, more flexible polymer with a greater capacity for swelling. The ability to accurately measure and control this parameter is therefore essential for tailoring the properties of HMDI-cured polymers to specific applications.
Comparative Analysis of Key Validation Techniques
Several experimental techniques are available for the determination of cross-link density, each with its own set of advantages and limitations. The choice of method often depends on the specific polymer system, the available equipment, and the desired level of accuracy. Here, we compare three of the most widely employed techniques: Swelling Experiments, Dynamic Mechanical Analysis (DMA), and Tensile Testing.
Swelling Experiments: The Classic Approach
The swelling method is a well-established and cost-effective technique for estimating cross-link density.[2][3] It is based on the principle that a cross-linked polymer will not dissolve in a compatible solvent but will instead swell to an equilibrium volume. This equilibrium is reached when the thermodynamic force of mixing is balanced by the retractive elastic force of the polymer network.[2]
Theoretical Foundation: The Flory-Rehner Equation
The relationship between equilibrium swelling and cross-link density is mathematically described by the Flory-Rehner equation.[4][5] This equation provides a quantitative measure of the average molecular weight between cross-links (Mc), which is inversely proportional to the cross-link density.
Experimental Workflow:
The general workflow for a swelling experiment is as follows:
References
A Comparative Guide to the Mechanical Properties of HMDI- and MDI-Based Thermoplastic Polyurethanes
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision dictated by the end-use application's specific demands. Thermoplastic polyurethanes (TPUs) stand out for their exceptional versatility, offering a wide spectrum of properties that can be finely tuned by altering their constituent monomers.[1][2] This guide provides an in-depth comparison of the mechanical properties of TPUs synthesized from two common diisocyanates: 4,4'-dicyclohexylmethane diisocyanate (HMDI) and 4,4'-diphenylmethane diisocyanate (MDI).
The fundamental difference between these two diisocyanates lies in their chemical structure: HMDI is an aliphatic diisocyanate, while MDI is aromatic.[3][4] This seemingly subtle distinction at the molecular level profoundly influences the resulting TPU's morphology, thermal stability, and, most importantly, its mechanical performance. This guide will explore these differences, supported by experimental data and standardized testing protocols, to empower you in making informed material selection decisions.
The Chemical Foundation: A Tale of Two Isocyanates
The properties of a TPU are largely governed by the phase separation between its hard and soft segments.[1][2] The hard segments, formed by the reaction of the diisocyanate and a chain extender, impart strength and hardness, while the flexible soft segments, typically a polyol, provide elasticity.[1] The chemical nature of the diisocyanate is a key determinant of the hard segment's characteristics.
-
MDI (4,4'-Diphenylmethane Diisocyanate): An aromatic diisocyanate, MDI's rigid benzene ring structure promotes strong intermolecular π-π stacking interactions within the hard segments.[4] This leads to a high degree of hard segment ordering and excellent mechanical strength.[5] However, the presence of the aromatic rings also makes MDI-based TPUs susceptible to UV degradation, which can lead to yellowing over time.[3][6]
-
HMDI (4,4'-Dicyclohexylmethane Diisocyanate): As an aliphatic diisocyanate, HMDI lacks the aromatic rings of MDI.[4] Its cycloaliphatic structure provides a balance of flexibility and rigidity. TPUs based on HMDI are known for their excellent UV stability and resistance to yellowing, making them suitable for applications requiring color stability and outdoor exposure.[3][7][8] The absence of aromatic rings generally results in a lower degree of hard segment crystallinity compared to MDI-based TPUs.[9]
Caption: Relationship between diisocyanate structure and key TPU properties.
Comparative Analysis of Mechanical Properties
The choice between HMDI and MDI for a TPU formulation will hinge on the desired balance of mechanical properties. The following table summarizes a typical comparison, though specific values can vary based on the polyol, chain extender, and hard segment content.
| Mechanical Property | MDI-based TPU | HMDI-based TPU | ASTM Test Method |
| Tensile Strength | Higher | Lower | ASTM D412[10][11] |
| Elongation at Break | Lower | Higher | ASTM D412[10][11] |
| Hardness (Shore) | Higher | Lower | ASTM D2240[10][11] |
| Tear Strength | Higher | Lower | ASTM D624[10][11] |
| Abrasion Resistance | Excellent | Good to Excellent | ASTM D5963 |
| Flexural Modulus | Higher | Lower | ASTM D790 |
| UV Stability | Poor (can yellow) | Excellent | N/A |
Key Insights from Experimental Data:
-
Strength and Hardness: MDI-based TPUs generally exhibit higher tensile strength and hardness due to the strong intermolecular forces and ordering within their aromatic hard segments.[5] This makes them suitable for applications requiring high load-bearing capacity and rigidity.[12]
-
Flexibility and Elongation: HMDI-based TPUs, with their less rigid aliphatic hard segments, tend to be more flexible and exhibit higher elongation at break.[3] This makes them ideal for applications requiring significant bending and stretching without fracture.
-
A Note on Toughness: While MDI-based TPUs are stronger, the higher elongation of HMDI-based TPUs can contribute to greater overall toughness, which is the ability of a material to absorb energy and plastically deform without fracturing.
Experimental Protocols for Mechanical Property Evaluation
To ensure accurate and reproducible comparisons, standardized testing methodologies are paramount. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for characterizing the mechanical properties of polymers.[10][13]
Tensile Properties (ASTM D412)
This test determines the force required to stretch a specimen to its breaking point and how much the specimen elongates.
Methodology:
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from a molded TPU sheet of uniform thickness.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing Machine: Utilize a universal testing machine (UTM) equipped with a suitable load cell and grips.
-
Procedure: a. Measure the cross-sectional area of the narrow section of the dumbbell specimen. b. Mount the specimen in the grips of the UTM. c. Apply a constant rate of extension (typically 500 mm/min) until the specimen fractures. d. Record the maximum load (tensile strength) and the extension at break (elongation).
References
- 1. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of soft segment structure, hydrogen bonding, and diisocyanate symmetry on morphology and properties of segmented thermoplastic polyurethanes and polyureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 4. doxuchem.com [doxuchem.com]
- 5. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 6. pflaumer.com [pflaumer.com]
- 7. researchgate.net [researchgate.net]
- 8. Aliphatic Isocyanates | Polyurethane and Polyurea | Click for Sample or Quote [tri-iso.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 11. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 12. psiurethanes.com [psiurethanes.com]
- 13. pfa.org [pfa.org]
A Comparative Guide to the Biocompatibility of HMDI-Based Polymers for Medical Devices
For researchers and developers in the medical device field, material selection is a critical decision point where safety and performance intersect. Polyurethanes (PUs), a versatile class of polymers, are frequently employed due to their exceptional mechanical properties and tunable chemistry.[1][2] However, not all PUs are created equal, especially concerning their interaction with the human body. This guide provides an in-depth comparison of polyurethanes synthesized with 1,6-hexamethylene diisocyanate (HMDI), focusing on their biocompatibility profile against common alternatives.
The central thesis of this guide is that the choice of diisocyanate—the rigid building block of the polyurethane—is a primary determinant of a device's ultimate biocompatibility. We will explore the chemical rationale behind this claim, compare experimental data, and provide standardized protocols for assessment, grounded in the internationally recognized ISO 10993 series of standards .[3][4][5]
The Chemical Imperative: Why Aliphatic HMDI Outperforms Aromatic Isocyanates
Polyurethanes are segmented polymers, consisting of alternating soft and hard segments which impart flexibility and strength, respectively.[2] The diisocyanate, a key component of the hard segment, can be broadly categorized as either aromatic (containing benzene rings) or aliphatic (linear hydrocarbon chains).[2][6] Methylene diphenyl diisocyanate (MDI) is a common aromatic diisocyanate, while HMDI is a leading aliphatic counterpart.[2][6]
The critical difference lies in their degradation pathways. Aromatic diisocyanates like MDI can degrade under certain conditions to produce aromatic amines, some of which are known to be potentially carcinogenic. This poses a significant toxicological risk for long-term implantable devices. In contrast, aliphatic diisocyanates like HMDI degrade into products that are generally less toxic and more readily metabolized by the body, making them an inherently safer choice for medical applications.[7] This fundamental chemical distinction is the primary driver for the superior biocompatibility profile of HMDI-based polymers.
Biocompatibility Assessment: A Risk-Based Approach Guided by ISO 10993
The biological evaluation of any medical device is a risk management activity.[8] The ISO 10993 family of standards provides a framework for this assessment, categorizing devices based on the nature and duration of their contact with the body to determine the required biological endpoints for evaluation.[3]
For most devices, especially those with significant tissue or blood contact, a foundational set of tests, often called the "Big Three," is required to assess initial safety.[9][10] These are:
-
Cytotoxicity (ISO 10993-5): Evaluates if a material or its extracts cause cell death.[9]
-
Sensitization (ISO 10993-10): Assesses the potential for a material to cause an allergic reaction after repeated exposure.[11]
-
Irritation or Intracutaneous Reactivity (ISO 10993-23 & ISO 10993-10): Determines if a material causes a localized inflammatory response.[10][12]
The following diagram illustrates a simplified decision workflow for initiating a biocompatibility evaluation.
References
- 1. blog.synthesia.com [blog.synthesia.com]
- 2. mddionline.com [mddionline.com]
- 3. ISO 10993 - Wikipedia [en.wikipedia.org]
- 4. medinstitute.com [medinstitute.com]
- 5. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 6. Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 9. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mddionline.com [mddionline.com]
- 11. nhiso.com [nhiso.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the Thermal Analysis of HMDI-Based Copolymers Using Differential Scanning calorimetry (DSC)
For researchers and professionals in materials science and drug development, understanding the thermal properties of polymers is paramount to predicting their performance, stability, and processing behavior. Among the vast class of polyurethanes (PUs), those synthesized from 4,4'-dicyclohexylmethane diisocyanate (HMDI), also known as H12MDI, are indispensable in applications demanding superior light stability, biocompatibility, and aesthetics, such as in medical devices and advanced coatings.[1] Differential Scanning Calorimetry (DSC) serves as a cornerstone technique for elucidating the thermal transitions that govern the physical properties of these materials.
This guide provides an in-depth comparison of the thermal behavior of HMDI-based copolymers, primarily contrasting them with their aromatic counterpart, 4,4'-diphenylmethane diisocyanate (MDI). We will explore the causality behind their distinct thermal signatures, provide a detailed experimental protocol for DSC analysis, and interpret the data in the context of material performance and application.
The Structural Distinction: Why HMDI Copolymers Differ from MDI Analogues
The fundamental difference between HMDI and MDI lies in their core structures: HMDI is cycloaliphatic, featuring saturated cyclohexane rings, whereas MDI is aromatic, containing phenyl rings. This structural variance has profound implications for chain packing, intermolecular forces, and, consequently, the thermal properties of the resulting polyurethane.
-
HMDI (Aliphatic): The flexible, non-planar cyclohexane rings in HMDI can adopt various conformations. This flexibility can influence the efficiency of hard segment packing and the degree of microphase separation. However, the structure of HMDI isomers, particularly the trans, trans isomer, can lead to highly ordered hard domains with strong intermolecular interactions.[1][2]
-
MDI (Aromatic): The rigid, planar phenyl rings in MDI promote strong π-π stacking interactions, leading to well-defined, rigid hard segments. This typically results in a high degree of microphase separation between the hard and soft segments of the polyurethane.[3]
These structural differences directly translate to distinct thermal profiles when analyzed by DSC.
Comparative Thermal Properties: HMDI vs. MDI Copolymers
DSC measures the heat flow into or out of a sample as a function of temperature, revealing critical thermal events like glass transition, crystallization, and melting.[4][5] A comparison between typical HMDI- and MDI-based polyurethanes reveals key performance differences.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) represents the transition from a rigid, glassy state to a more flexible, rubbery state. In segmented polyurethanes, the most prominent Tg is that of the soft segment (SS), which dictates the material's flexibility at low temperatures.
-
HMDI-based PUs often exhibit a higher soft-segment Tg compared to their MDI counterparts.[3] This is attributed to the larger molecular volume of HMDI, which can reduce the degree of phase separation, leading to more mixing between the hard and soft segments. This increased interaction restricts the mobility of the soft segment chains, thus raising the Tg.[3]
-
MDI-based PUs , with their more efficient phase separation, allow the soft segments to behave more independently, resulting in a lower Tg.[3]
Melting and Crystallization of Hard Segments
The endothermic peaks observed in a DSC thermogram at higher temperatures correspond to the melting (Tm) of the crystalline domains within the hard segments.
-
HMDI-based PUs can exhibit a higher melting point, which is often linked to stronger interactions between the stacked cyclohexane rings compared to the phenylene rings in MDI elastomers.[1] The isomer composition of HMDI is a critical factor; a higher content of the trans, trans isomer promotes better packing and crystallinity, leading to a monotonic growth of the melting point.[2]
-
MDI-based PUs generally show a distinct crystallization and melting peak due to the ordered packing of the aromatic hard segments.[3]
The table below summarizes typical thermal properties observed in DSC analysis, comparing polyurethanes synthesized from various common diisocyanates.
| Thermal Property | HMDI-Based PU | MDI-Based PU | TDI-Based PU | Key Observations |
| Soft Segment Tg | Higher (-50°C to 16°C)[3][6] | Lower (-42°C to -20°C)[3][7] | Variable (-20°C to 3°C)[3][7] | The higher Tg in HMDI-PUs suggests greater phase mixing between hard and soft segments.[3] |
| Hard Segment Tm | High, dependent on isomer purity (>80°C)[6] | High (~152°C)[3] | Generally lower | HMDI's cyclohexane rings can lead to strong interactions, while MDI's aromatic rings promote distinct crystallinity.[1][3] |
| Thermal Stability | Good | Excellent | Good | MDI-based polyurethanes generally exhibit higher decomposition temperatures than their aliphatic counterparts.[7][8] |
Visualizing the Isocyanate Structure-Property Relationship
The following diagram illustrates the logical connection between the diisocyanate structure and the resulting thermal properties as measured by DSC.
Caption: Relationship between diisocyanate structure and thermal properties.
Detailed Experimental Protocol: DSC Analysis of an HMDI-Copolymer
This protocol provides a standardized procedure for analyzing an HMDI-based thermoplastic polyurethane. The trustworthiness of DSC results hinges on a meticulous and consistent methodology.
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of an HMDI-based copolymer.
Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)
-
Standard aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
HMDI-copolymer sample (5-10 mg)
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the copolymer sample into a standard aluminum DSC pan. Causality: This mass range ensures a detectable thermal signal without causing significant thermal lag.
-
Place the lid on the pan and seal it using a crimping press. Ensure the seal is firm and the pan base is flat. Causality: A proper seal prevents sample contamination and ensures good thermal contact with the sensor. For aqueous systems or those that release volatiles, a pinhole in the lid is necessary.[9]
-
Prepare an identical empty, sealed pan to be used as a reference. Causality: The reference pan allows the instrument to subtract the heat flow of the pan itself, isolating the thermal events of the sample.[5]
-
-
Instrument Setup & Calibration:
-
Turn on the DSC instrument and allow it to stabilize.
-
Start the nitrogen purge at a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents thermo-oxidative degradation of the polymer during heating.
-
Perform temperature and enthalpy calibrations using a certified standard (e.g., indium) if not recently done.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Place the sample pan and the reference pan into the DSC cell.
-
Program the following temperature sequence:
-
Segment 1 (Equilibration): Equilibrate at 25°C.
-
Segment 2 (First Heat): Ramp temperature from 25°C to 200°C at a rate of 10°C/min. Causality: This initial heating cycle is crucial to erase the sample's prior thermal history from processing and storage, providing a standardized baseline.[10]
-
Segment 3 (Isothermal): Hold at 200°C for 3 minutes to ensure complete melting of any crystalline domains.
-
Segment 4 (Cooling): Cool from 200°C to -80°C at a rate of 10°C/min. Causality: This controlled cooling allows for the observation of exothermic crystallization events (Tc).
-
Segment 5 (Isothermal): Hold at -80°C for 3 minutes to stabilize the temperature.
-
Segment 6 (Second Heat): Ramp temperature from -80°C to 200°C at a rate of 10°C/min. Causality: This second heating scan provides the data for analysis, reflecting the intrinsic properties of the material from a controlled thermal state.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan .
-
Determine Tg: Identify the midpoint of the step-change in the heat flow baseline.
-
Determine Tm: Identify the peak temperature of the endothermic melting event. Integrate the peak area to calculate the enthalpy of fusion (ΔHm).
-
Determine Tc (from cooling scan): Identify the peak temperature of the exothermic crystallization event.
-
DSC Experimental Workflow Visualization
The following diagram outlines the standard workflow for a DSC experiment.
Caption: Standard workflow for DSC analysis of a polymer.
Applications in Drug Development
For drug development professionals, the thermal properties of HMDI-based copolymers are not merely academic. They have direct consequences for the performance of drug delivery systems.
-
Drug-Eluting Stents and Implants: The Tg of the copolymer matrix influences its mechanical properties at body temperature. A Tg well below 37°C ensures the material is flexible and compliant. The thermal stability, assessed by DSC and TGA, is critical for ensuring the polymer can withstand sterilization processes (e.g., heat, radiation) without degradation.
-
Sustained Release Formulations: The degree of phase separation and crystallinity, quantified by DSC, can impact drug release kinetics.[11] A more crystalline and well-phase-separated polymer matrix can create a more tortuous path for drug diffusion, potentially leading to a slower, more controlled release profile. Polymer swelling, which can be affected by thermal transitions, also plays a crucial role in modulating drug release.[11]
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing HMDI-based copolymers, providing critical insights into their thermal behavior. The aliphatic nature of HMDI imparts unique properties, such as superior light stability, but also results in a distinct thermal profile compared to aromatic MDI-based systems. Specifically, HMDI-based polyurethanes often show a higher soft segment glass transition temperature and a melting point that is highly sensitive to isomeric purity. By employing a rigorous, standardized DSC protocol, researchers and drug development professionals can reliably compare materials, predict their in-vivo performance, and optimize formulations for a wide range of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. tainstruments.com [tainstruments.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mearthane.com [mearthane.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation of HMDI and HDI-Based Polyurethanes for Biomedical Applications
In the realm of biomedical materials, the long-term stability and degradation profile of polymers are of paramount importance. Polyurethanes (PUs), a versatile class of polymers, are extensively utilized in medical devices, drug delivery systems, and tissue engineering scaffolds. The choice of diisocyanate, a key building block of PUs, significantly influences their degradation characteristics. This guide provides an in-depth, comparative analysis of the degradation behavior of polyurethanes based on two commonly used aliphatic diisocyanates: 4,4'-diisocyanato-dicyclohexylmethane (HMDI) and 1,6-hexamethylene diisocyanate (HDI). This document is intended for researchers, scientists, and drug development professionals to aid in the rational selection of materials for their specific applications.
Introduction to HMDI and HDI: Structural and Application Overview
HMDI and HDI are both aliphatic diisocyanates, a class favored in biomedical applications over their aromatic counterparts due to the non-toxic nature of their degradation products.[1] Aromatic diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), can degrade into potentially toxic and carcinogenic compounds like 4,4'-methylenedianiline (MDA).[1]
1,6-Hexamethylene diisocyanate (HDI) is a linear aliphatic diisocyanate.[2][3] Its flexible chain structure imparts elasticity to the resulting polyurethane. HDI-based PUs are often found in applications requiring good flexibility and biocompatibility.[4]
4,4'-diisocyanato-dicyclohexylmethane (HMDI) , also known as hydrogenated MDI (H12MDI), is a cycloaliphatic diisocyanate.[3][5] The presence of the cyclohexyl rings in its structure provides greater rigidity and hardness to the polymer compared to HDI.[6] HMDI-based PUs are often selected for applications demanding higher mechanical strength and durability.
Caption: Chemical structures of HDI and HMDI.
Fundamental Degradation Pathways of Aliphatic Polyurethanes
The degradation of polyurethanes in a biological environment is a complex process involving several mechanisms that can occur simultaneously or sequentially. Understanding these pathways is crucial for predicting the long-term performance of a biomedical device.
Hydrolytic Degradation
Hydrolysis is a primary degradation mechanism for polyurethanes, particularly those containing ester linkages in their soft segment.[7][8][9] The process involves the cleavage of chemical bonds by water molecules. While the urethane linkage itself is relatively resistant to hydrolysis, the ester groups are more susceptible.[7][8] The rate of hydrolysis is influenced by factors such as temperature, pH, and the hydrophilicity of the polymer.[8] Acidic or alkaline conditions can catalyze the degradation process.[8][10]
Oxidative Degradation
Oxidative degradation is another significant pathway, often initiated by reactive oxygen species (ROS) generated by inflammatory cells like macrophages in the body.[11] Polyether-based polyurethanes are particularly susceptible to oxidative attack, which can lead to chain scission and a loss of mechanical properties.[11]
Thermal Degradation
While less relevant for in-vivo applications at physiological temperatures, thermal degradation is an important consideration during the processing and sterilization of polyurethane-based devices. Thermal degradation of polyurethanes typically involves the dissociation of the urethane bond at elevated temperatures.[11]
Biodegradation
Biodegradation involves the breakdown of the polymer by the action of microorganisms or enzymes.[5][12][13] The susceptibility of polyurethanes to biodegradation is highly dependent on their chemical structure.[14] For instance, ester-based PUs are more readily biodegraded than polyether-based PUs.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 3. doxuchem.com [doxuchem.com]
- 4. ruifengpolymer.com [ruifengpolymer.com]
- 5. Polyurethane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. komatsu.jp [komatsu.jp]
- 8. andersondevelopment.com [andersondevelopment.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation studies on segmented polyurethanes prepared with HMDI, PCL and different chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revistas.anahuac.mx [revistas.anahuac.mx]
- 13. mdpi.com [mdpi.com]
- 14. pjoes.com [pjoes.com]
Safety Operating Guide
Navigating the Safe Disposal of Bis(4-isocyanatocyclohexyl)methane: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of highly reactive chemicals is a cornerstone of laboratory safety and environmental stewardship. Among these, isocyanates such as Bis(4-isocyanatocyclohexyl)methane (also known as Methylene bis(4-cyclohexylisocyanate) or HMDI) demand meticulous attention to established protocols.[1] This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Precautions: Understanding the Risks
This compound is a potent chemical that can cause severe health effects. It is classified as toxic if inhaled and can cause skin and eye irritation.[2][3] Furthermore, it is a respiratory sensitizer, meaning repeated exposure can lead to asthma-like symptoms.[2][3] Therefore, all handling of this compound must be performed with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[2]
-
Body Protection: A lab coat or a chemical-resistant apron, along with closed-toe shoes, is required.[2] For larger quantities or in situations with a higher risk of splashing, disposable coveralls should be considered.[2]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is essential.[4]
Spill Management: A Rapid and Controlled Response
In the event of a this compound spill, a swift and methodical response is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[2][5]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of prescribed PPE.[2][5]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or other commercial sorbents.[5][6] Do not use combustible materials such as paper towels or sawdust.[2][6]
-
Absorb the Spill: Gently cover the spill with the absorbent material.[5]
-
Collect the Waste: Carefully shovel the absorbed material into an open-top, clearly labeled container.[2][5] Crucially, do not seal this container tightly. The reaction of isocyanates with moisture (even from the air) can generate carbon dioxide gas, leading to a dangerous buildup of pressure in a sealed container.[2][5][7]
-
Decontaminate the Area: Once the bulk of the spill has been removed, the area must be decontaminated. Use one of the decontamination solutions detailed in the table below.[5][7] Apply the solution to the spill area and allow it to sit for at least 10-15 minutes before wiping it clean.[7]
Proper Disposal Protocol: A Step-by-Step Guide
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, are considered hazardous waste and must be disposed of accordingly.[2][8] Neutralization is a key step in rendering the waste less hazardous prior to final disposal.
Decontamination Solutions
The following solutions can be used to neutralize residual this compound on surfaces and in waste materials.
| Formulation | Components | Proportions | Notes |
| Solution 1 | Sodium Carbonate, Liquid Detergent, Water | 5-10% Sodium Carbonate, 0.2-2% Detergent, Remainder Water | A commonly used and effective solution.[5][7] |
| Solution 2 | Concentrated Ammonia, Liquid Detergent, Water | 3-8% Ammonia, 0.2-2% Detergent, Remainder Water | Requires good ventilation due to ammonia vapors.[5][7] |
Step-by-Step Neutralization and Disposal Procedure
-
Prepare for Neutralization: In a designated chemical fume hood, select a chemically resistant, open-top container that is at least twice the volume of the waste to be neutralized.[2]
-
Add Neutralization Solution: Carefully pour one of the decontamination solutions into the container.
-
Slowly Add Waste: Gradually and carefully add the this compound waste to the neutralization solution with gentle stirring. The reaction can be exothermic, so slow addition is crucial.[9]
-
Allow for Reaction: Leave the open container in a safe, well-ventilated area, such as the back of the fume hood, for at least 48 hours.[2][6] This allows the neutralization reaction to complete and for any generated carbon dioxide to safely dissipate.[2][6]
-
Package for Disposal: The neutralized waste must still be disposed of as hazardous waste.[2] Securely close the container, ensuring it is properly labeled with its contents.
-
Contact a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through a certified environmental services company.[5] Always follow all federal, state, and local regulations for hazardous waste disposal.[5][9]
Disposal of Empty Containers
Empty containers that have held this compound must also be decontaminated.[10]
-
Small Containers: Fill the container with a decontamination solution and allow it to stand for at least 24-48 hours with the bung or cap removed to allow for the escape of any generated gas.[6]
-
Large Drums: For larger drums, a 5% sodium carbonate solution can be used.[6] After a minimum of 24 hours, the decontaminated drum should be punctured or crushed to prevent reuse.[9]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
By adhering to these rigorous safety and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical waste management.
References
- 1. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. mpfs.io [mpfs.io]
- 5. fsi.co [fsi.co]
- 6. actsafe.ca [actsafe.ca]
- 7. safetyinnumbers.ca [safetyinnumbers.ca]
- 8. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 9. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(4-isocyanatocyclohexyl)methane
Welcome to your essential guide for the safe handling of Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI. This document provides critical safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE). As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This guide is structured to empower you with the knowledge to handle HMDI responsibly, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why HMDI Demands Respect
This compound is an aliphatic diisocyanate. The isocyanate groups (-NCO) are highly reactive, which makes them valuable in the synthesis of polyurethanes and other polymers. However, this reactivity is also the source of its significant health hazards. Exposure can occur through inhalation, skin contact, or eye contact.[1] The primary health concerns include:
-
Respiratory Sensitization: Inhalation of HMDI vapors or aerosols can lead to respiratory sensitization.[2][3] This is an allergic-like reaction that can cause severe asthma attacks upon subsequent exposures, even at very low concentrations.[4] Initial symptoms may include coughing, wheezing, shortness of breath, and chest tightness.[5][6]
-
Skin Irritation and Sensitization: Direct contact with the skin can cause irritation and may lead to an allergic skin reaction, resulting in a rash and itching.[2][7] Dermal exposure can also contribute to respiratory sensitization.[4]
-
Eye Irritation: HMDI is a serious eye irritant.[2][3] Contact can cause redness, pain, and potential damage to the cornea.[5]
Given these hazards, a comprehensive PPE strategy is not just recommended; it is mandatory for the safe handling of this chemical.
Core Principles of HMDI Handling: A Multi-layered Defense
Safe handling of HMDI relies on the "hierarchy of controls," a fundamental concept in occupational safety. While this guide focuses on PPE, it's crucial to remember that PPE is the last line of defense. Engineering controls (like fume hoods and ventilation) and administrative controls (standard operating procedures and training) are paramount.
Exposure Limits
Understanding the permissible exposure limits (PELs) set by regulatory bodies is critical for assessing the risk in your specific laboratory setting.
| Regulatory Body | Exposure Limit (8-hour TWA) | Ceiling Limit |
| ACGIH | 0.005 ppm | - |
| NIOSH | 0.005 ppm (REL) | 0.020 ppm (C) |
| OSHA | - | 0.02 ppm (C) |
TWA = Time-Weighted Average; REL = Recommended Exposure Limit; C = Ceiling Limit (should not be exceeded at any time).[3][7][9]
Selecting the Right Personal Protective Equipment
The selection of appropriate PPE is a critical, task-dependent process. The following recommendations provide a baseline for working with HMDI in a laboratory setting.
Respiratory Protection: Your First Line of Defense Against Inhalation
Due to the risk of respiratory sensitization, respiratory protection is non-negotiable when handling HMDI, especially when there is a potential for generating vapors or aerosols.
-
For concentrations up to 0.05 ppm: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is acceptable. However, due to the poor warning properties of isocyanates, a strict cartridge change-out schedule must be implemented.[10]
-
For concentrations exceeding 0.05 ppm or for unknown concentrations: A supplied-air respirator (SAR) operated in a pressure-demand or other positive-pressure mode is required.[1][7] For high-risk operations such as spills or when heating the material, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Key Insight: The choice of respirator is dictated by the potential exposure level. Always consult your institution's environmental health and safety (EHS) department to conduct a formal risk assessment.
Hand Protection: Preventing Dermal Absorption
Given that skin contact can lead to both local irritation and systemic sensitization, selecting the correct gloves is vital. Not all glove materials offer the same level of protection.
-
Recommended Materials: Butyl rubber and nitrile gloves have shown good resistance to isocyanates.[11]
-
Avoid: Latex gloves offer poor protection and should not be used.[12]
-
Double Gloving: For extended operations or when handling larger quantities, wearing two pairs of gloves is a prudent practice.
Protocol for Glove Usage:
-
Inspect gloves for any signs of damage (punctures, tears) before use.
-
Don gloves, ensuring they overlap with the sleeves of your lab coat.
-
After handling HMDI, remove the outer pair of gloves (if double-gloving) before touching any clean surfaces.
-
Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Eye and Face Protection: Shielding from Splashes and Vapors
HMDI is a severe eye irritant, making robust eye and face protection essential.
-
Minimum Requirement: Chemical splash goggles that comply with OSHA regulations are mandatory.[13]
-
Enhanced Protection: When there is a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[12] A full-face respirator also provides this level of protection.
Protective Clothing: A Barrier for Your Body
To prevent skin contact from splashes or spills, appropriate protective clothing is necessary.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is the minimum requirement.
-
Coveralls: For larger scale work or situations with a higher risk of splashing, disposable coveralls (e.g., Tyvek®) should be worn over personal clothing.[14]
-
Apron and Footwear: A chemically resistant apron and closed-toe shoes are also required.[2] In areas with a high risk of spills, chemically resistant boots may be necessary.[13]
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence for HMDI Handling.
Doffing PPE Workflow
The doffing process is critical to prevent contamination of your skin and the surrounding environment.
Caption: PPE Doffing Sequence after Handling HMDI.
Disposal Plan: Responsible Management of Contaminated Materials
All disposable PPE used when handling HMDI must be considered hazardous waste.
-
Segregation: Contaminated PPE should be immediately placed in a designated, labeled, and sealed hazardous waste container.[15]
-
Containerization: Use a leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[7][16] Do not mix with other waste streams.[16]
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7][17]
-
Skin Contact: Quickly remove contaminated clothing.[7] Immediately wash the affected skin with large amounts of soap and water.[7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air immediately.[13] If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[13] Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical.[13] Seek immediate medical attention.[13]
Always have the Safety Data Sheet (SDS) for HMDI readily available for emergency responders.
This guide provides a comprehensive framework for the safe use of PPE when handling this compound. By understanding the hazards, selecting the appropriate equipment, and adhering to strict operational and disposal protocols, you can protect yourself and your colleagues, ensuring a safe and productive research environment.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. plp.com [plp.com]
- 3. mpfs.io [mpfs.io]
- 4. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexamethylene diisocyanate [cdc.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. safetyresourcesblog.com [safetyresourcesblog.com]
- 10. med.navy.mil [med.navy.mil]
- 11. colden.com [colden.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. 1,1-Methylene bis(4-isocyanatocyclohexane)(5124-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. crandallusa.com [crandallusa.com]
- 15. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
